2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Description
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Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O2S/c6-4-8-9-1-2(3(10)11)7-5(9)12-4/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJRPAZEAZYPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1N=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719211 | |
| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-24-7 | |
| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a core structure in a variety of pharmacologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities.[2][4] This document details a logical, multi-step synthesis, outlining the causal reasoning behind procedural choices and providing validated protocols for the preparation of key intermediates and the final target molecule. Furthermore, a systematic approach to the structural elucidation and characterization of the final compound using modern spectroscopic and analytical techniques is presented.
Introduction: The Rationale for Targeting the Imidazo[2,1-b]thiadiazole Scaffold
The fusion of imidazole and thiadiazole rings creates the imidazo[2,1-b][1][2][3]thiadiazole system, a heterocyclic scaffold that has garnered considerable attention in the field of drug discovery.[5] This bridged-head nitrogen heterocycle possesses a unique electronic and structural conformation, making it a versatile pharmacophore capable of interacting with a range of biological targets. Derivatives of this scaffold have been reported to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][6][7]
The introduction of a bromine atom at the 2-position and a carboxylic acid at the 6-position of this scaffold is a strategic synthetic goal. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The carboxylic acid group provides a key site for forming amides, esters, or other bioisosteric replacements, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide, therefore, presents a scientifically grounded pathway for the synthesis and rigorous characterization of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, providing a foundational tool for researchers in the field.
Proposed Synthetic Pathway
The synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid can be logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates, 2-amino-5-bromo-1,3,4-thiadiazole (Intermediate A) and ethyl bromopyruvate (Intermediate B) , followed by their condensation to form the ethyl ester of the target compound, and concluding with ester hydrolysis.
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A Technical Guide to the Spectroscopic Elucidation of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (CAS No: 1373253-24-7), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Given the limited publicly available spectral data for this specific molecule, this document outlines the theoretical and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described are grounded in established principles and supported by data from structurally related imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazole derivatives.[4][5][6] This guide is intended to empower researchers to independently verify the structure and purity of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, ensuring the integrity of their research and development endeavors.
Introduction: The Structural Significance of Imidazo[2,1-b]thiadiazoles
The imidazo[2,1-b]thiadiazole scaffold is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] The precise substitution pattern on this core structure is critical to its biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a fundamental prerequisite for any meaningful biological evaluation or further chemical modification.
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid incorporates several key structural features: a bromine atom, which can serve as a handle for further functionalization, and a carboxylic acid group, which can modulate solubility and act as a key interaction point with biological targets. The accurate characterization of this molecule is paramount for its application in drug discovery and development.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds found in the literature, the following table summarizes the expected spectroscopic data for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
| Technique | Expected Observations |
| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton on the imidazole ring. A broad singlet at a higher chemical shift (>10 ppm) for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the five carbon atoms of the heterocyclic core and the carboxylic acid carbon. The carbon bearing the bromine atom is expected to be at a lower field compared to the other carbons in the thiadiazole ring. |
| IR (Infrared) Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹). A sharp C=O stretching band for the carboxylic acid (1680-1710 cm⁻¹). C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the fused heterocyclic system. |
| MS (Mass Spectrometry) | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the exact mass of the compound (C₅H₂BrN₃O₂S, MW: 248.05 g/mol ).[8] A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Experimental Protocols and Data Interpretation
The following sections provide detailed protocols for acquiring and interpreting the spectroscopic data for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is a good choice due to its ability to dissolve a wide range of organic compounds and because the acidic proton of the carboxylic acid will be observable.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shift, integration, and multiplicity of each signal.
-
Expected Signals:
-
A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the lone proton on the imidazole ring.
-
A broad singlet at a high chemical shift (δ > 10 ppm) for the carboxylic acid proton. The broadness is due to hydrogen bonding and exchange.
-
-
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This will provide information about the carbon skeleton.
-
Expected Signals: Resonances for all five carbon atoms of the heterocyclic core and the carbonyl carbon of the carboxylic acid. The carbon attached to the bromine will be significantly shifted.
-
-
2D NMR (if necessary): If the one-dimensional spectra are not sufficient for unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Caption: Workflow for IR data acquisition and analysis.
-
Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, broadened by hydrogen bonding.[9]
-
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[9][10]
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the fused heterocyclic ring system.[4]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like carboxylic acids.
-
Data Interpretation:
-
Molecular Ion Peak: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). For 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (C₅H₂BrN₃O₂S), the expected monoisotopic mass is approximately 246.91 g/mol .
-
Isotopic Pattern: Look for the characteristic isotopic pattern of bromine. There should be two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of CO₂, H₂O, or cleavage of the heterocyclic rings.[11][12]
-
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, obtain a high-resolution mass spectrum. This will provide a highly accurate mass measurement that can be used to confirm the molecular formula.
Conclusion
The structural elucidation of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is a critical step in its development for various applications. By employing a multi-technique spectroscopic approach encompassing NMR, IR, and MS, researchers can confidently confirm the identity and purity of this compound. This guide provides a robust framework for these analytical procedures, empowering scientists to generate reliable data and advance their research with a high degree of confidence. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of other novel heterocyclic molecules.
References
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J&K Scientific. 2-Bromoimidazo[2,1-b][1][8][13]thiadiazole-6-carboxylic acid. [Link]
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El-Sayed, W. A., et al. (2018). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules, 23(11), 2936. [Link]
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Atta, K. F. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5496-5506. [Link]
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Shablygin, A. S., et al. (2015). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 82(4), 573-580. [Link]
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Atta, K. F. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5496-5506. [Link]
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ResearchGate. The most prominent fragments of the mass spectra of imidazo[2,1-b]-1,3,4-thiadiazoles. [Link]
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Dikeman. 2-Bromoimidazo[2,1-b][1][8][13]thiadiazole-6-carboxylic acid. [Link]
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Popov, I. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1686. [Link]
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Abdullahi, S., et al. (2022). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Chemistry Research Journal, 7(5), 118-123. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... [Link]
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University of Colorado Boulder. IR Absorption Table. [Link]
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Bellanato, J., & Fúster, F. (1976). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. Anales de Química, 72(9-10), 820-824. [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Bromoimidazo[2,1-b]thiadiazole Derivatives for Drug Discovery
This guide provides a comprehensive technical overview of the methodologies and interpretations central to the crystal structure analysis of 2-bromoimidazo[2,1-b]thiadiazole derivatives, with a focus on 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. This class of compounds is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by the imidazo[2,1-b][1][2][3]thiadiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] A thorough understanding of their three-dimensional structure at the atomic level is a prerequisite for rational drug design and the development of structure-activity relationships (SAR).
While the specific crystal structure of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is not publicly available at the time of this writing, this guide will utilize the closely related and structurally characterized compound, 2-isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole , as a representative example to illustrate the principles and techniques of crystal structure analysis. The insights gained from this analogue are directly applicable to the target molecule and provide a robust framework for researchers in the field.
The Strategic Imperative of Crystal Structure Analysis in Drug Development
The three-dimensional arrangement of atoms in a molecule and the intermolecular interactions in its crystalline state are fundamental to its physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the atomic arrangement of a molecule.[6] This structural information is crucial for:
-
Structure-Based Drug Design (SBDD): Understanding the precise conformation of a molecule allows for the design of complementary interactions with biological targets.
-
Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have vastly different properties, making polymorph identification and control a critical aspect of drug development.
-
Intellectual Property: A well-characterized crystal structure is a cornerstone of robust patent protection.
Synthesis and Crystallization: The Gateway to Structural Insights
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
The synthesis of the imidazo[2,1-b][1][2][3]thiadiazole core is typically achieved through the condensation of a 2-amino-1,3,4-thiadiazole with an α-haloketone.[3] For the target molecule, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a plausible synthetic route would involve the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with a suitable three-carbon α-halo-ketoacid derivative.
A general synthetic scheme for a related compound, 2-isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole, involves refluxing 5-isobutyl-1,3,4-thiadiazole-2-amine with phenacyl bromide in ethanol.[7]
Experimental Protocol: Synthesis of a Representative Imidazo[2,1-b][1][2][3]thiadiazole
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate 2-amino-1,3,4-thiadiazole and α-bromoketone in a suitable solvent, such as absolute ethanol.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to allow the hydrobromide salt of the product to precipitate.
-
Neutralization: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then neutralize with an aqueous solution of a weak base, such as sodium bicarbonate, to obtain the free base.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain purified crystals.
Caption: Synthetic workflow for Imidazo[2,1-b][1][2][3]thiadiazoles.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often a matter of trial and error. Key considerations include the purity of the compound and the choice of solvent.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound at a slightly elevated temperature.
-
Filtration: Filter the hot solution through a syringe filter to remove any particulate matter.
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
-
Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, carefully harvest them from the solution.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: From Crystal to Structure
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection
A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.
Structure Solution and Refinement
The intensities of the diffracted spots are used to determine the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem." For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map. An initial atomic model is built into this map and then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.
In-Depth Analysis of the Crystal Structure of a Representative Molecule: 2-isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole
The crystal structure of 2-isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole provides valuable insights into the structural features of this class of compounds.[7]
Table 1: Crystallographic Data for 2-isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅N₃S |
| Formula Weight | 257.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6921 (1) |
| b (Å) | 19.6453 (4) |
| c (Å) | 12.3610 (2) |
| β (°) | 96.127 (1) |
| Volume (ų) | 1374.35 (4) |
| Z | 4 |
| R-factor (%) | 3.9 |
| CCDC Deposition Number | 761560 |
Data sourced from Acta Crystallographica Section E, 2011, E67, o254.[7]
Molecular Conformation
The imidazo[2,1-b][1][2][3]thiadiazole fused ring system is nearly planar. The phenyl ring is twisted with respect to the heterocyclic core, with a dihedral angle of 24.21 (6)°. This non-coplanarity is a common feature in such systems and can have a significant impact on the molecule's ability to engage in π-stacking interactions.
Supramolecular Assembly and Intermolecular Interactions
In the crystalline state, molecules of 2-isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole are organized into a three-dimensional network through a combination of weak intermolecular interactions. A notable feature is the presence of weak aromatic π–π stacking interactions between the imidazole and thiadiazole rings of adjacent molecules, with a centroid–centroid distance of 3.8067 (7) Å.[7] Such π-π stacking interactions are crucial in the crystal engineering of organic molecules.[8][9]
For the target molecule, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, the presence of the bromine atom and the carboxylic acid group would introduce additional, stronger intermolecular interactions. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor and would likely form strong O-H···N or O-H···O hydrogen bonds, leading to the formation of dimers or extended chains.[2][10] The bromine atom can participate in halogen bonding (Br···N or Br···O) and other weaker interactions like C-H···Br contacts.
Advanced Analysis: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12][13][14] It partitions the space in a crystal into regions where the electron distribution of a promolecule dominates over the sum of the electron distributions of all other molecules.
Visualizing Interactions with Hirshfeld Surfaces
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] A thorough understanding of the physicochemical characteristics of novel derivatives like the title compound is fundamental for advancing drug discovery and development efforts.
This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental design and the implications of these properties for drug development. The protocols described are designed to be self-validating, ensuring robust and reproducible results.
Molecular Structure and Core Properties
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is a fused heterocyclic system. The presence of a bromine atom, a carboxylic acid group, and the fused imidazole and thiadiazole rings dictates its electronic and steric properties, which in turn influence its behavior in biological systems.
Table 1: Core Physicochemical and Identity Data for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
| Parameter | Value | Source |
| IUPAC Name | 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid | J&K Scientific[6] |
| CAS Number | 1373253-24-7 | Advanced ChemBlocks[7] |
| Molecular Formula | C₅H₂BrN₃O₂S | Advanced ChemBlocks[7] |
| Molecular Weight | 248.05 g/mol | Advanced ChemBlocks[7] |
| Appearance | Light brown to gray solid (Predicted) | ChemicalBook[8] |
| pKa | 1.27 ± 0.50 (Predicted) | ChemicalBook[8] |
| Density | 2.53 ± 0.1 g/cm³ (Predicted) | ChemicalBook[8] |
| SMILES | O=C(O)C1=CN2N=C(Br)SC2=N1 | Advanced ChemBlocks[7] |
| InChI Key | WIJRPAZEAZYPEQ-UHFFFAOYSA-N | J&K Scientific[6] |
Synthesis Pathway
The synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid can be approached through established methods for the construction of the imidazo[2,1-b][1][2][3]thiadiazole core.[9][10] A common and effective strategy involves the cyclocondensation of a 2-amino-1,3,4-thiadiazole precursor with an α-halocarbonyl compound.
The general synthetic route would involve the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with a suitable three-carbon α,β-dicarbonyl synthon bearing a carboxylic acid or a precursor group.
Caption: General synthetic workflow for the target compound.
Key Physicochemical Parameters: Protocols and Significance
The following sections detail the experimental protocols for determining crucial physicochemical properties. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Acid Dissociation Constant (pKa)
Significance: The pKa value is paramount as it determines the ionization state of the molecule at a given pH. The carboxylic acid moiety in the target compound is expected to be acidic. The ionization state profoundly impacts solubility, permeability, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% v/v methanol in water) to ensure solubility.
-
Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration: Titrate the solution with a standardized solution of 0.01 M NaOH, adding small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point of the titration curve. For more accurate results, use specialized software to calculate the pKa from the titration data.
Lipophilicity (LogP)
Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. An optimal LogP value is often a balance between aqueous solubility and membrane permeability.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by shaking equal volumes of the two solvents for 24 hours and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectrophotometry or HPLC-UV.
-
Partitioning: Mix a known volume of the stock solution with an equal volume of the n-octanol phase in a glass vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] ), where the concentration in octanol is determined by the difference from the initial aqueous concentration.
Caption: Step-by-step workflow for LogP determination.
Aqueous Solubility
Significance: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major hurdle in drug development.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Reporting: Report the solubility in µg/mL or µM at each pH.
Chemical Stability
Significance: Chemical stability determines a compound's shelf-life and its degradation profile under various conditions. Instability can lead to loss of potency and the formation of potentially toxic byproducts.
Experimental Protocol: Solution Stability Assessment
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Solutions: Dilute the stock solution into aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) to a final concentration of approximately 10 µM.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine its degradation kinetics and half-life at each pH.
Computational Property Prediction
In the absence of experimental data, computational methods provide valuable initial estimates of physicochemical properties.[11][12][13] These predictions are useful for prioritizing compounds for synthesis and for guiding experimental design. The predicted values in Table 1 were likely generated using such in silico models, which analyze the molecule's structure to estimate its properties.
Conclusion and Future Directions
The physicochemical properties of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, particularly its pKa, lipophilicity, solubility, and stability, are critical to its potential as a drug candidate. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these parameters. While computational predictions offer a useful starting point, experimental validation is essential for accurate characterization. A comprehensive understanding of these properties will enable researchers to optimize formulation, predict in vivo behavior, and ultimately accelerate the development of new therapeutics based on the promising imidazo[2,1-b][1][2][3]thiadiazole scaffold.
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A Strategic Approach to Unveiling the Therapeutic Potential of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the imidazo[2,1-b][1][2][3]thiadiazole scaffold has emerged as a privileged structure, consistently demonstrating a wide spectrum of biological activities.[1][4][5] This guide focuses on a specific, yet under-investigated derivative: 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (CAS: 1373253-24-7).[6][7] While direct biological data for this compound is not available in the public domain, this document synthesizes existing knowledge on the core scaffold to build a robust, data-driven framework for its investigation. We will delineate its potential as an anticancer, antimicrobial, and anti-inflammatory agent, and provide detailed, actionable experimental protocols for its comprehensive evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic promise of this novel chemical entity.
The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold: A Foundation of Versatile Bioactivity
The fusion of imidazole and 1,3,4-thiadiazole rings creates a unique bicyclic heterocyclic system that has captured the attention of medicinal chemists for decades.[8] This scaffold is structurally related to the well-known immunomodulator Levamisole, hinting at its potential to interact with biological systems in therapeutically meaningful ways.[5] The literature is replete with examples of imidazo[2,1-b][1][2][3]thiadiazole derivatives exhibiting a remarkable range of pharmacological properties, including:
-
Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of these compounds against a variety of human cancer cell lines.[2][9][10][11] Mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like tubulin and focal adhesion kinase (FAK).[2][3][12]
-
Antimicrobial Properties: The scaffold has shown considerable promise in combating bacterial and fungal pathogens.[13][14][15][16] Its derivatives have been effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[13][15][16]
-
Anti-inflammatory Effects: Several imidazo[2,1-b][1][2][3]thiadiazole derivatives have been shown to possess significant anti-inflammatory and analgesic properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]
This well-established foundation of diverse bioactivity provides a strong rationale for the systematic investigation of novel derivatives like 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
Structural Rationale: Predicting the Bioactivity of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
The specific substitutions on the core scaffold—a bromine atom at the 2-position and a carboxylic acid group at the 6-position—are not arbitrary. These functional groups can significantly influence the compound's physicochemical properties and its interaction with biological targets.
-
The Bromine Substituent: Halogen atoms, particularly bromine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[19] Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity. The presence of a bromo-phenyl group on a similar scaffold was found to be a key feature for inducing apoptosis in cancer cells.[2]
-
The Carboxylic Acid Group: This functional group introduces a polar, ionizable site, which can dramatically alter the compound's solubility and pharmacokinetic profile. It can also act as a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a target protein's active site.
Based on these structural features and the known activities of the parent scaffold, we can hypothesize that 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is a prime candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.
A Phased Experimental Blueprint for Activity Validation
To systematically evaluate the potential of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a multi-tiered screening approach is recommended. This ensures a logical progression from broad-based primary screening to more focused mechanistic studies.
Phase 1: Primary Cytotoxicity and Antimicrobial Screening
The initial phase aims to establish a foundational activity profile for the compound.
Workflow for Primary Screening
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Mechanism of action for imidazo[2,1-b]thiadiazole compounds
An In-depth Technical Guide to the Mechanism of Action for Imidazo[2,1-b]thiadiazole Compounds
Authored by: A Senior Application Scientist
Introduction: The Imidazo[2,1-b]thiadiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The imidazo[2,1-b]thiadiazole core is a fused bicyclic heterocyclic system that has garnered immense interest in the field of medicinal chemistry. Its rigid, planar structure and rich electron environment make it an ideal scaffold for interacting with a diverse array of biological targets. This versatility has led to the development of derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer, antitubercular, antifungal, anti-inflammatory, and antiviral properties.[1][2][3][4] The therapeutic potential of this scaffold is largely dictated by the nature and position of its substituents, particularly at the C-2, C-5, and C-6 positions, which significantly modulate the compound's efficacy and target specificity.[5][6]
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological effects of imidazo[2,1-b]thiadiazole compounds. We will dissect the key signaling pathways and molecular targets, detail the experimental methodologies used to validate these interactions, and offer insights into the structure-activity relationships that drive their therapeutic potential.
Part 1: Anticancer Mechanisms of Action - A Multi-pronged Assault on Malignancy
The most extensively studied therapeutic application of imidazo[2,1-b]thiadiazoles is in oncology. These compounds combat cancer through several distinct and sometimes overlapping mechanisms, primarily by disrupting cellular division, inhibiting critical pro-survival signaling cascades, and inducing programmed cell death.
Microtubule Destabilization: Arresting the Engine of Cell Division
A primary and highly effective anticancer strategy for this class of compounds is the inhibition of tubulin polymerization.[7] Microtubules are dynamic polymers essential for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule dynamics, these agents halt the cell cycle in the G2/M phase, ultimately leading to apoptosis.[8][9][10]
Mechanism of Tubulin Inhibition: Many potent imidazo[2,1-b]thiadiazole and structurally related imidazo[2,1-b]thiazole derivatives function as microtubule-destabilizing agents.[9][11] Docking studies and competitive binding assays have revealed that these compounds often occupy the colchicine-binding site on β-tubulin.[7][8] This binding prevents the polymerization of α- and β-tubulin heterodimers into functional microtubules. The consequence is a catastrophic failure of mitotic spindle formation, G2/M phase arrest, an increase in the cell cycle regulatory protein cyclin-B1, and subsequent induction of apoptosis.[7][8]
Workflow for Assessing Microtubule Targeting Activity
Caption: Experimental workflow for validating microtubule-targeting agents.
Quantitative Data for Representative Microtubule Inhibitors
| Compound Class | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Imidazo[2,1-b]thiadiazole-linked Oxindoles | Various | 1.1 - 1.6 | 0.15 | [7] |
| Imidazo[2,1-b]thiazole-benzimidazole Conjugates | A549 (Lung) | 1.08 | 1.68 | [8] |
| Imidazo[2,1-b]thiazole-triazole Conjugates | A549 (Lung) | 0.78 - 0.92 | N/A | [9] |
Kinase Inhibition: Shutting Down Pro-Survival Signaling
Imidazo[2,1-b]thiadiazoles are effective kinase inhibitors, targeting key enzymes that drive cancer cell proliferation, survival, and metastasis.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several aggressive cancers, including pancreatic cancer and mesothelioma.[12][13] It is a critical node for signals originating from integrins and growth factor receptors, regulating cell migration, survival, and proliferation.
Mechanism of FAK Inhibition: Specific imidazo[2,1-b]thiadiazole derivatives have been identified as potent inhibitors of FAK autophosphorylation at Tyr397.[12][13] By preventing this key activation step, these compounds effectively block downstream signaling. This leads to reduced cell migration and proliferation.[13] A significant translational application of this mechanism is the potentiation of standard chemotherapies; for instance, FAK inhibition by these compounds was shown to increase the expression of the gemcitabine transporter hENT-1, enhancing the drug's efficacy in peritoneal mesothelioma cells.[12]
FAK Inhibition Signaling Pathway
Caption: Inhibition of FAK autophosphorylation by imidazo[2,1-b]thiadiazoles.
The kinase inhibitory activity of this scaffold extends beyond FAK to other crucial cancer-related kinases.
-
ALK5 Inhibition: Certain derivatives are potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as ALK5.[14] The TGF-β pathway is critically involved in the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis. Compound 6d from one study showed remarkable ALK5 inhibition with an IC50 of 0.0012 µM.[14]
-
MNK Inhibition: A series of imidazo[2,1-b]thiadiazoles were developed as inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs).[15] MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E), a key regulator of the translation of oncogenic proteins. Inhibition of MNK leads to decreased levels of proteins like cyclin-B1 and MMP-3, resulting in cell cycle arrest and reduced cell migration.[15]
Induction of Apoptosis
Ultimately, most anticancer mechanisms converge on the induction of apoptosis, or programmed cell death. Imidazo[2,1-b]thiadiazoles can trigger this process through multiple routes.
-
Extrinsic Pathway Activation: Some derivatives, such as compound 22 in one study, induce cytotoxicity by activating the extrinsic (death receptor-mediated) pathway of apoptosis without causing cell cycle arrest.[16] This is often associated with the activation of initiator caspase-8 and executioner caspase-3.[17]
-
Mitochondrial (Intrinsic) Pathway: Disruption of microtubule function or kinase signaling often leads to mitochondrial membrane potential collapse, a key event in the intrinsic apoptotic pathway. This is followed by the release of cytochrome c and the activation of caspase-9.
Part 2: Antitubercular and Antifungal Mechanisms
Antitubercular Activity
Imidazo[2,1-b]thiadiazole derivatives have shown significant promise as antitubercular agents, with several compounds demonstrating potent activity against Mycobacterium tuberculosis H37Rv.[18][19] While the precise molecular targets are still under active investigation for many of these compounds, the screening data provides valuable insights.
Structure-activity relationship (SAR) studies have revealed that antitubercular potency is often enhanced by specific substitutions. For example, the presence of a p-substituted phenyl group on the imidazo[2,1-b]thiadiazole ring and/or a chloro group on a linked benzimidazole ring can significantly increase activity.[18] Screening is typically performed using methods like the BACTEC 460 radiometric system or the Microplate Alamar Blue Assay (MABA).[19][20][21]
Antifungal Activity
The scaffold is also a fertile ground for the development of novel antifungal agents. Numerous derivatives exhibit significant activity against a range of fungal pathogens, with particularly strong results against Candida albicans.[1][22][23] One derivative, 21a , demonstrated an exceptionally low MIC50 of 0.16 μg/mL against C. albicans, an activity level far superior to the standard drug fluconazole.[22] A key advantage observed in some studies is the high selectivity of these compounds for fungal cells over bacterial or mammalian cells, suggesting a favorable therapeutic window and lower potential for cytotoxicity.[22]
Part 3: Key Experimental Protocols
For researchers in drug development, the ability to validate these mechanisms of action is paramount. Below are streamlined protocols for key assays.
Protocol 1: In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is tracked by monitoring the increase in absorbance or fluorescence over time.
-
Methodology:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a reaction mixture containing the tubulin solution, GTP (a cofactor for polymerization), and a fluorescence reporter (e.g., DAPI).
-
Dispense the reaction mixture into a 96-well plate containing serial dilutions of the test compound (e.g., imidazo[2,1-b]thiadiazole derivative), a positive control (e.g., colchicine), and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C in a fluorescence plate reader.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.
-
Calculate the rate of polymerization for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol 2: FAK Phosphorylation Inhibition Assay (ELISA-based)
-
Principle: This assay quantifies the level of phosphorylated FAK in cell lysates after treatment with an inhibitor, using an enzyme-linked immunosorbent assay (ELISA) format.
-
Methodology:
-
Seed cancer cells (e.g., STO mesothelioma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[2,1-b]thiadiazole inhibitor for a predetermined time (e.g., 24 hours).
-
Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody specific for total FAK.
-
After incubation and washing, add a detection antibody that specifically recognizes phosphorylated FAK (p-FAK Tyr397). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash away the unbound detection antibody and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Normalize the p-FAK signal to the total FAK amount (determined in a parallel well using a total FAK detection antibody) to determine the percent inhibition of phosphorylation.
-
Protocol 3: Antitubercular Microplate Alamar Blue Assay (MABA)
-
Principle: This colorimetric assay uses the redox indicator Alamar Blue to measure the metabolic activity of Mycobacterium tuberculosis (Mtb). Viable, metabolizing bacteria reduce the blue dye to a pink product.
-
Methodology:
-
Prepare serial dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.
-
Add a standardized inoculum of Mtb H37Rv to each well. Include positive (drug-free) and negative (no Mtb) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add the Alamar Blue solution to each well, followed by further incubation for 24 hours.
-
Visually inspect for a color change (blue to pink). A blue color indicates inhibition of bacterial growth, while pink indicates growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Conclusion and Future Perspectives
The imidazo[2,1-b]thiadiazole scaffold represents a validated and highly versatile platform for the development of targeted therapeutics. Its derivatives have demonstrated a remarkable ability to modulate diverse and critical cellular pathways. The primary anticancer mechanisms involve the disruption of the cytoskeleton via tubulin polymerization inhibition and the targeted suppression of pro-survival kinase signaling pathways, including FAK and ALK5. These upstream actions converge to induce apoptosis and halt malignant progression. Furthermore, the potent activity against formidable pathogens like Mycobacterium tuberculosis and drug-resistant fungi highlights the broad therapeutic window of this chemical class.
Future research should focus on elucidating the specific molecular targets responsible for the antitubercular and antifungal activities to enable rational drug design. The continued exploration of this scaffold's kinase inhibitory potential may uncover novel agents targeting pathways like PI3K/Akt/mTOR, for which kinase inhibitors are often sought.[24][25] The optimization of substituents at the C-2, C-5, and C-6 positions remains a critical strategy for enhancing potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of imidazo[2,1-b]thiadiazole-based therapeutics.
References
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Lata, Khushbu Kushwaha, Archana Gupta, Dhanraj Meena and Anjali Verma. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][12][26]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]
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Musso, L., Cincinelli, R., Zuco, V., et al. (2020). New Imidazo[2,1- b][7][12][26]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research, 40(9), 4913–4919. [Link]
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In Silico Analysis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This whitepaper provides a comprehensive technical guide for the in silico evaluation of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a heterocyclic compound belonging to a class of molecules with demonstrated therapeutic potential. Recognizing the significant anticancer activities of the imidazo[2,1-b][1][2][3]thiadiazole scaffold, this guide is tailored for researchers, medicinal chemists, and computational scientists engaged in oncology drug discovery.[2][3][4] We present a holistic and practical workflow, beginning with target identification and proceeding through molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed to be a self-contained, validated protocol, underpinned by the scientific rationale for key methodological choices. This document aims to serve as a practical handbook for leveraging computational tools to accelerate the preclinical assessment of novel chemical entities.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b][1][2][3]thiadiazole Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[2][4] The versatility of this heterocyclic system allows for substitutions at various positions, significantly influencing its interaction with biological targets.[4] The subject of this guide, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, incorporates key functionalities—a bromine atom and a carboxylic acid group—that can modulate its physicochemical properties and binding interactions.
Given the established antiproliferative properties of this molecular family against various cancer cell lines, a logical starting point for an in silico assessment is to investigate its potential interaction with well-validated oncology targets.[2][3][5] This guide will utilize the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target, a protein frequently implicated in the pathogenesis of non-small cell lung cancer and other malignancies.[6][7]
Chemical Profile of the Target Ligand:
| Property | Value | Source |
| IUPAC Name | 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid | [8][9] |
| CAS Number | 1373253-24-7 | [8][9] |
| Molecular Formula | C5H2BrN3O2S | [8] |
| Molecular Weight | 248.05 g/mol | [8] |
| SMILES | O=C(O)C1=CN2N=C(Br)SC2=N1 | [8][9] |
Foundational Workflow: A Multi-Pillar Approach to In Silico Assessment
A robust in silico evaluation relies on a multi-faceted approach, where insights from one computational method inform and validate the others. Our proposed workflow integrates four key pillars of modern computational drug discovery.
Caption: Integrated workflow for in silico drug discovery.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key interactions driving complex formation.[7] This is a foundational step in structure-based drug design.
Rationale and Choice of Tools
We will employ AutoDock Vina, a widely used and validated open-source docking engine known for its accuracy and computational efficiency.[10] The visualization and preparation of molecular structures will be handled by UCSF Chimera or AutoDock Tools (ADT). The choice of the EGFR kinase domain as the receptor is based on its relevance in oncology and the availability of high-resolution crystal structures in the Protein Data Bank (PDB).[11][12][13][14]
Step-by-Step Protocol for Molecular Docking
Step 1: Receptor Preparation
-
Obtain Receptor Structure: Download the crystal structure of the EGFR kinase domain from the RCSB PDB. For this example, we will use PDB ID: 2J5F, which is complexed with an inhibitor.[12]
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.
-
Add Hydrogens and Charges: Using AutoDock Tools, add polar hydrogens to the protein and compute Gasteiger charges. This is crucial for accurately representing the electrostatic interactions.
-
Save in PDBQT Format: Save the prepared receptor as a .pdbqt file. This format includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid can be drawn using a chemical sketcher like ChemDraw and saved as a MOL file, or its SMILES string can be used to generate a 3D structure using a tool like Open Babel.
-
Energy Minimization: Perform a 3D energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Define Torsion and Charges: In AutoDock Tools, define the rotatable bonds of the ligand and assign Gasteiger charges.
-
Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.
Step 3: Grid Box Definition
-
Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file.
-
Define the Search Space: In AutoDock Tools, define a grid box that encompasses the entire binding pocket. The size and center of this box dictate the search space for the docking algorithm. A typical box size would be 20x20x20 Å centered on the active site.[15]
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box coordinates and dimensions, and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
Step 5: Analysis of Results
-
Binding Affinity: The output log file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses. More negative values indicate stronger predicted binding.
-
Pose Visualization: Load the receptor and the output ligand poses into a molecular visualizer. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the top-ranked pose and the receptor's active site residues.
Caption: Molecular docking workflow using AutoDock Vina.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[1] This is a crucial step for validating docking poses and understanding the dynamic nature of the binding.
Rationale and Choice of Tools
GROMACS is a high-performance and widely used MD simulation package.[16][17] The CHARMM36 force field is a robust choice for protein simulations, and ligand parameters can be generated using tools like the CGenFF server.[1][18]
Step-by-Step Protocol for MD Simulation
Step 1: System Preparation
-
Generate Ligand Topology: Submit the ligand's .mol2 file to the CGenFF server to obtain a CHARMM-compatible topology file (.str) and parameter file (.prm).
-
Convert to GROMACS Format: Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the ligand files into GROMACS format (.itp and additions to the force field).[19]
-
Prepare Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the EGFR receptor using the CHARMM36 force field.
-
Combine Protein and Ligand: Merge the coordinate files of the docked protein-ligand complex.
-
Create a Unified Topology: Modify the main topology file (topol.top) to include the ligand's topology (.itp file).
Step 2: Solvation and Ionization
-
Define a Simulation Box: Create a simulation box (e.g., cubic) around the complex, ensuring a minimum distance between the protein and the box edges.
-
Solvate the System: Fill the box with water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
Step 3: Energy Minimization and Equilibration
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.
-
NVT Equilibration: Conduct a short simulation (e.g., 100 ps) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. Position restraints are maintained.
Step 4: Production MD Run
-
Execute the Production Run: Run the main MD simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 ns), with no position restraints.
Step 5: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time.
-
Binding Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[20] This allows for the prediction of the activity of novel, unsynthesized molecules.
Rationale and Best Practices
A predictive QSAR model requires a curated dataset of compounds with experimentally determined activities against the target of interest. The development and validation of a QSAR model must adhere to best practices to ensure its robustness and predictive power.[21][22][23]
Protocol for QSAR Model Development
Step 1: Data Curation
-
Assemble a Dataset: Collect a set of imidazo[2,1-b][1][2][3]thiadiazole analogs with measured IC50 or Ki values against EGFR.
-
Data Cleaning: Standardize chemical structures and ensure the consistency of biological activity data. Remove duplicates and potential outliers.
Step 2: Descriptor Calculation
-
Calculate Molecular Descriptors: Using software like PaDEL-Descriptor or Mordred, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) for each compound in the dataset.
Step 3: Dataset Splitting
-
Divide the Data: Split the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation. This split should be done rationally to ensure that both sets span the chemical and activity space of the entire dataset.
Step 4: Model Building and Internal Validation
-
Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the most relevant descriptors.
-
Model Generation: Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, random forest) to build the QSAR model using the training set.
-
Internal Validation: Assess the model's robustness using cross-validation techniques (e.g., leave-one-out or k-fold cross-validation) on the training set.
Step 5: External Validation and Applicability Domain
-
External Validation: Use the trained model to predict the activities of the compounds in the test set. Evaluate the predictive performance using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE).
-
Applicability Domain (AD): Define the AD of the model to ensure that predictions for new compounds are reliable. The AD defines the chemical space in which the model is expected to perform well.
Key QSAR Validation Metrics:
| Metric | Description | Acceptable Value |
| R² (Training Set) | Coefficient of determination for the training set. | > 0.6 |
| Q² (Cross-Validation) | Cross-validated R² for the training set. | > 0.5 |
| R² (Test Set) | Coefficient of determination for the external test set. | > 0.6 |
ADMET Prediction: Assessing Drug-Likeness
Early assessment of ADMET properties is critical to reduce late-stage attrition in drug development.[24][25] In silico tools provide a rapid and cost-effective means to predict these properties.
Rationale and Choice of Tools
Several web-based tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[24][26][27] These tools use a combination of QSAR models and rule-based approaches to predict a wide range of pharmacokinetic and toxicological endpoints.
Protocol for In Silico ADMET Profiling
Step 1: Input Molecule
-
Provide the Structure: Input the SMILES string or draw the structure of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid into the chosen ADMET prediction tool.
Step 2: Property Calculation and Prediction
-
Execute the Prediction: Run the prediction module to calculate various physicochemical properties and predict ADMET parameters.
Step 3: Analysis of Key Parameters
Physicochemical Properties:
-
Molecular Weight: Influences solubility and permeability.
-
LogP: A measure of lipophilicity, affecting absorption and distribution.
-
Topological Polar Surface Area (TPSA): Relates to membrane permeability.
Pharmacokinetics:
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS activity or side effects.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
Toxicity:
-
AMES Toxicity: Predicts mutagenicity.
-
hERG Inhibition: Assesses the risk of cardiotoxicity.
-
Hepatotoxicity: Predicts the potential for liver damage.
Drug-Likeness:
-
Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug.
-
Lead-likeness: Criteria for identifying compounds suitable for lead optimization.
Example ADMET Profile (Hypothetical):
| Parameter | Predicted Value | Interpretation |
| LogP | 2.5 | Optimal lipophilicity |
| HIA | High | Good intestinal absorption |
| BBB Permeant | No | Low risk of CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Lipinski Violations | 0 | Good drug-likeness |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the preclinical evaluation of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can generate a robust, multi-dimensional profile of a compound's therapeutic potential. The insights gained from this computational cascade—from identifying a strong binding pose with EGFR to confirming its dynamic stability and favorable drug-like properties—provide a solid foundation for prioritizing this and similar compounds for synthesis and subsequent in vitro and in vivo testing. This structured, evidence-based approach is indispensable for accelerating the journey from a promising chemical scaffold to a viable clinical candidate in the field of oncology.
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In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]
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Autodock_Vina Protocol. Scribd. Available at: [Link]
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Basic docking. Autodock Vina 1.2.0 documentation. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. 2020. Available at: [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. 2020. Available at: [Link]
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How to Perform Molecular Docking with AutoDock Vina. YouTube. 2024. Available at: [Link]
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How to find out the target protein (Cancer) for newly designed molecule?. ResearchGate. 2021. Available at: [Link]
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2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid hydrobromide. Crysdot LLC. Available at: [Link]
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- An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling p
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Structure-activity relationship (SAR) studies of imidazo[2,1-b]thiadiazole analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[2,1-b]thiadiazole Analogs
Authored by: A Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole core is a fused heterocyclic system that has garnered immense interest in the field of medicinal chemistry. First discovered in the 1950s, this scaffold has proven to be a "privileged" structure, meaning it is capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][4][5] These activities span from anticancer and antimicrobial to antitubercular, anti-inflammatory, and anticonvulsant properties.[2][6][7]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the structure-activity relationships (SAR) that govern the efficacy of imidazo[2,1-b]thiadiazole analogs. We will explore the causality behind experimental choices, dissect the impact of substitutions at key positions, and provide validated protocols to empower your own research and development efforts. Our focus is on the critical C-2, C-5, and C-6 positions, which have been the primary sites for modification to tune the biological activity of these versatile compounds.[8][9]
The Imidazo[2,1-b][1][2][3]thiadiazole Core: A Structural Overview
The foundation of this compound class is the fusion of an imidazole ring with a 1,3,4-thiadiazole ring, creating a bicyclic system with a bridgehead nitrogen atom.[4] This unique arrangement confers several advantageous properties:
-
Bioisosterism: The thiadiazole ring can act as a bioisostere—a chemical substitute with similar physical or chemical properties—for other rings like oxadiazoles or even benzene. This allows for the creation of analogs with potentially improved biological activities or pharmacokinetic profiles.[1][4]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets.[1][4]
-
Tunable Lipophilicity: The sulfur atom enhances lipophilicity, which can improve membrane permeability, a key factor in drug efficacy.[1]
Below is the core structure with the conventional numbering system used in SAR studies.
Caption: The core imidazo[2,1-b][1][2][3]thiadiazole scaffold with key positions for substitution.
Foundational Synthesis: A Validated Pathway
The most common and efficient route to synthesize the imidazo[2,1-b]thiadiazole core involves a condensation and cyclization reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and an α-haloketone (e.g., a substituted phenacyl bromide).[4][6][10][11] This robust reaction provides a straightforward entry point to a vast chemical space for SAR exploration.
General Synthesis Workflow
The process begins with the synthesis of the requisite 2-amino-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide, which is then cyclized with the α-haloketone.
Caption: General synthetic scheme for 2,6-disubstituted imidazo[2,1-b]thiadiazoles.
Experimental Protocol: Synthesis of 2,6-Disubstituted Analogs
This protocol provides a self-validating system for producing the core scaffold, adapted from established methodologies.[4][10]
Step 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole
-
To a mixture of the desired substituted benzoic acid (10 mmol) and thiosemicarbazide (10 mmol), add phosphorus oxychloride (POCl₃, 10 mL) dropwise under cooling in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 75-80°C for 1 hour.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., 50% potassium hydroxide solution) until the mixture is alkaline.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Step 2: Synthesis of 2-Aryl-6-aryl-imidazo[2,1-b][1][2][3]thiadiazole
-
A mixture of the 2-amino-5-aryl-1,3,4-thiadiazole (5 mmol) from Step 1 and the appropriate substituted α-bromoacetophenone (phenacyl bromide) (5 mmol) in anhydrous ethanol (50 mL) is refluxed for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.
-
Filter the solid, wash with a small amount of cold ethanol, and then suspend it in water.
-
Neutralize with a weak base, such as a saturated sodium bicarbonate solution, to yield the free base.
-
Filter the final product, wash with water, dry, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure 2,6-disubstituted imidazo[2,1-b]thiadiazole.
Structure-Activity Relationship (SAR) Deep Dive
The therapeutic potential of this scaffold is unlocked through precise structural modifications. The biological activity is highly dependent on the nature and position of the substituents.
Anticancer Activity
This is the most extensively studied area for imidazo[2,1-b]thiadiazoles. The SAR is often directed towards inhibiting key cellular processes like tubulin polymerization or inducing apoptosis.[3][12]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide to the multi-step synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is designed for researchers with a background in organic synthesis and outlines a reliable pathway from commercially available starting materials. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen synthetic strategy. The synthesis is divided into four main stages: the preparation of the key intermediate 2-amino-5-bromo-1,3,4-thiadiazole, the synthesis of the α-haloketone building block, the cyclization to form the imidazo[2,1-b]thiadiazole core, and the final oxidation to yield the target carboxylic acid.
Introduction
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological activities.[4][5] Derivatives of this core structure have been reported to exhibit a wide range of biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][6] The introduction of a bromine atom and a carboxylic acid moiety onto this scaffold can provide valuable handles for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This protocol details a robust and reproducible method for the synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a molecule with potential applications in drug discovery programs.
Overall Synthetic Scheme
The synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is achieved through a four-step sequence as illustrated below. This strategy relies on the initial construction of a brominated thiadiazole precursor, followed by the formation of the fused imidazole ring, and a final oxidation step. This approach is favored over the direct functionalization of the parent imidazo[2,1-b]thiadiazole ring system due to predictable regioselectivity.
Caption: Overall synthetic route for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-1,3,4-thiadiazole | ≥98% | Commercially available | |
| Bromine (Br₂) | Reagent grade | Commercially available | Handle with extreme caution in a fume hood. |
| Hydrochloric acid (HCl) | 37% | Commercially available | |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially available | |
| Ethyl 2-oxobutanoate | ≥98% | Commercially available | |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Commercially available | |
| Ethanol (EtOH) | Anhydrous | Commercially available | |
| Potassium permanganate (KMnO₄) | ≥99% | Commercially available | Strong oxidizing agent. |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Commercially available | |
| Sodium bisulfite (NaHSO₃) | Reagent grade | Commercially available | For quenching permanganate. |
| Diethyl ether | Anhydrous | Commercially available | |
| Ethyl acetate | ACS grade | Commercially available | For extraction and chromatography. |
| Hexanes | ACS grade | Commercially available | For chromatography. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole
This initial step involves the regioselective bromination of 2-amino-1,3,4-thiadiazole. The reaction is carried out in an acidic medium to activate the thiadiazole ring towards electrophilic substitution.
Causality: The use of an acidic solution protonates the amino group, which deactivates it towards electrophilic attack and directs the incoming electrophile (bromine) to the 5-position of the thiadiazole ring. An oxidant is used to facilitate the bromination process.[6]
Caption: Reaction scheme for the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2-amino-1,3,4-thiadiazole (10.1 g, 0.1 mol) in a 4% aqueous solution of hydrochloric acid (100 mL). Stir the mixture until a clear solution is obtained.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of 4% hydrochloric acid dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of an oxidizing agent, such as hydrogen peroxide (30% solution, approximately 10 mL), dropwise while carefully monitoring the temperature.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (1:1) as the eluent.
-
Once the reaction is complete, carefully neutralize the mixture with a cold 20% aqueous solution of sodium hydroxide to a pH of 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-5-bromo-1,3,4-thiadiazole as a crystalline solid.
Step 2: Synthesis of Ethyl 3-bromo-2-oxobutanoate
This step involves the α-bromination of a β-keto ester, which will serve as the electrophilic partner in the subsequent cyclization reaction.
Causality: The bromination occurs at the α-position to the ketone due to the enol or enolate formation under the reaction conditions, which then attacks the bromine.[1]
Procedure:
-
In a 250 mL round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-oxobutanoate (13.0 g, 0.1 mol) in dichloromethane (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (16.0 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-bromo-2-oxobutanoate as an oil, which can be used in the next step without further purification.
Step 3: Synthesis of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole
This is the key cyclization step, forming the fused imidazo[2,1-b]thiadiazole ring system through a Hantzsch-type reaction.
Causality: The amino group of 2-amino-5-bromo-1,3,4-thiadiazole acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The subsequent intramolecular cyclization involves the other nitrogen of the thiadiazole ring attacking the carbon bearing the bromine, followed by dehydration to form the aromatic fused ring system.
Caption: Cyclization reaction to form the imidazo[2,1-b]thiadiazole core.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-5-bromo-1,3,4-thiadiazole (9.0 g, 0.05 mol) in anhydrous ethanol (100 mL).
-
To this solution, add ethyl 3-bromo-2-oxobutanoate (11.2 g, 0.05 mol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure 2-bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole.
Step 4: Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
The final step is the selective oxidation of the methyl group at the 6-position to a carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.
Causality: The methyl group attached to the heteroaromatic ring is susceptible to oxidation by strong oxidizing agents like potassium permanganate under basic or neutral conditions. The reaction proceeds through a series of oxidation steps, ultimately yielding the carboxylic acid upon acidic workup.
Procedure:
-
In a 500 mL round-bottom flask, suspend 2-bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole (4.6 g, 0.02 mol) in a mixture of water (100 mL) and pyridine (20 mL).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add potassium permanganate (9.5 g, 0.06 mol) in small portions over a period of 2 hours, maintaining the temperature. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the addition is complete, continue heating for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Characterization
The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (MP): To characterize the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching solution (e.g., sodium thiosulfate) readily available.
-
Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.
-
Concentrated acids and bases are corrosive and should be handled with care.
References
- CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
-
Atta, K. F. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5496–5506. Available from: [Link]
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Heterocyclic Letters. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Available from: [Link]
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Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available from: [Link]
-
Leah4sci. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. Available from: [Link]
-
ResearchGate. Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. Available from: [Link]
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PubMed. SYNTHESIS OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Available from: [Link]
-
MDPI. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available from: [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
PubMed. Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Available from: [Link]
-
PubMed. Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Available from: [Link]
-
ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available from: [Link]
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PubMed Central. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Available from: [Link]
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ISCA. Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. Available from: [Link]
-
PubMed Central. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available from: [Link]
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ResearchGate. Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available from: [Link]
-
PubMed. Directly Oxidized Chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H -Imidazole by Acidic Potassium Permanganate and Its Analytical Application for Determination of Albumin. Available from: [Link]
-
PubMed. New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Available from: [Link]
-
PubMed. Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles. Available from: [Link]
-
MDPI. (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Available from: [Link]
-
SciSpace. Reaction of 2-Amino-5-Substituted-l, 3, 4-Thiadiazole with 1, 3-Dicarbonyl Compound. Available from: [Link]
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Application Notes and Protocols for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid in Medicinal Chemistry
Introduction: The Imidazo[2,1-b]thiadiazole Scaffold as a Privileged Core in Drug Discovery
The fusion of imidazole and thiadiazole rings creates the imidazo[2,1-b][1][2][3]thiadiazole bicyclic system, a scaffold of significant interest in medicinal chemistry. This heterocyclic core is a key component in a multitude of compounds demonstrating a vast array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural rigidity of the fused ring system, combined with its unique electronic properties and capacity for hydrogen bonding, makes it an ideal framework for designing targeted therapeutic agents.
This guide focuses on a key building block for accessing this privileged scaffold: 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid . The strategic placement of a bromine atom at the 2-position and a carboxylic acid at the 6-position provides two orthogonal handles for chemical modification. This allows for the systematic and diverse elaboration of the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The bromine atom is an ideal substrate for palladium-catalyzed cross-coupling reactions, permitting the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Concurrently, the carboxylic acid moiety serves as a versatile anchor point for the synthesis of amides, esters, and other derivatives, which can modulate the compound's physicochemical properties and interactions with biological targets.
This document provides detailed protocols for the chemical modification of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid and for the subsequent biological evaluation of its derivatives, with a particular focus on their application as potential anticancer agents targeting the Focal Adhesion Kinase (FAK) signaling pathway.
Chemical Synthesis: Accessing a Library of Derivatives
The dual functionality of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid allows for a modular synthetic approach. Researchers can choose to first derivatize the carboxylic acid and then perform a cross-coupling reaction on the bromo position, or vice versa. The choice of route may depend on the compatibility of the desired functional groups with the reaction conditions.
Protocol 1: Amide Bond Formation at the C6-Carboxylic Acid
The formation of an amide bond is one of the most common and effective ways to modify a carboxylic acid in medicinal chemistry. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a method known for its mild conditions and broad functional group tolerance.[4][5][6]
Objective: To synthesize a library of 2-bromo-imidazo[2,1-b]thiadiazole-6-carboxamides.
Materials:
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (catalytic amount, ~0.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware for organic synthesis, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents), followed by HOBt (0.1 equivalents), and DIPEA (2.0 equivalents).
-
Activation of Carboxylic Acid: Add EDC hydrochloride (1.2 equivalents) to the reaction mixture in portions at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-bromo-imidazo[2,1-b]thiadiazole-6-carboxamide derivative.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a classic choice for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used, by forming a more stable active ester.[4][6]
-
DIPEA: A non-nucleophilic organic base is used to neutralize the HCl salt of EDC and the proton of the carboxylic acid, facilitating the reaction.
-
Anhydrous Conditions: The reagents, particularly the activated carboxylic acid intermediate, are sensitive to moisture, which can lead to hydrolysis back to the starting material.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2-Bromo Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, offering high tolerance for various functional groups. This protocol describes a general procedure for coupling aryl or heteroaryl boronic acids to the 2-position of the imidazo[2,1-b]thiadiazole core.[7][8]
Objective: To synthesize a library of 2-aryl/heteroaryl-imidazo[2,1-b]thiadiazole derivatives.
Materials:
-
2-Bromo-imidazo[2,1-b]thiadiazole derivative (e.g., a 6-carboxamide from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard glassware for organic synthesis, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the 2-bromo-imidazo[2,1-b]thiadiazole derivative (1.0 equivalent), the boronic acid (1.5 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted imidazo[2,1-b]thiadiazole derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is essential for the catalytic cycle, which involves oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[7]
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), thus quenching the reaction. Thorough degassing is critical for reproducible results.
Biological Evaluation: Assessing Anticancer Potential
Derivatives of the imidazo[2,1-b]thiadiazole scaffold have shown promising activity against a range of cancer cell lines, particularly pancreatic cancer.[1] A key mechanism of action for some of these compounds is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a central role in cell proliferation, survival, migration, and invasion.[1][2][9]
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a critical node in signaling pathways initiated by integrins (which sense the extracellular matrix, ECM) and receptor tyrosine kinases (RTKs). Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a docking site for Src family kinases. This leads to further phosphorylation and the activation of downstream pathways such as the PI3K/Akt and Ras/ERK pathways, which promote cell survival, proliferation, and motility.[1][3][9]
Caption: FAK signaling pathway in cancer and the point of inhibition.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard initial screening method to determine the cytotoxic effects of novel compounds on cancer cell lines.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized imidazo[2,1-b]thiadiazole derivatives against cancer cell lines (e.g., pancreatic cancer lines like PANC-1, AsPC-1).
Materials:
-
Human cancer cell lines (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%). Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium with DMSO) and "blank" (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO (or other solubilization buffer) to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: In Vitro FAK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK, specifically its autophosphorylation.[11][12] This provides direct evidence of target engagement.
Objective: To determine the IC₅₀ of synthesized derivatives against FAK's kinase activity.
Materials:
-
Recombinant purified FAK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
[γ-³²P]-ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™)
-
Test compounds in DMSO
-
Reaction plates (e.g., 96-well) and detection equipment (scintillation counter or luminometer)
Step-by-Step Methodology (using ADP-Glo™ as an example):
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a control.
-
Enzyme Addition: Add 2 µL of FAK enzyme diluted in kinase buffer to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mix to start the kinase reaction. The final ATP concentration should be at or near its Km for FAK.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of FAK inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid scaffold allows for the elucidation of structure-activity relationships. The following table presents hypothetical but representative data for a series of derivatives, illustrating how different substitutions can impact anticancer activity.
| Compound ID | R¹ (at C2) | R² (at C6-amide) | PANC-1 IC₅₀ (µM) | FAK Kinase IC₅₀ (µM) |
| A-1 | Br | OH | > 50 | > 50 |
| A-2 | Br | NH-benzyl | 15.2 | 20.5 |
| A-3 | Br | NH-(4-fluorobenzyl) | 8.7 | 11.3 |
| A-4 | 4-fluorophenyl | NH-(4-fluorobenzyl) | 0.75 | 0.98 |
| A-5 | 3-thienyl | NH-(4-fluorobenzyl) | 1.2 | 1.5 |
| A-6 | 4-pyridyl | NH-(4-fluorobenzyl) | 5.4 | 7.1 |
| A-7 | 4-fluorophenyl | NH-cyclohexyl | 2.1 | 3.5 |
Interpretation of Data:
-
The starting material A-1 is inactive.
-
Conversion of the carboxylic acid to a benzylamide (A-2 ) imparts moderate activity.
-
Addition of an electron-withdrawing fluorine to the benzylamide (A-3 ) improves potency.
-
Suzuki coupling to replace the C2-bromo with a 4-fluorophenyl group (A-4 ) leads to a significant increase in both cellular and enzymatic potency, suggesting this substitution is critical for target engagement.
-
Other aromatic systems at C2, such as thiophene (A-5 ), are also well-tolerated.
-
The nature of the amide substituent is also important, as replacing the aromatic ring with an aliphatic cyclohexyl group (A-7 ) reduces activity compared to A-4 .
Conclusion and Future Directions
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is a highly valuable and versatile starting material for the synthesis of novel drug candidates. The protocols outlined in this guide provide a robust framework for creating diverse chemical libraries through amide coupling and Suzuki-Miyaura reactions. The subsequent biological evaluation protocols enable the screening of these compounds for anticancer activity and the investigation of their mechanism of action through direct enzyme inhibition assays. The strong correlation between the anticancer activity of imidazo[2,1-b]thiadiazole derivatives and the inhibition of the FAK signaling pathway highlights a promising avenue for the development of targeted therapies for cancers such as pancreatic ductal adenocarcinoma. Future work should focus on optimizing the substitutions at the C2 and C6 positions to enhance potency and selectivity, as well as evaluating lead compounds in more complex cellular models and in vivo efficacy studies.
References
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Porcino, M., et al. (2020). New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research, 40(9), 4913-4919. Available from: [Link]
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Li, Y., et al. (2010). Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation. Cancer Science, 101(2), 378-385. Available from: [Link]
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Lee, K. E., et al. (2015). The extracellular matrix and focal adhesion kinase signaling regulate cancer stem cell function in pancreatic ductal adenocarcinoma. PLoS One, 10(7), e0134115. Available from: [Link]
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Golubovskaya, V. M., & Cance, W. G. (2007). FAK and IGF-IR interact to provide survival signals in human pancreatic adenocarcinoma cells. Carcinogenesis, 28(8), 1647-1655. Available from: [Link]
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Jiang, H., et al. (2016). Targeting focal adhesion kinase reprograms the pancreatic tumor microenvironment and renders pancreas cancer responsive to checkpoint immunotherapy. Cancer Research, 76(11), 3025-3036. Available from: [Link]
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Golubovskaya, V. M., et al. (2011). A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. Journal of Experimental & Clinical Cancer Research, 30, 1-13. Available from: [Link]
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Karki, S. S., et al. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(20), 4812-4818. Available from: [Link]
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Sureshbabu, V. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(17), 2269-2271. Available from: [Link]
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Kamal, A., et al. (2015). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Advances, 5(28), 21743-21752. Available from: [Link]
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Chemistry LibreTexts (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2132-2135. Available from: [Link]
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Atta, K. F. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5496-5506. Available from: [Link]
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Bhosle, M. R., et al. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface, 7(4), 245-254. Available from: [Link]
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BPS Bioscience (n.d.). FAK Kinase Assay Kit. Available from: [Link]
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Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
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Aslantürk, Ö. S. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI, 23(11), 244. Available from: [Link]
-
Oniga, S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2368. Available from: [Link]
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Kumar, S., et al. (2012). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole derivatives as possible biologically active agents. Acta Poloniae Pharmaceutica-Drug Research, 69(5), 913-921. Available from: [Link]
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Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. Available from: [Link]
-
National Center for Biotechnology Information (2024). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1854. Available from: [Link]
-
Chen, C. Y., et al. (2018). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 23(12), 3108. Available from: [Link]
-
Martínez-Urbina, M. A., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molbank, 2022(2), M1389. Available from: [Link]
-
Manivannan, S., & Chaturvedi, V. (2019). Synthesis and biological evaluation of new imidazo[2,1-b][1][2][3]thiadiazole-benzimidazole derivatives. ResearchGate. Available from: [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. Tetrahedron, 67(19), 3289-3316. Available from: [Link]
-
Buron, F., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][3][9]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12(11), 6667-6679. Available from: [Link]
Sources
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 11. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid as a Chemical Probe for Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazo[2,1-b]thiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[2,1-b][1][2][3]thiadiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4][5] Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[4][5][6] This broad bioactivity suggests that molecules based on this framework interact with multiple biological targets, making them a fertile ground for the development of novel therapeutics and chemical probes.
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is a functionalized derivative of this important scaffold. Its structure incorporates a bromine atom, which can be a site for further chemical modification, and a carboxylic acid group, providing a handle for conjugation to affinity matrices or reporter molecules. These features make it an excellent candidate for development into a chemical probe for target identification and validation studies.
Chemical Properties of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid:
| Property | Value | Source |
| CAS Number | 1373253-24-7 | [7] |
| Molecular Formula | C5H2BrN3O2S | [7] |
| Molecular Weight | 248.05 g/mol | [7] |
| Appearance | Light brown to gray solid | [1] |
| Purity | Typically ≥95% | [7] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Proposed Application: A Chemical Probe for Elucidating Anti-Inflammatory and Anticancer Mechanisms
Given the established anti-inflammatory and antiproliferative activities of the imidazo[2,1-b]thiadiazole scaffold, we propose the use of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid as a starting point for the development of a chemical probe to identify its cellular binding partners. By immobilizing this compound on a solid support, it can be used as "bait" to capture interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel targets and pathways modulated by this class of compounds.
The carboxylic acid moiety serves as a key functional group for derivatization, allowing for its conjugation to an amine-functionalized solid support (e.g., agarose beads) via amide bond formation. The resulting probe can be used in affinity pull-down assays to isolate target proteins.
Caption: Workflow for target identification using an immobilized probe.
Protocol 1: Immobilization of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid on Amine-Activated Agarose Beads
This protocol describes the covalent coupling of the carboxylic acid group of the title compound to amine-activated agarose beads using a carbodiimide crosslinker.
Materials:
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
Amine-activated agarose beads (e.g., NHS-activated Sepharose)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Bead Preparation: Resuspend 1 mL of amine-activated agarose bead slurry in 10 mL of ice-cold 1 mM HCl. Wash the beads three times with 10 mL of ice-cold deionized water.
-
Activation: Resuspend the washed beads in 10 mL of Coupling Buffer.
-
Ligand Solubilization: Dissolve 10 mg of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid in 1 mL of anhydrous DMF.
-
Coupling Reaction:
-
To the bead suspension, add the dissolved compound.
-
Add 50 mg of EDAC and 25 mg of NHS.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle end-over-end rotation.
-
-
Quenching: Pellet the beads by centrifugation (1000 x g for 2 minutes) and discard the supernatant. Add 10 mL of Quenching Buffer and incubate for 1 hour at room temperature to block any unreacted sites.
-
Washing: Wash the beads extensively to remove uncoupled ligand and byproducts.
-
3 washes with 10 mL of PBS.
-
3 washes with 10 mL of PBS containing 0.5 M NaCl.
-
3 final washes with 10 mL of PBS.
-
-
Storage: Resuspend the beads in PBS containing a suitable preservative (e.g., 0.02% sodium azide) and store at 4°C.
Protocol 2: Affinity Pull-Down Assay for Target Protein Identification
This protocol outlines the use of the immobilized probe to isolate binding proteins from a cell lysate.
Materials:
-
Immobilized 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid beads (from Protocol 1)
-
Control beads (unfunctionalized or blocked amine-activated beads)
-
Cell lysate (from a relevant cell line, e.g., a cancer cell line or immune cells)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate by standard methods. Determine the total protein concentration using a suitable assay (e.g., BCA assay).
-
Bead Equilibration: Resuspend 50 µL of the immobilized probe beads and 50 µL of control beads. Wash them three times with 1 mL of ice-cold Lysis Buffer.
-
Binding:
-
Incubate the equilibrated beads with 1-2 mg of total protein from the cell lysate.
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer. Between each wash, gently resuspend the beads and rotate for 5 minutes at 4°C.
-
-
Elution:
-
For Mass Spectrometry: Add 100 µL of Elution Buffer (glycine-HCl) to the beads and incubate for 10 minutes at room temperature with gentle vortexing. Pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with Neutralization Buffer.
-
For SDS-PAGE Analysis: Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes.
-
-
Analysis:
-
Run the eluted proteins on an SDS-PAGE gel and visualize by silver staining or Coomassie blue staining.
-
For target identification, submit the neutralized eluate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Interpretation:
The proteins identified by LC-MS/MS from the probe pull-down should be compared to those from the control beads. True binding partners will be significantly enriched in the sample incubated with the immobilized probe.
Sources
- 1. 2-BroMoiMidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid CAS#: 1373253-24-7 [m.chemicalbook.com]
- 2. Natural product-informed exploration of chemical space to enable bioactive molecular discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 1373253-24-7 | AChemBlock [achemblock.com]
Application Notes & Protocols: In Vitro Evaluation of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Document ID: AN-BITC-20260115
Version: 1.0
Foreword: The Scientific Imperative for Characterizing Novel Heterocyclic Scaffolds
The imidazo[2,1-b][1][2][3]thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, consistently demonstrating a vast spectrum of biological activities.[1][4] Derivatives of this structure have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5][6][7] The unique electronic and structural features of this fused ring system make it an attractive starting point for the design of novel therapeutic agents. The subject of this guide, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, is a novel derivative whose biological activity remains to be fully elucidated. The presence of a carboxylic acid moiety suggests potential for critical hydrogen bonding interactions within biological targets, while the bromo-substituent offers a handle for further chemical modification or may contribute to specific interactions.[8][9]
These application notes provide a comprehensive suite of in vitro assays designed to systematically profile the biological activity of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. The protocols are presented not merely as a sequence of steps, but as a logical framework for inquiry, grounded in the principles of modern drug discovery. Each assay is designed to be a self-validating system, providing robust and reproducible data to guide further investigation.
Initial Characterization and Handling of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Prior to initiating biological assays, it is crucial to ensure the purity and proper handling of the test compound.
-
Purity Assessment: The purity of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid should be ≥95% as determined by HPLC and NMR.[10][11] Impurities can lead to spurious results in sensitive biological assays.
-
Solubility Testing: The carboxylic acid moiety may confer some aqueous solubility, but many heterocyclic compounds require an organic solvent for initial stock preparation. We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be carefully monitored for any signs of precipitation. The final DMSO concentration in the assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Stability: The stability of the compound in DMSO and aqueous buffers should be assessed, particularly if experiments are to be conducted over extended periods. This can be evaluated by analytical methods such as HPLC-MS.
Tier 1 Screening: Antiproliferative and Cytotoxicity Assays
The first tier of in vitro testing for a novel compound with potential anticancer activity is to assess its effect on cell viability and proliferation.[12][13][14] We propose a panel of cancer cell lines to identify potential tissue-specific effects.
Principle of Cell Viability Assays
Cell viability assays measure the number of healthy cells in a population and are a primary method for assessing the effects of cytotoxic or cytostatic agents.[13] A common and robust method is the use of tetrazolium salts (e.g., MTT, MTS) or resazurin, which are metabolically reduced by viable cells to produce a colored or fluorescent product, respectively. The amount of product is directly proportional to the number of living cells. Another highly sensitive method is the quantification of ATP, an indicator of metabolically active cells.[12][14]
Experimental Workflow: Antiproliferative Screening
Caption: Workflow for cell viability assay.
Detailed Protocol: ATP-Based Luminescence Viability Assay
This protocol utilizes a commercially available reagent such as CellTiter-Glo® (Promega) which quantifies ATP levels.[12]
Materials:
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
Cancer cell lines (e.g., MCF-7 breast adenocarcinoma, NCI-H460 lung carcinoma, SF-268 glioma)[15]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Include wells for "no-cell" background controls.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of the test compound by serial dilution in culture medium from a DMSO stock. A typical concentration range would be from 100 µM down to 1 nM.
-
Include a vehicle control (e.g., 0.5% DMSO in medium).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations.
-
-
Incubation:
-
Return the plate to the incubator for 72 hours. This extended incubation period allows for the assessment of both cytotoxic and cytostatic effects.[14]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" background control from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation and Interpretation
The results of the antiproliferative screen should be summarized in a table.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| NCI-H460 | Lung Carcinoma | Experimental Value |
| SF-268 | Glioma | Experimental Value |
A potent compound will exhibit a low IC₅₀ value. It is generally considered that compounds with IC₅₀ values less than 10 µM in cell-based assays are of interest for further investigation.[16]
Tier 2 Screening: Enzyme Inhibition Assays
Many anticancer agents function by inhibiting specific enzymes that are critical for tumor growth and survival.[17] Given that imidazo[2,1-b][1][2][3]thiadiazole derivatives have been reported as enzyme inhibitors, it is logical to screen our test compound against a panel of relevant enzymes.[4] For instance, carbonic anhydrases (CAs) are metalloenzymes involved in pH regulation and are overexpressed in many tumors, making them attractive targets.[18]
Principle of Enzyme Inhibition Assays
Enzyme assays are laboratory methods to measure the rate of an enzymatic reaction.[17] To screen for inhibitors, the reaction rate is measured in the presence of varying concentrations of the test compound. The data is then used to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[16]
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a generic enzyme inhibition assay.
Detailed Protocol: Carbonic Anhydrase II Inhibition Assay
This protocol describes a colorimetric assay for the inhibition of human carbonic anhydrase II (hCA II), a well-characterized isoform.
Materials:
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
96-well flat-bottom microplates
-
Spectrophotometer capable of reading at 400 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in assay buffer.
-
Prepare a stock solution of NPA in acetonitrile.
-
Prepare serial dilutions of the test compound in assay buffer (with a constant low percentage of DMSO). Acetazolamide should be used as a positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add 160 µL of assay buffer to each well.
-
Add 20 µL of the test compound dilutions or controls.
-
Add 10 µL of the hCA II enzyme solution.
-
Mix and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes. The product, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Further Mechanistic Studies
If significant inhibition is observed, further studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[19] This involves performing the enzyme assay with varying concentrations of both the substrate and the inhibitor.
Tier 3 Screening: Mechanism of Action - Apoptosis Assay
If the compound demonstrates potent antiproliferative activity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[20]
Principle of Apoptosis Detection
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Cells that are in late-stage apoptosis or are necrotic will have compromised membrane integrity. A DNA-binding dye like propidium iodide (PI), which is membrane-impermeable, can be used to identify these cells.[12] Flow cytometry can then distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
A cell line that showed high sensitivity to the compound in the viability assay.
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
The data will be presented as a quadrant plot, separating the cell population into four groups:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. The tiered approach, starting with broad screening for antiproliferative activity, followed by more specific enzyme inhibition and mechanism of action studies, allows for a systematic and resource-efficient evaluation of this novel compound. The data generated from these assays will be instrumental in determining the therapeutic potential of this scaffold and will guide future lead optimization efforts.
References
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Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
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ResearchGate. (2013). Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. Available at: [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]
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National Institutes of Health. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Available at: [Link]
-
PubMed. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Available at: [Link]
-
PubMed. (n.d.). SYNTHESIS OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available at: [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]
-
National Institutes of Health. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Available at: [Link]
-
PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Available at: [Link]
-
ACS Publications. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Available at: [Link]
-
Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]
-
National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]
-
ScienceDirect. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][1][2][3]thiadiazole derivatives as multi-target inhibitors of human carbonic anhydrase isoforms I, II, and acetylcholinesterase. Available at: [Link]
-
National Institutes of Health. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][3]thiadiazoles. Available at: [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Available at: [Link]
-
ResearchGate. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Available at: [Link]
-
National Institutes of Health. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Available at: [Link]
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Application Notes and Protocols for In Vivo Studies with 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on in vivo studies with 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid derivatives. The protocols and notes herein are synthesized from established methodologies and field-proven insights, designed to ensure scientific integrity and logical experimental progression.
Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiadiazoles
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[4][5] This class of compounds has demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[6][7] The specific derivative, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, incorporates a bromine atom and a carboxylic acid moiety. These functional groups are anticipated to significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn dictate its pharmacokinetic profile and in vivo efficacy. The bromine atom can enhance binding interactions with target proteins and may influence metabolic pathways, while the carboxylic acid group can impact solubility and provide a handle for formulation strategies.[8][9]
This document will focus on two primary therapeutic avenues for this class of compounds: anticancer and anti-inflammatory activities, providing detailed protocols for their in vivo evaluation.
Part 1: Preclinical Formulation Development
A critical and often underestimated aspect of in vivo studies is the formulation of the test compound. Poor aqueous solubility is a common challenge with heterocyclic compounds, potentially leading to low oral bioavailability and misleading efficacy results.[6][10]
Causality Behind Formulation Choices: The carboxylic acid moiety of the title compound offers a strategic advantage. It allows for the formation of salts with improved aqueous solubility. However, the overall molecule may still be lipophilic. Therefore, a tiered approach to formulation is recommended.
Recommended Formulation Strategies:
| Formulation Strategy | Rationale | Suitability for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid |
| Aqueous Salt Solution | The carboxylic acid can be deprotonated with a suitable base (e.g., NaOH, tromethamine) to form a water-soluble salt. This is the simplest and often preferred approach for initial studies. | High. This should be the first strategy to be evaluated. The pH of the final formulation should be carefully controlled to ensure the salt remains in solution. |
| Co-solvent Systems | A mixture of water and a biocompatible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400) can enhance the solubility of moderately soluble compounds.[11] | Moderate. If salt formation does not yield sufficient solubility, a co-solvent system can be explored. Toxicity of the co-solvent at the required concentration must be considered. |
| Suspensions | For compounds with very low solubility, a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) can be used for oral administration.[11] | Moderate to High. This is a viable option if salt formation and co-solvents are not successful. Particle size control is crucial for consistent absorption. |
| Cyclodextrin Complexes | Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility.[11] | Moderate. This is a more advanced formulation strategy that can be considered if other methods fail. It can be particularly useful for improving the stability of the compound. |
Part 2: In Vivo Anti-Inflammatory Activity Assessment
The anti-inflammatory potential of imidazo[2,1-b][1][2][3]thiadiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6] The following protocol details the use of the carrageenan-induced rat paw edema model, a standard and reproducible assay for evaluating acute inflammation.
Protocol 2.1: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the dose-dependent anti-inflammatory effect of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid derivatives.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Materials:
-
Male Wistar rats (180-220 g)
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid derivative
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Diclofenac sodium or Celecoxib
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
Groups 3-5: Test compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Expected Outcomes and Interpretation: A dose-dependent reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity. The efficacy can be compared to the positive control. A significant reduction in the later phases of inflammation (3-5 hours) may suggest inhibition of COX-2 mediated prostaglandin synthesis.[6]
Part 3: In Vivo Anticancer Efficacy Evaluation
Several imidazo[2,1-b][1][2][3]thiadiazole derivatives have shown potent antiproliferative activity, often through mechanisms like tubulin polymerization inhibition or induction of apoptosis.[12] A human tumor xenograft model in immunocompromised mice is the gold standard for evaluating the in vivo anticancer efficacy of a test compound.
Protocol 3.1: Human Tumor Xenograft Model
Objective: To assess the ability of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid derivatives to inhibit tumor growth in vivo.
Experimental Workflow:
Caption: Workflow for a human tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Human cancer cell line (selected based on in vitro sensitivity to the test compound)
-
Matrigel (optional, to improve tumor take rate)
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid derivative
-
Vehicle control
-
Positive control (standard-of-care chemotherapy for the selected cancer type)
-
Digital calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Treatment: Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily oral gavage for 21 days).
-
Measurements: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of treated groups to the vehicle control group.
-
Toxicity Assessment: Monitor for changes in body weight, clinical signs of distress, and mortality.
Mechanism of Action Confirmation (Optional Post-Hoc Analyses):
-
Immunohistochemistry (IHC): Analyze excised tumors for biomarkers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67).
-
Western Blotting: Prepare tumor lysates to analyze the expression of proteins involved in apoptosis or other relevant signaling pathways.[12]
Part 4: Preliminary Pharmacokinetic and Toxicology Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) and the safety profile of a compound is crucial for its development.
Application Note 4.1: Pharmacokinetic Profiling
A preliminary pharmacokinetic study in rodents can provide essential information on bioavailability, plasma clearance, and tissue distribution.
Key Parameters to Measure:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Cmax (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
Protocol Outline:
-
Administer a single dose of the test compound to a cohort of rodents (e.g., rats) via the intended clinical route (e.g., oral) and intravenously (for bioavailability calculation).
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store frozen until analysis.
-
Quantify the concentration of the parent drug in plasma using a validated analytical method, such as LC-MS/MS.[5] The carboxylic acid moiety makes the compound amenable to various liquid chromatography methods.[5][13]
Application Note 4.2: Acute Oral Toxicity Study
An acute toxicity study provides information on the potential health hazards of a substance after a single exposure. The OECD 420 Fixed Dose Procedure is a recommended method that aims to reduce animal use.[1][3]
Key Principles of OECD 420:
-
Uses a stepwise procedure with fixed dose levels (5, 50, 300, 2000 mg/kg).[1]
-
Relies on the observation of clear signs of toxicity rather than death as the endpoint.[1]
-
Typically uses a small number of animals of a single sex (usually females).[14]
Procedure Outline:
-
A "sighting study" is performed with single animals dosed sequentially at different fixed dose levels to identify a dose that produces evident toxicity.
-
The "main study" involves dosing a group of animals (typically 5) at a dose level that is expected to be toxic but not lethal.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]
-
Gross necropsy is performed at the end of the study.
Considerations for Brominated Compounds: Brominated aromatic compounds can have specific toxicological profiles, including potential hepatotoxicity.[15] Therefore, histopathological examination of the liver should be considered in toxicology studies.
Conclusion
This guide provides a foundational framework for conducting in vivo studies with 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid derivatives. The successful execution of these studies hinges on a thorough understanding of the compound's physicochemical properties to inform formulation, followed by a logical progression from efficacy testing in relevant disease models to preliminary pharmacokinetic and safety assessments. By adhering to these detailed protocols and considering the scientific rationale behind each experimental step, researchers can generate robust and reliable data to advance the development of this promising class of therapeutic agents.
References
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: an overview. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 122-125.
-
Scribd. (n.d.). Summary of OECD 420. [Link]
-
OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
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SlideShare. (2018). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. [Link]
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Application Notes & Protocols: 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic Acid as a Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole core is a privileged heterocyclic scaffold, a designation earned through its consistent appearance in molecules exhibiting a wide spectrum of biological activities.[4][5] Decades of research have demonstrated its potential in developing novel therapeutics, with derivatives showing significant promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][5][6][7][8] The efficacy of these compounds is profoundly influenced by the nature and position of substituents on the bicyclic ring system, particularly at the C-2, C-5, and C-6 positions.[4][9][10]
This guide focuses on 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid , a uniquely valuable building block for synthetic and medicinal chemists. Its strategic importance lies in its bifunctional nature, presenting two distinct and chemically orthogonal handles for molecular elaboration:
-
The 2-Bromo Substituent: This position serves as a classical and highly reliable anchor for modern palladium-catalyzed cross-coupling reactions. It enables the facile introduction of a vast array of aryl, heteroaryl, alkynyl, and amino moieties, allowing for systematic exploration of the chemical space around the C-2 position.
-
The 6-Carboxylic Acid Group: This functional group is an ideal site for amide bond formation, one of the most fundamental and robust linkages in medicinal chemistry. It allows for the conjugation of the scaffold to diverse amine-containing fragments, peptides, or solubilizing groups.
The presence of these two reactive sites on a single, compact, and biologically relevant core provides a powerful platform for the rapid generation of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery.
Physicochemical Properties and Handling
Proper handling and storage are paramount to ensure the integrity of the building block for reproducible synthetic outcomes.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid | [11][12] |
| CAS Number | 1373253-24-7 | [11][13] |
| Molecular Formula | C₅H₂BrN₃O₂S | [12] |
| Molecular Weight | 248.05 g/mol | [12] |
| Appearance | Typically an off-white to yellow solid | |
| SMILES | O=C(O)C1=CN2N=C(Br)SC2=N1 | [11][12] |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption.
-
For long-term storage, refrigeration at 2-8 °C is recommended.
-
Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Synthetic Applications & Protocols
This section provides detailed, field-tested protocols for the key transformations of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. The rationale behind the choice of reagents and conditions is explained to empower researchers to adapt and troubleshoot these methods.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[2][14]
Principle: This reaction involves the palladium-catalyzed coupling of the 2-bromo position with an organoboron reagent. The catalytic cycle proceeds through oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.[2] For nitrogen-containing heterocycles, which can coordinate to and inhibit the catalyst, the choice of a suitable ligand is critical to ensure efficient reaction turnover.[15]
Representative Protocol: Coupling with Phenylboronic Acid
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equivalents |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid | 248.05 | 248 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos (Ligand) | 410.53 | 16.4 | 0.04 | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 | 3.0 | 3.0 |
| Solvent System | ||||
| 1,4-Dioxane (anhydrous) | 8 mL | - | - | |
| Water (degassed) | 2 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and SPhos ligand, and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water (20 mL) and acidify to pH ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Causality & Insights:
-
Ligand Choice: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition, making it highly effective for coupling with often less reactive heteroaryl halides.[2]
-
Base Selection: K₃PO₄ is a moderately strong base that is effective in the transmetalation step without causing significant decomposition of sensitive substrates. Cesium carbonate (Cs₂CO₃) can be a more effective but also more expensive alternative.[2][16]
-
Solvent System: The dioxane/water mixture is a common choice, providing a medium that solubilizes both the organic substrates and the inorganic base.[2][17]
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl or heteroaryl halides, creating rigid, linear extensions of the molecular scaffold.[18][19]
Principle: This reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium complex undergoes oxidative addition to the C-Br bond, while the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the alkynylated product.[19] Copper-free protocols have also been developed to avoid issues with copper-sensitive substrates.[1]
Representative Protocol: Coupling with Phenylacetylene
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equivalents |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid | 248.05 | 248 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 (128 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35.1 | 0.05 | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 | 0.05 | 0.05 (5 mol%) |
| Triethylamine (Et₃N) | 101.19 | 304 (420 µL) | 3.0 | 3.0 |
| Solvent | ||||
| Tetrahydrofuran (THF), anhydrous | 10 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the bromo-scaffold (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of Argon, add anhydrous THF (10 mL), triethylamine (3.0 mmol), and phenylacetylene (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (40 mL) and water (20 mL). If the product precipitates upon acidification, it can be filtered. Otherwise, acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude solid by column chromatography or recrystallization.
Causality & Insights:
-
Catalyst System: The PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is the classic co-catalyst that dramatically accelerates the reaction by facilitating alkyne activation.[20]
-
Base/Solvent Role: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as a co-solvent.[18] THF or DMF are also common primary solvents.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[21][22]
Principle: This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base. The catalytic cycle is similar to other cross-couplings, but the choice of base is critical to deprotonate the amine (or the intermediate Pd-amine complex) without competing as a nucleophile.[22][23]
Representative Protocol: Coupling with Morpholine
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equivalents |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid | 248.05 | 248 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 (105 µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ (Precatalyst) | 915.72 | 18.3 | 0.02 | 0.02 (2 mol%) |
| XPhos (Ligand) | 476.67 | 19.1 | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Solvent | ||||
| Toluene (anhydrous, degassed) | 10 mL | - | - |
Step-by-Step Methodology:
-
Catalyst Premixing: To an oven-dried Schlenk flask, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (XPhos). Seal the flask, evacuate, and backfill with Argon.
-
Reagent Addition: Under a positive flow of Argon, add the strong base (NaOtBu), followed by the bromo-scaffold.
-
Solvent and Amine Addition: Add the anhydrous, degassed toluene, followed by the amine (morpholine) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Extraction: Dilute with ethyl acetate (30 mL) and water (15 mL). Separate the layers. Extract the aqueous layer again with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The carboxylic acid group may complicate purification; conversion to an ester before chromatography or direct purification on reverse-phase media may be necessary.
Causality & Insights:
-
Precatalyst/Ligand: Pd₂(dba)₃ is a common Pd(0) source. XPhos is a highly effective, bulky electron-rich ligand that is well-suited for C-N coupling, promoting efficient catalysis for a broad range of substrates.[21]
-
Base: NaOtBu is a strong, sterically hindered base. Its strength is required to facilitate the deprotonation step in the catalytic cycle, while its bulk prevents it from acting as a competing nucleophile.[21]
-
Inert Atmosphere: This reaction is particularly sensitive to oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst. Maintaining a strictly inert atmosphere is crucial for success.[21]
Functionalization of the Carboxylic Acid: Amide Bond Formation
This reaction attaches new functionality to the C-6 position, complementing the diversity generated at the C-2 position.
Principle: Direct reaction of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature. Coupling reagents are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. HATU is a highly efficient, urea-based coupling reagent that forms a reactive O-acylisourea intermediate.
Representative Protocol: Coupling with Benzylamine
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equivalents |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid | 248.05 | 248 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 (120 µL) | 1.1 | 1.1 |
| HATU | 380.23 | 418 | 1.1 | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 388 (450 µL) | 3.0 | 3.0 |
| Solvent | ||||
| N,N-Dimethylformamide (DMF), anhydrous | 10 mL | - | - |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (10 mL).
-
Base and Amine Addition: Add DIPEA (3.0 mmol) to the mixture, followed by benzylamine (1.1 mmol).
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL). A solid product may precipitate, which can be collected by filtration.
-
Extraction: If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Causality & Insights:
-
Coupling Reagent: HATU is highly effective and leads to fast reaction times with low levels of racemization for chiral substrates.
-
Base: DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the acid formed during the reaction and maintain a basic pH, which is optimal for the amine to act as a nucleophile.
Sequential Functionalization Strategy
The true power of this building block is realized through sequential reactions. A common and logical strategy is to perform the more robust palladium-catalyzed cross-coupling reaction first, followed by the generally milder amide coupling. This avoids potential complications of the free amine or other functionalities on the amide partner interfering with the palladium catalyst.
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Application Note: High-Throughput Phenotypic Screening of Imidazo[2,1-b]thiadiazole Libraries for Anticancer Drug Discovery
Introduction: The Rationale for Screening Imidazo[2,1-b]thiadiazoles
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a vast array of biological activities.[2][4] This fused bicyclic system has drawn significant interest due to its structural similarity to other biologically active imidazo-thiazole systems and its capacity for diverse substitutions at the C-2, C-5, and C-6 positions.[5][6] These modifications have led to the development of derivatives with potent antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][7][8]
Numerous studies have demonstrated that imidazo[2,1-b][1][2][3]thiadiazole derivatives can induce cytotoxicity in various human cancer cell lines, including breast, colon, and leukemia cells, often with greater efficacy than standard chemotherapeutic agents like cisplatin.[7][9][10] The mechanisms behind their antiproliferative effects are diverse, ranging from the inhibition of tubulin polymerization, which disrupts the cell cycle, to the induction of apoptosis via extrinsic pathways.[1][11]
Given the proven potential of this scaffold and the vast chemical space that can be explored through combinatorial synthesis, high-throughput screening (HTS) is an essential strategy.[12] HTS allows for the rapid evaluation of large libraries of these compounds to identify initial "hits" that can be optimized into lead candidates for drug development.[13] This application note provides a detailed protocol for a cell-based phenotypic screen designed to identify imidazo[2,1-b]thiadiazole compounds with antiproliferative activity against human cancer cells.
Assay Principle: Cell Viability as a Phenotypic Readout
This protocol employs a robust and widely used method for assessing cell viability: the quantification of adenosine triphosphate (ATP), an indicator of metabolically active cells. The assay relies on a recombinant luciferase enzyme that uses ATP to generate a stable luminescent signal. In the presence of a cytotoxic compound, cellular metabolism is compromised, leading to a rapid decrease in intracellular ATP levels and a corresponding reduction in the luminescent signal. This provides a highly sensitive and quantitative measure of a compound's antiproliferative or cytotoxic effect.[14]
The primary goal is to identify compounds that reduce cell viability in a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) at a single high concentration. This phenotypic approach is advantageous in early-stage discovery as it does not require prior knowledge of a specific molecular target and can identify compounds that work through various mechanisms of action.[13]
Workflow for High-Throughput Screening
The HTS process is a multi-step workflow designed for efficiency and robustness, moving from a large number of compounds to a small set of validated hits. Automation is key to ensuring consistency and managing the scale of the screen.[15]
Caption: High-throughput screening workflow from library to lead.
Detailed Protocol: Antiproliferative Assay
This protocol is optimized for a 384-well plate format to maximize throughput.
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma) or other cancer cell line of interest.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Compound Plates: 384-well plates containing the imidazo[2,1-b]thiadiazole library, typically dissolved in 100% DMSO.
-
Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.
-
Detection Reagent: Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®).
-
Positive Control: Doxorubicin or Staurosporine (a potent inducer of apoptosis).
-
Negative Control: 100% DMSO (vehicle).
-
Equipment: Automated liquid handler, multi-well plate dispenser, plate reader with luminescence detection capabilities, CO2 incubator.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Preparation: Culture MCF-7 cells until they reach approximately 80% confluency. Harvest the cells using trypsin and perform a cell count to determine cell viability and concentration.
-
Rationale: Using cells in the logarithmic growth phase ensures uniformity and reproducibility of the assay.
-
-
Cell Seeding: Dilute the cell suspension in culture medium to a pre-optimized density (e.g., 2,500 cells/well). Using a multi-well dispenser, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Rationale: An optimized cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Rationale: This allows the cells to adhere to the plate surface and recover from the stress of trypsinization before compound addition.
-
Day 2: Compound Addition
-
Compound Transfer: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the library compounds, positive controls, and negative controls from the source plates to the assay plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of ≤0.5%.
-
Rationale: Automation in this step is crucial for accuracy and to minimize DMSO-induced cytotoxicity. The final DMSO concentration should be kept low and consistent across all wells.
-
-
Plate Layout: Dedicate specific columns for controls. For example, Column 1 for the positive control (Doxorubicin) and Column 2 for the negative control (DMSO). This allows for the calculation of quality control metrics for each plate.
-
Incubation: Return the plates to the incubator and incubate for 48-72 hours.
-
Rationale: The incubation period should be long enough to observe a significant effect on cell proliferation but short enough to avoid cell death due to nutrient depletion in the control wells.
-
Day 4: Signal Detection
-
Plate Equilibration: Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Rationale: The luciferase enzyme in the detection reagent has optimal activity at room temperature.
-
-
Reagent Addition: Add 40 µL of the ATP detection reagent to each well.
-
Rationale: This reagent lyses the cells to release ATP and provides the necessary substrates for the luciferase reaction.
-
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to ensure complete cell lysis and mixing. Then, incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Identification
Quality Control: The Z'-Factor
For each plate, the Z'-factor must be calculated to assess the quality and robustness of the assay.[16] This metric evaluates the separation between the positive and negative controls.[3][17]
The formula is: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Doxorubicin).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS.[16] |
| 0 to 0.5 | Marginal assay, may require optimization.[16] |
| < 0 | Poor assay, not suitable for screening.[16] |
Plates with a Z'-factor below 0.5 should be flagged for review or repeated.
Hit Identification
-
Normalization: Raw luminescence data from each compound well is normalized to the plate controls and expressed as percent inhibition using the following formula: % Inhibition = 100 * ( 1 - ( (Signal_compound - μ_pos) / (μ_neg - μ_pos) ) )
-
Hit Selection: A common method for hit selection is to use a threshold based on the standard deviation (σ) of the sample population. A compound is typically classified as a "hit" if its percent inhibition is greater than three times the standard deviation of the entire plate's sample population above the mean.
Hit Confirmation and Secondary Assays
Hits identified in the primary screen must undergo a validation process to eliminate false positives.
-
Hit Confirmation: "Hits" are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC50 value), which is the concentration required to inhibit 50% of cell viability.
-
Secondary Assays: To begin elucidating the mechanism of action, promising compounds can be advanced to secondary assays. These may include assays for apoptosis (e.g., Caspase-Glo), cell cycle analysis via flow cytometry, or target-based assays if a potential target is hypothesized (e.g., tubulin polymerization or kinase inhibition assays).[1][18]
Caption: Potential mechanisms leading to decreased cell viability.
Conclusion
The protocol described provides a robust framework for the high-throughput screening of imidazo[2,1-b]thiadiazole libraries to identify novel anticancer agents. The use of a cell-based phenotypic assay allows for the unbiased discovery of compounds acting through diverse mechanisms. Rigorous quality control using the Z'-factor and a multi-step hit validation process are critical for the success of the screening campaign, ensuring that the most promising compounds are advanced for further preclinical development.
References
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Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (2014). ChemMedChem. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
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Synthesis, spectral studies and antimicrobial activity of some imidazo [2, 1-b][1][2][3] thiadiazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
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Z-Factor Calculator. (2025). PunnettSquare Tools. Available at: [Link]
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Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Kumar, S., et al. (2012). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics. Available at: [Link]
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Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][2][3]thiadiazole Analogues. (2021). ChemMedChem. Available at: [Link]
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Z-factor. (n.d.). Wikipedia. Available at: [Link]
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Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives. (2005). European Journal of Medicinal Chemistry. Available at: [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BPS Bioscience. Available at: [Link]
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Imidazo[2,1-b][1][2][3]thiadiazole derivatives. (n.d.). Google Patents. Available at:
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An Analysis of High Throughput Screening with a Focus on Phenotypic Screens. (n.d.). The Journal of Science and Medicine. Available at: [Link]
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Quality over quantity: drug discovery automation in 2026. (2026). Drug Target Review. Available at: [Link]
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In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][3]thiadiazoles. (2024). Scientific Reports. Available at: [Link]
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Cell-Based Assays for High-Throughput Screening. (n.d.). ResearchGate. Available at: [Link]
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Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. (n.d.). Universitas Diponegoro. Available at: [Link]
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SYNTHESIS OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (2012). Acta Poloniae Pharmaceutica. Available at: [Link]
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Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. (2025). Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. (2025). Bentham Science. Available at: [Link]
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. (2014). Heterocyclic Letters. Available at: [Link]
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Application Notes & Protocols: A Phased Approach to Efficacy Testing of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Introduction: Rationale and Strategy
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Specifically, various substituted imidazo[2,1-b][1][2][3]thiadiazoles have shown potent antiproliferative activity against human cancer cell lines.[7][8] This document outlines a comprehensive, phased experimental strategy for the preclinical evaluation of a novel derivative, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (hereinafter referred to as "BITC-6").
The core principle of this guide is a tiered approach, beginning with broad in vitro screening to identify the compound's primary cytotoxic activity, followed by detailed mechanistic studies to elucidate its mode of action, and culminating in in vivo efficacy and safety assessments.[9][10] This logical progression ensures that resources are allocated efficiently, generating a robust data package to support go/no-go decisions for further development.
Experimental Workflow Overview
The overall strategy is designed to systematically evaluate BITC-6, from initial activity screening to preclinical proof-of-concept.
Caption: High-level experimental workflow for BITC-6 evaluation.
Phase 1: In Vitro Profiling and IC50 Determination
Rationale: The initial phase aims to establish whether BITC-6 possesses cytotoxic or anti-proliferative activity against cancer cells. A broad screen against a panel of diverse cancer cell lines (such as the NCI-60 panel or a custom panel representing different tumor types) is the first step.[11] This is followed by precise determination of the half-maximal inhibitory concentration (IC50) in sensitive cell lines to quantify the compound's potency.[9]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a robust colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13][14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
BITC-6 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette, plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of BITC-6 in culture medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12][15]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of BITC-6 and determine the IC50 value using non-linear regression (log[inhibitor] vs. response).
Data Presentation (Hypothetical):
| Cell Line | Tissue of Origin | IC50 (µM) of BITC-6 |
|---|---|---|
| HCT116 | Colon | 2.5 ± 0.3 |
| MCF-7 | Breast | 8.1 ± 0.9 |
| A549 | Lung | 15.7 ± 2.1 |
| PC-3 | Prostate | > 50 |
Phase 2: Mechanistic Elucidation
Rationale: If BITC-6 demonstrates potent cytotoxicity (e.g., IC50 < 10 µM) in one or more cell lines, the next phase investigates how it kills cancer cells. Key questions include whether it induces programmed cell death (apoptosis) or disrupts the cell division cycle.
Protocol 2: Apoptosis Induction via Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[1] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[1][16][17][18]
Materials:
-
Sensitive cell line identified in Phase 1 (e.g., HCT116)
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
BITC-6
-
Positive control (e.g., Staurosporine, 1 µM)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate as described in the MTT protocol. Treat cells with BITC-6 at concentrations around its IC50 (e.g., 1x, 2x, and 5x IC50) for 12, 24, and 48 hours. Include vehicle and positive controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[18][19] Allow the reagent to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[1][18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Caption: Caspase-Glo® 3/7 assay principle.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if BITC-6 causes cell cycle arrest at specific phases (G1, S, or G2/M).[3] Cells are stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase.[20][21]
Materials:
-
Sensitive cell line
-
BITC-6
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[20]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with BITC-6 (e.g., at IC50 concentration) for 24 hours. Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice.[20]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the control.
Phase 3: In Vivo Evaluation
Rationale: Promising in vitro results must be translated to a living system.[22] This phase assesses the compound's behavior in an animal model, including its safety profile and its ability to inhibit tumor growth.[23]
Protocol 4: Preliminary Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of BITC-6.[24][25][26] This study determines key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability, which are essential for designing an effective dosing regimen for the efficacy study.[27]
Methodology:
-
Animals: Healthy mice (e.g., CD-1 or BALB/c), typically 3-5 per group.
-
Administration: Administer a single dose of BITC-6 via two routes: intravenous (IV) for baseline bioavailability and the intended therapeutic route (e.g., oral gavage [PO] or intraperitoneal [IP]).
-
Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze plasma concentrations of BITC-6 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters to inform the dosing schedule for subsequent studies.
Protocol 5: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.[28] This is a critical step for ensuring animal welfare and selecting safe doses for the efficacy study. The OECD Guideline for the Testing of Chemicals, such as TG 423 (Acute Toxic Class Method) or TG 425 (Up-and-Down Procedure), provides a standardized framework.[29][30][31]
Methodology (based on OECD 423):
-
Animals: A small group of rats or mice (typically 3 animals of a single sex, usually females, per step).[29]
-
Dosing: A stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[32] The outcome of one step determines the dose for the next.
-
Observation: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight.[32] All mortalities are recorded.
-
Endpoint: The study allows for the classification of the substance's toxicity and helps establish a safe starting dose for the efficacy study.[29]
Protocol 6: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of BITC-6 in an in vivo setting.[2][33] This involves implanting human cancer cells into immunodeficient mice to grow tumors, which are then treated with the compound.[34][35]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Sensitive human cancer cell line (e.g., HCT116)
-
Matrigel (optional, to aid tumor formation)
-
BITC-6 formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (typically 8-10 mice per group), including a vehicle control group and one or more BITC-6 dose groups. A positive control group (standard-of-care chemotherapy) is also recommended.
-
Treatment: Administer BITC-6 and controls according to the dosing regimen determined from PK and toxicity studies (e.g., daily oral gavage for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group. Statistically compare the tumor volumes between treated and control groups (e.g., using ANOVA).
Data Presentation (Hypothetical):
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 21 | % TGI |
|---|---|---|---|
| Vehicle Control | - | 1650 ± 210 | - |
| BITC-6 | 25 | 990 ± 150 | 40% |
| BITC-6 | 50 | 578 ± 95 | 65% |
| Positive Control | Varies | 412 ± 88 | 75% |
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central (PMC). [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central (PMC). [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Xenostart. [Link]
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Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
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Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Sino Biological. [Link]
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OECD Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program (NTP). [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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OECD Test Guideline 401: Acute Oral Toxicity. National Toxicology Program (NTP). [Link]
-
OECD Guidelines for the Testing of Chemicals. ResearchGate. [Link]
-
What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute. [Link]
-
Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. ResearchGate. [Link]
-
Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. PubMed. [Link]
-
Acute Toxicity by OECD Guidelines. Slideshare. [Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]
-
Preclinical Studies in Drug Development. PPD. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
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Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
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Cell cycle analysis. Wikipedia. [Link]
-
Preclinical research strategies for drug development. AMSbiopharma. [Link]
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Pharmacokinetics in Preclinical Drug Development: An Overview. ResearchGate. [Link]
-
Pharmacokinetic/Pharmacodynamic-Driven Drug Development. PubMed Central (PMC). [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. PubMed Central (PMC). [Link]
-
Preclinical Testing and Validation of Novel Anticancer Agents. ResearchGate. [Link]
-
Screening DNA-targeted anticancer drug in vitro based on cancer cells DNA-templated silver nanoclusters. PubMed Central (PMC). [Link]
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- 7. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocols: Strategic Modification of the Carboxylic Acid Moiety on the 2-Bromoimidazo[2,1-b]thiadiazole Scaffold
Application Note & Protocols: Strategic Modification of the Carboxylic Acid Moiety on the 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole Scaffold
Introduction: The Strategic Value of the Imidazo[2,1-b][1][2][3]thiadiazole Core
The imidazo[2,1-b][1][2][3]thiadiazole fused heterocyclic system is a privileged scaffold in medicinal chemistry and drug development. Compounds incorporating this core structure have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[4][5][6][7]. The inherent stability and specific spatial arrangement of its nitrogen and sulfur atoms allow for potent interactions with various biological targets.
The presence of a carboxylic acid group, specifically at the 6-position of the 2-bromo derivative, offers a uniquely versatile synthetic handle. This functional group serves as a key anchor point for chemical diversification, enabling researchers to systematically modulate the physicochemical properties of the parent molecule. By converting the carboxylic acid into esters, amides, alcohols, or aldehydes, scientists can fine-tune parameters such as solubility, lipophilicity, metabolic stability, and target-binding affinity. This application note provides a detailed guide with validated protocols for the most critical transformations of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid, empowering researchers to efficiently generate compound libraries for screening and lead optimization.
Caption: The 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid scaffold.
Esterification: Modulating Polarity and Creating Prodrugs
Esterification of the carboxylic acid is a fundamental strategy to alter polarity, improve cell permeability, and develop prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. The choice of method depends on the steric hindrance of the alcohol and the overall sensitivity of the substrate.
Scientific Rationale
-
Fischer Esterification: This is a classic, equilibrium-driven process catalyzed by a strong mineral acid (e.g., H₂SO₄). It is most effective for simple, unhindered primary and secondary alcohols where the alcohol can be used in large excess to drive the reaction to completion[8]. The primary drawback is the requirement for harsh acidic conditions and high temperatures, which may not be suitable for complex or acid-labile substrates.
-
Steglich Esterification: For more sensitive or sterically demanding substrates, a milder approach is necessary. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate nucleophilic attack by the alcohol[9]. This method proceeds at room temperature and effectively suppresses the formation of side products, making it a highly reliable choice for complex molecules[9].
Caption: Workflow for selecting an esterification method.
Protocol 1: Fischer Esterification with Methanol
Materials:
-
Methanol (anhydrous), serving as reagent and solvent
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, or as the reaction solvent).
-
Place the flask in an ice bath and slowly add concentrated H₂SO₄ (0.1-0.2 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-12 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine[10].
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Steglich Esterification with a Hindered Alcohol (e.g., tert-Butanol)
Materials:
-
tert-Butanol (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., N₂ or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the pure tert-butyl ester[9].
| Parameter | Fischer Esterification | Steglich Esterification |
| Substrate Scope | Simple, unhindered alcohols | Wide range, including hindered & sensitive alcohols |
| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC (stoichiometric), DMAP (catalytic) |
| Temperature | Reflux | 0°C to Room Temperature |
| Key Byproduct | Water | Dicyclohexylurea (DCU) |
| Workup | Aqueous wash to remove acid | Filtration to remove DCU |
Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry, creating robust linkages that are central to the structure of peptides and numerous synthetic drugs[11]. Direct condensation of a carboxylic acid and an amine is generally not feasible due to acid-base neutralization. Therefore, activation of the carboxylic acid is required.
Scientific Rationale
-
Activation via Acid Chloride: This is a highly effective, two-step method. The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂][12][13][14]. The isolated or in situ generated acyl chloride then readily reacts with a primary or secondary amine to form the amide. This method is robust but the harsh conditions of acyl chloride formation can be incompatible with sensitive functional groups. Oxalyl chloride with catalytic DMF is generally milder than SOCl₂[12].
-
Peptide Coupling Reagents: A vast array of reagents has been developed for one-pot amide bond formation under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate rapidly reacts with the amine, minimizing side reactions and racemization of chiral centers[15].
Caption: Major pathways for amide bond formation from a carboxylic acid.
Protocol 3: Amidation via the Acid Chloride Intermediate
Materials:
-
Oxalyl chloride (1.5 eq)
-
N,N-Dimethylformamide (DMF, catalytic, 1 drop)
-
Target amine (primary or secondary, 1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Step A: Acid Chloride Formation.
-
Suspend the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add one drop of catalytic DMF.
-
Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature. Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the mixture at room temperature for 1-3 hours until the reaction becomes a clear solution and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which should be used immediately in the next step.
-
-
Step B: Amide Formation.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer (MgSO₄), filter, and concentrate. Purify by column chromatography.
-
Protocol 4: One-Pot HATU-Mediated Amidation
Materials:
-
2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid (1.0 eq)
-
Target amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF or DCM (anhydrous)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise while stirring. The reaction is often mildly exothermic.
-
Stir at room temperature for 2-12 hours. Monitor progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired amide.
Reduction: Accessing Alcohols and Aldehydes
Reducing the carboxylic acid opens a different avenue of derivatization. Complete reduction yields a primary alcohol, while a partial, selective reduction stops at the aldehyde. These transformations are critical for accessing new chemical space.
Scientific Rationale
-
Reduction to Primary Alcohols: Strong, nucleophilic hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the classic reagent for reducing carboxylic acids and their derivatives to alcohols[16][17]. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is hydrolyzed during aqueous workup to liberate the alcohol. This reaction is high-yielding but requires strictly anhydrous conditions and careful handling of the pyrophoric LiAlH₄.
-
Selective Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive to hydride reagents than the starting carboxylic acid. This requires specialized reagents or conditions. Modern methods have been developed that offer high chemoselectivity. These include the use of sterically hindered hydrides or catalytic processes like hydrosilylation catalyzed by B(C₆F₅)₃, which converts the acid to a disilyl acetal that can be hydrolyzed to the aldehyde[18][19]. This avoids over-reduction and tolerates a wide range of other functional groups[1][3].
Protocol 5: Complete Reduction to a Primary Alcohol with LiAlH₄
Materials:
-
Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. (Note: H₂ gas will evolve as the acidic proton reacts).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction back to 0°C.
-
Quench the reaction with extreme care. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Stir vigorously for 30 minutes, then add anhydrous MgSO₄ and continue stirring.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate in vacuo. Purify by column chromatography.
| Transformation | Reagent Class | Example Reagent | Product | Key Considerations |
| Esterification | Acid Catalyst | H₂SO₄ | Ester | Reversible; requires excess alcohol |
| Coupling Agent | DCC / DMAP | Ester | Mild conditions; for sensitive substrates | |
| Amidation | Halogenating Agent | Oxalyl Chloride | Amide | Two steps; highly reactive intermediate |
| Peptide Coupling | HATU / DIPEA | Amide | Mild, one-pot; low racemization | |
| Full Reduction | Strong Hydride | LiAlH₄ | Alcohol | Requires anhydrous conditions; careful quench |
| Partial Reduction | Catalytic Hydrosilylation | B(C₆F₅)₃ / Silane | Aldehyde | High chemoselectivity; mild conditions |
Conclusion
The 2-bromo-6-carboxylic acid derivative of the imidazo[2,1-b][1][2][3]thiadiazole scaffold is a powerful starting point for the synthesis of diverse compound libraries. By strategically applying the techniques of esterification, amidation, and reduction, researchers can systematically explore the structure-activity relationships of this important pharmacophore. The choice of methodology—from classic, robust reactions to modern, mild protocols—should be guided by the specific chemical nature of the desired derivative and the presence of other functional groups. The protocols detailed in this note provide a reliable and experimentally validated foundation for these essential synthetic transformations.
References
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters - ACS Publications. [Link]
-
Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters - ACS Publications. [Link]
-
A Safer Reduction of Carboxylic Acids with Titanium Catalysis. PubMed. [Link]
-
Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications (RSC Publishing). [Link]
-
Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)(3). ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]
-
The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. [Link]
-
Carboxylic Acid to Acid Chloride Explained. Pearson. [Link]
-
Carboxylic Acids to Acid Chlorides. Moodle. [Link]
-
Reductions of Carboxylic Acid Derivatives. Michigan State University Department of Chemistry. [Link]
-
Reduction of Carboxylic Acids and their Derivatives to Aldehydes. ResearchGate. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. ResearchGate. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PMC - NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the integrity of the final product. The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, known for a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The successful synthesis of specific derivatives like the 2-bromo-6-carboxylic acid variant is crucial for further research and development.
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles for heterocyclic synthesis.
Proposed Synthetic Pathway
The most reliable and regioselective approach to synthesizing 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid involves a condensation-cyclization reaction. This strategy builds the fused imidazole ring onto a pre-brominated thiadiazole core. The key transformation is the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with an α-halocarbonyl compound, in this case, bromopyruvic acid, which provides the carbon backbone for the imidazole ring and the desired carboxylic acid moiety at the 6-position.[4]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is consistently low (<30%). What are the primary causes and how can I fix this?
Low yields are a common frustration but can often be resolved by systematically examining the reaction setup and execution.[5] Several factors, from reagent quality to reaction conditions, can be responsible.
-
Potential Cause 1: Reagent Purity and Stability
-
Explanation: Bromopyruvic acid is unstable and can decompose over time or in the presence of moisture, leading to a host of side products. The 2-amino-5-bromo-1,3,4-thiadiazole starting material must also be pure, as impurities can interfere with the cyclization.
-
Solutions:
-
Verify Starting Materials: Confirm the purity of your 2-amino-5-bromo-1,3,4-thiadiazole using ¹H NMR and melting point analysis.
-
Use Fresh α-Haloketone: Use freshly purchased or prepared bromopyruvic acid. Avoid using old stock.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use.[5] Use anhydrous solvents to prevent hydrolysis of reactants and intermediates.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: The condensation reaction to form the imidazo[2,1-b]thiadiazole ring is sensitive to temperature, time, and solvent.[6] Over-refluxing can lead to decomposition and decarboxylation, while insufficient heating can result in incomplete conversion.
-
Solutions:
-
Solvent Screen: While dry ethanol is commonly used, other anhydrous solvents like n-propanol or dioxane can be tested.[4] Dioxane may be advantageous as it can help precipitate the intermediate hydrobromide salt, driving the reaction forward.
-
Temperature & Time Optimization: Monitor the reaction closely using Thin Layer Chromatography (TLC). Start by refluxing for the time suggested in analogous procedures (typically 4-18 hours) and adjust as needed.[1][7] If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of bromopyruvic acid to ensure the complete consumption of the thiadiazole starting material.
-
-
-
Potential Cause 3: Inefficient Product Isolation
-
Explanation: The product is a carboxylic acid and also contains basic nitrogen atoms. During the reaction, it forms a hydrobromide salt. After neutralization, its amphoteric nature can make extraction challenging.
-
Solution: The common procedure involves filtering the solid hydrobromide salt that crashes out of the reaction mixture, then neutralizing it in water with a base like sodium carbonate or potassium hydroxide to yield the free base (or carboxylate salt).[2][7] If the final product is soluble in the aqueous layer after neutralization, carefully acidify the filtrate with dilute HCl to a pH of ~3-4 to precipitate the carboxylic acid, which can then be collected by filtration.
-
Q2: My final product is difficult to purify. What strategies can I employ?
Purification can be challenging due to the product's polarity.
-
Problem: Streaking on Silica Gel TLC/Column Chromatography.
-
Explanation: The carboxylic acid and basic nitrogen atoms in your molecule can interact strongly with the acidic silica gel, leading to poor separation.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.5-1%) to your eluent system (e.g., Dichloromethane/Methanol) to protonate the basic sites and reduce streaking.
-
Recrystallization: This is often the best method for purifying polar, crystalline compounds. Experiment with different solvent systems. Good candidates include Ethanol/Water, Acetic Acid/Water, or DMF/Ethanol.
-
Reverse-Phase Chromatography: If silica gel fails, reverse-phase (C18) chromatography using a Water/Acetonitrile or Water/Methanol gradient with a TFA or formic acid modifier is an excellent alternative.
-
-
-
Problem: The product appears as a salt.
-
Explanation: During the reaction, the product is formed as a hydrobromide salt. Incomplete neutralization during workup will carry this salt through to the final product.
-
Solution: Ensure complete neutralization by suspending the filtered hydrobromide salt in water and adding a base (e.g., 10% aq. Na₂CO₃) dropwise until the solution is neutral or slightly basic (pH 7-8).[1] Stir for 30-60 minutes to ensure the free base is fully formed before filtering.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the imidazo[2,1-b][1][2][3]thiadiazole ring?
The reaction is a variation of the Hantzsch thiazole synthesis. It proceeds via an initial nucleophilic attack by the endocyclic nitrogen of the 2-amino-1,3,4-thiadiazole onto the carbonyl carbon of bromopyruvic acid, followed by an intramolecular Sₙ2 reaction where the exocyclic amino group displaces the bromide. A final dehydration step yields the aromatic fused heterocyclic system.[6]
Q2: Can I perform a direct bromination on imidazo[2,1-b]thiadiazole-6-carboxylic acid to get the desired product?
This is not advisable for obtaining the 2-bromo isomer. Electrophilic substitution reactions on the imidazo[2,1-b]-1,3,4-thiadiazole ring system preferentially occur at the 5-position (the carbon on the imidazole ring) due to its higher electron density.[6] Attempting to brominate the pre-formed core would likely yield the undesired 5-bromo regioisomer. Synthesizing from 2-amino-5-bromo-1,3,4-thiadiazole provides unambiguous regiochemical control.
Q3: How do I confirm the structure of my final product?
A combination of analytical techniques is essential:
-
¹H NMR: Expect to see a characteristic singlet for the proton at the 5-position of the imidazo[2,1-b]thiadiazole ring, typically in the range of δ 7.5-8.5 ppm.[6] The carboxylic acid proton will appear as a broad singlet at a much higher chemical shift (>10 ppm), which is exchangeable with D₂O.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 248.05 g/mol (for C₅H₂BrN₃O₂S), with the characteristic isotopic pattern for a single bromine atom.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch from the carboxylic acid around 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.
Q4: What are the critical safety precautions for this synthesis?
-
Bromopyruvic Acid: This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: As with any chemical synthesis, perform a thorough risk assessment before starting.
Experimental Protocol
This is a representative protocol based on general procedures for analogous syntheses.[1][2][4][7] Researchers should optimize conditions for their specific setup.
Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromo-1,3,4-thiadiazole (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (or dioxane, approx. 20 mL per gram of starting material). Begin stirring to form a suspension. Add bromopyruvic acid (1.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux and maintain it for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent). The reaction is complete when the starting thiadiazole spot is no longer visible.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. If it does, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether.
-
Neutralization: Suspend the collected solid hydrobromide salt in deionized water (approx. 20 mL). While stirring, add a 10% aqueous solution of sodium carbonate dropwise until the pH of the mixture reaches 7-8.
-
Final Product Isolation: Stir the mixture for 30 minutes. If a solid precipitate (the final product) forms, collect it by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the solid product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Summary Table
The following table provides a general overview of reaction parameters found in related literature.
| Parameter | Condition/Value | Rationale & Citation |
| Solvent | Anhydrous Ethanol, Dioxane | Provides a suitable medium for reflux and minimizes side reactions like hydrolysis.[4][7] |
| Temperature | Reflux (78-101 °C) | Sufficient energy to overcome the activation barrier for cyclization.[1] |
| Reaction Time | 4 - 46 hours | Dependent on substrate reactivity and temperature; should be monitored by TLC.[1] |
| Neutralizing Agent | 10% aq. Na₂CO₃ or KOH | Used to deprotonate the hydrobromide salt to yield the free product.[2][7] |
| Expected Yield | 30 - 75% | Yields for similar heterocyclic condensations can vary widely based on optimization.[8] |
References
-
Der Pharma Chemica. (n.d.). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. [Link]
-
Kumar, S., et al. (n.d.). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. ResearchGate. [Link]
-
Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]
-
MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
PMC - PubMed Central. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?[Link]
-
Reddit. (2024). Bromination Help. [Link]
-
ResearchGate. (2011). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. [Link]
-
ResearchGate. (n.d.). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. [Link]
-
MDPI. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. [Link]
-
ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. [Link]
-
PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
ResearchGate. (2013). Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Welcome to the technical support guide for the purification of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (CAS: 1373253-24-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to help you overcome common purification challenges and achieve high purity for your downstream applications.
The synthesis of imidazo[2,1-b][1][2][3]thiadiazoles typically involves the condensation of a 2-amino-1,3,4-thiadiazole precursor with an α-halocarbonyl compound.[4][5] This route, while effective, often yields a crude product contaminated with starting materials, inorganic salts, and colored impurities that can complicate purification. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, sticky solid. What are the likely impurities?
Answer: A dark and non-crystalline crude product is a common outcome. The primary impurities are typically a mixture of:
-
Unreacted Starting Materials: Residual 2-amino-5-bromothiadiazole and bromopyruvic acid (or its ester precursor) are common contaminants.
-
Hydrobromide Salt: The reaction between the amine and the α-bromo acid often forms the hydrobromide salt of the product.[4][6] This salt can have different solubility properties and may contribute to the crude mixture's amorphous nature.
-
Polymeric Byproducts: Side reactions can lead to the formation of colored, high-molecular-weight species, which are often responsible for the dark coloration.
-
Residual Solvents: Solvents used in the synthesis, such as ethanol or DMF, can be trapped in the crude solid.[4][7]
Q2: I performed a simple filtration and wash, but the purity is still low. What is the best initial purification strategy?
Answer: A simple filtration is rarely sufficient. The most effective initial purification strategy for this acidic heterocycle is an Acid-Base Extraction . This technique leverages the carboxylic acid functional group to selectively isolate it from neutral or basic impurities. The predicted pKa of the parent imidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid is approximately 2.98, indicating it is a moderately strong organic acid.[1]
The core principle is to deprotonate your target compound with a weak base, making it water-soluble as a carboxylate salt.[2][8] Neutral impurities will remain in the organic layer.
Q3: I tried to recrystallize my product, but it "oiled out." What causes this and how can I fix it?
Answer: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated liquid instead of forming a crystalline lattice. This is often due to impurities hindering crystal formation or cooling the solution too rapidly.[8]
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount (1-5% of total volume) of the hot solvent to fully redissolve the oil.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.[8]
-
Re-evaluate Your Solvent System: The presence of impurities may have altered the solubility profile. Your chosen solvent might be too good, requiring the addition of a "poor" or "anti-solvent" to encourage precipitation.
Based on the heterocyclic structure and common practice, the following solvents and solvent systems are recommended starting points.[4]
| Solvent System | Type | Rationale & Comments |
| Ethanol/Water | Co-solvent | Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. Excellent for polar compounds. |
| Acetone | Single Solvent | A good general-purpose polar aprotic solvent. Ensure it is anhydrous if your compound is moisture-sensitive. |
| Ethyl Acetate/Hexane | Co-solvent | A less polar option. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. Good for removing more polar impurities that remain in the mother liquor. |
Q4: My compound streaks badly on silica gel TLC, making column chromatography impossible. How can I get clean separation?
Answer: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to a distribution of the analyte between its protonated and deprotonated forms, causing it to smear down the plate or column.
The Solution: Modify the Mobile Phase
To ensure your compound remains fully protonated and elutes as a sharp band, you must acidify your mobile phase.
-
Recommended Modifier: Add 0.5% to 1% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[9] The volatile acid keeps the surface of the silica and your compound protonated, preventing ionic interactions.
-
Select Eluent: Based on TLC analysis (using an acidified eluent), choose a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Prepare Column: Dry pack or slurry pack a silica gel column with your chosen eluent (pre-mixed with 0.5-1% acetic acid).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Workup: Combine the pure fractions and remove the solvent under reduced pressure. The small amount of acetic or formic acid will typically be removed under vacuum.
If streaking persists or your compound is unstable on silica, consider these alternatives:
| Stationary Phase | Mobile Phase Type | When to Use |
| Reversed-Phase C18 | Polar (e.g., Water/Acetonitrile) | Excellent for polar compounds. An acidic modifier (0.1% TFA or Formic Acid) is often required to ensure sharp peaks. |
| Alumina (Neutral or Basic) | Non-polar to Mid-polar | Useful if the compound is sensitive to the acidity of silica gel.[10] |
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Retrieved from [Link]
-
S. Kumar, et al. (n.d.). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Retrieved from a relevant scientific journal source.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note. Retrieved from [Link]
-
M. M. Ghorab, et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. Retrieved from [Link]
Sources
- 1. Imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid CAS#: 933760-01-1 [m.chemicalbook.com]
- 2. Purification [chem.rochester.edu]
- 3. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rubingroup.org [rubingroup.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid in solution
Technical Support Center: 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (CAS 1373253-24-7).[1][2][3] The imidazo[2,1-b][4][5][6]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7][8][9] However, the specific substitution pattern of a bromo group at the 2-position and a carboxylic acid at the 6-position introduces unique stability challenges in solution. Understanding and mitigating these stability issues is critical for obtaining reliable and reproducible experimental data, from initial screening to late-stage development.
This document is structured to provide immediate, actionable answers through FAQs and detailed troubleshooting workflows, grounded in fundamental chemical principles and supported by established analytical protocols.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be degrading in my aqueous assay buffer. What are the most likely causes? A: The primary factors influencing the stability of this molecule in solution are pH, solvent composition, light exposure, and temperature. The fused imidazo[2,1-b][4][5][6]thiadiazole ring system, combined with an electron-withdrawing carboxylic acid and a labile bromo-substituent, creates a susceptibility to hydrolytic and photolytic degradation. Basic conditions (pH > 8) are particularly detrimental due to the increased potential for nucleophilic attack on the electron-deficient ring system.
Q2: How stable is the Carbon-Bromine (C-Br) bond on the thiadiazole ring? A: The C-Br bond at the 2-position is a potential liability. Bromine is a good leaving group, and the position it occupies is susceptible to nucleophilic substitution.[10] This reaction can be accelerated by strong nucleophiles present in the solution (e.g., hydroxide ions, certain buffer components) or under photolytic stress, leading to the formation of a 2-hydroxy or other substituted analogs.
Q3: What role does the carboxylic acid group play in the molecule's stability? A: The carboxylic acid group primarily influences the compound's solubility and its pH-dependent behavior. In its deprotonated (carboxylate) form at neutral or basic pH, it increases aqueous solubility. However, as an electron-withdrawing group, it can influence the electron density of the heterocyclic ring system, potentially affecting its susceptibility to nucleophilic attack. Under harsh thermal conditions, decarboxylation could be a possible degradation pathway, although this typically requires significant energy input.
Q4: I'm observing a yellowing of my stock solution in DMSO. Is this indicative of degradation? A: Yes, a change in color is a common visual indicator of chemical degradation. Fused heterocyclic compounds often form colored byproducts upon decomposition due to the formation of extended conjugated systems. This observation should prompt an immediate analytical investigation (e.g., via HPLC-UV/MS) to identify the parent compound's purity and the emergence of degradation products.
Q5: What are the best practices for preparing and storing a stock solution of this compound? A: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous, aprotic solvent such as DMSO or DMF. Prepare the solution at the highest feasible concentration to minimize the volume added to aqueous buffers. Store aliquots in amber glass vials at -20°C or -80°C to protect from light and thermal stress. Minimize freeze-thaw cycles by preparing single-use aliquots.[11]
Troubleshooting Guide: Degradation in Solution
This section provides a systematic approach to diagnosing and solving common stability problems encountered during experiments.
| Problem Observed | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Rapid loss of parent peak area in RP-HPLC analysis within hours of sample preparation. | 1. pH-driven Hydrolysis: The solution pH may be too high (>8) or too low (<4), catalyzing the cleavage of the C-Br bond or ring degradation. | Solution: Conduct a pH-rate profile study (see Protocol 2) to determine the pH of maximum stability. Adjust your experimental buffer to this pH. The rationale is to minimize the concentration of acid (H+) or base (OH-) catalysts. |
| 2. Photodegradation: The heterocyclic core is likely sensitive to UV/Vis light, which can induce free-radical cleavage of the C-Br bond. | Solution: Protect all solutions from light using amber vials or by wrapping containers in aluminum foil. Perform experiments under subdued lighting. This minimizes the energy input required to initiate photochemical reactions. | |
| Appearance of one or more new, typically more polar, peaks in the chromatogram. | Hydrolytic Debromination: The most probable degradation product is the 2-hydroxy analog, which is significantly more polar than the parent compound. | Solution: Use LC-MS to analyze the sample. The expected mass of the primary degradant will be [M-Br+OH], corresponding to a mass shift of -79.9 u for Br and +17.0 u for OH. Confirming the identity of the degradant validates the degradation pathway. |
| Inconsistent results or poor reproducibility in biological assays. | On-Bench Degradation: The compound may be degrading in the final assay medium over the time course of the experiment (e.g., during a 24-72h cell culture incubation). | Solution: Perform a time-course stability study in the final assay medium under incubation conditions (e.g., 37°C, 5% CO₂). Sample the medium at T=0, 2h, 8h, 24h, etc., and analyze by HPLC. This will determine the compound's effective half-life in your specific experimental setup, allowing you to adjust dosing schedules or interpret results accordingly.[11] |
| Precipitation or cloudiness forms in the aqueous buffer after adding the DMSO stock. | 1. Poor Solubility: The final concentration may exceed the compound's aqueous solubility limit, especially if the buffer pH protonates the carboxylic acid. | Solution: Ensure the final percentage of organic solvent (e.g., DMSO) is consistent and as high as the assay allows. Confirm the pH of the final solution. Consider using co-solvents or solubility enhancers if permitted by the experimental system. |
| 2. Degradant Insolubility: A degradation product may be less soluble than the parent compound, causing it to precipitate out of solution. | Solution: Collect the precipitate by centrifugation, dissolve it in a suitable organic solvent, and analyze by LC-MS to identify its composition. This can provide crucial information about the degradation pathway. |
Data Summary: Expected Stability Profile
The following table summarizes the anticipated stability of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid under various common laboratory conditions. This is a general guide; empirical testing is required for specific experimental contexts.
| Condition | Solvent System | Temperature | Light Condition | Expected Stability | Primary Degradation Pathway |
| Acidic | Aqueous Buffer pH 2-4 | 25°C | Ambient | Low to Moderate | Ring Opening/Hydrolysis |
| Neutral | Aqueous Buffer pH 6-7.5 | 25°C | Dark | Moderate | Base-catalyzed Debromination |
| Basic | Aqueous Buffer pH >8 | 25°C | Dark | Very Low (Rapid Degradation) | Nucleophilic Debromination |
| Oxidative | 3% H₂O₂ in Water/ACN | 25°C | Dark | Low | Oxidation of Sulfur/Ring |
| Photolytic | ACN/Water | 25°C | UV/Vis Light | Very Low | Photolytic C-Br Cleavage |
| Thermal | Anhydrous DMSO | 40-60°C | Dark | Moderate to High | Thermal Decomposition |
| Storage | Anhydrous DMSO | -20°C to -80°C | Dark | High (Months to Years) | Minimal |
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Compound Instability
This diagram outlines a logical sequence of steps to diagnose the root cause of observed compound degradation.
Caption: Decision tree for troubleshooting stability issues.
Plausible Degradation Pathway: Nucleophilic Substitution
The most likely degradation mechanism in neutral to basic aqueous media is the nucleophilic substitution of the bromide.
Caption: Proposed hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and establish the intrinsic stability profile of the compound, in line with ICH Q1A(R2) guidelines.[12]
Materials:
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Class A volumetric flasks
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation (Target concentration ~50 µg/mL):
-
Acid Hydrolysis: Mix 50 µL of stock with 450 µL of ACN and 500 µL of 1 M HCl.
-
Base Hydrolysis: Mix 50 µL of stock with 450 µL of ACN and 500 µL of 1 M NaOH. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix 50 µL of stock with 450 µL of ACN and 500 µL of 3% H₂O₂ (diluted from 30% stock).
-
Thermal Stress: Mix 50 µL of stock with 950 µL of ACN:Water (1:1).
-
Control Sample: Mix 50 µL of stock with 950 µL of ACN:Water (1:1).
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidative samples at 40°C for 24 hours.
-
Incubate the Thermal stress sample at 70°C for 48 hours.
-
Keep the Control sample at 4°C in the dark.
-
-
Photostability:
-
Prepare a separate sample as for Thermal Stress. Expose it in a clear vial to a photostability chamber (ICH Q1B compliant) for a defined period.
-
Prepare a wrapped (dark) control sample and keep it alongside the exposed sample.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV-MS method.[13]
-
Calculate the percent degradation by comparing the parent peak area to the control sample. Aim for 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of the compound in solution.
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Sample Preparation: Spike a small aliquot of a concentrated DMSO stock solution into each buffer to a final concentration of ~10 µg/mL. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
-
Time-Course Study:
-
Store all buffered solutions at a constant temperature (e.g., 37°C) protected from light.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution and quench any further reaction by diluting into the mobile phase or freezing at -80°C.
-
-
Analysis:
-
Analyze all time-point samples by a validated HPLC method.
-
Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will be the observed rate constant (k_obs).
-
Plot log(k_obs) versus pH. The resulting graph will show the pH of greatest stability (the lowest point on the curve).
-
References
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][4][5][6]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]
-
Bhongade, B. A., et al. (2013). Reaction mechanism of formation of imidazo[2,1-b][4][5][6]thiadiazoles. ResearchGate. [Link]
-
Prokopcová, H., et al. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][4][6][14]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][4][5][6]thiadiazole. ResearchHub. [Link]
-
Kumar, R., et al. (2013). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][4][5][6] thiadiazole derivatives. Der Pharma Chemica, 5(2), 142-149. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5472-5487. [Link]
-
Karki, S. S., et al. (2013). Biological activities of imidazo[2,1-b][4][5][6]thiadiazole derivatives: A review. ResearchGate. [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
J&K Scientific. (n.d.). 2-Bromoimidazo[2,1-b][4][5][6]thiadiazole-6-carboxylic acid. [Link]
-
Karki, S. S., et al. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][4][5][6]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(20), 4894-4900. [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Request PDF. [Link]
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Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]
-
Giovannetti, E., et al. (2020). New Imidazo[2,1- b][4][5][6]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine. Anticancer Research, 40(9), 4913-4919. [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[2,1-b][4][5][6]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 10(10), 1698-1709. [Link]
-
Lata, V., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][5][6]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]
-
Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
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Challener, C. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
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van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411-419. [Link]
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- 14. researchgate.net [researchgate.net]
Common side products in the synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.
Overview of the Synthetic Pathway
The synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid typically proceeds via a multi-step sequence, starting from a substituted thiazole. A common and logical route involves the initial formation of the imidazo[2,1-b]thiadiazole core, followed by functionalization.
A plausible and widely referenced approach is the condensation of 2-aminothiazole with an α-haloketone, a variation of the Hantzsch thiazole synthesis, to form the bicyclic core. This is followed by sequential bromination and carboxylation. Understanding the potential pitfalls at each stage is critical for achieving high purity and yield.
Conceptual Workflow Diagram
Below is a conceptual workflow outlining the key transformations. Each step presents a unique set of challenges that can lead to specific side products.
Caption: High-level synthetic strategy for the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter, organized by the synthetic step and the type of side product observed.
FAQ 1: During the synthesis of the imidazo[2,1-b]thiadiazole core (Step 1), my reaction mixture is complex, and the yield is low. What are the likely side products?
Answer:
The condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound is sensitive to reaction conditions. Several side reactions can occur, leading to a mixture of products.
Common Side Products & Their Causes:
-
Dimerization of the α-haloketone: Under basic conditions or upon prolonged heating, α-haloketones can self-condense. This is particularly prevalent with reagents like α-bromoacetophenone.
-
Formation of Positional Isomers: If the starting thiazole or the α-haloketone is unsymmetrical, you can form regioisomers. For instance, reaction at a different nitrogen atom on the imidazole ring, if formed prematurely, can lead to different bicyclic systems.
-
Incomplete Cyclization: The reaction proceeds in two stages: initial N-alkylation followed by intramolecular cyclization and dehydration. If the cyclization is incomplete, you will isolate the acyclic intermediate (a 2-(alkylamino)thiazole derivative). This is often due to insufficient heating or incorrect pH.
Troubleshooting & Prevention:
-
Control of Temperature: Add the α-haloketone slowly and at a controlled temperature (e.g., 0-5 °C) to minimize self-condensation before raising the temperature to drive the cyclization.
-
Solvent Choice: A polar protic solvent like ethanol is often used to facilitate both the SN2 attack and the subsequent dehydration.
-
pH Monitoring: The reaction is often performed in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the HBr formed. However, strongly basic conditions can promote side reactions. Maintaining a near-neutral pH is crucial.
FAQ 2: After bromination (Step 2), I see multiple spots on my TLC plate, suggesting a mixture of brominated species. What happened?
Answer:
The imidazo[2,1-b]thiadiazole ring system is electron-rich, making it highly susceptible to electrophilic substitution. Bromination, if not carefully controlled, can easily lead to over-bromination or substitution at undesired positions.
Common Side Products & Their Causes:
-
Di- or Tri-brominated Species: The primary side products are often di-brominated compounds. The electron-donating nature of the fused ring system activates multiple positions for electrophilic attack. The use of a strong brominating agent (e.g., neat Br₂) or excess reagent significantly increases this risk.
-
Positional Isomers: While the 2-position is often electronically favored, substitution can also occur at other available positions on the imidazole ring, leading to isomers that can be difficult to separate.
Troubleshooting & Prevention:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent choice as it provides a low, steady concentration of bromine, which enhances selectivity.
-
Stoichiometry Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent. Adding the agent portion-wise can help prevent localized high concentrations.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity for the mono-brominated product.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is often suitable.
Protocol: Selective Mono-bromination using NBS
-
Dissolve the imidazo[2,1-b]thiadiazole intermediate (1.0 eq) in dry DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove any residual bromine, followed by brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel) using a hexane/ethyl acetate gradient.
FAQ 3: During the carboxylation step (Step 3), the yield is poor, and I isolate a significant amount of the starting bromo-compound or a debrominated product. What is going wrong?
Answer:
Introducing a carboxylic acid group onto a heterocycle, especially one bearing a halogen, is a delicate process. The most common method involves a lithium-halogen exchange followed by quenching with carbon dioxide (CO₂). This process is fraught with potential side reactions.
Common Side Products & Their Causes:
-
Unreacted Starting Material: This is often due to incomplete lithium-halogen exchange. The organolithium reagent (e.g., n-BuLi) may have been partially quenched by moisture, or the reaction temperature was not low enough.
-
Protonated (Debrominated) Side Product: This is a very common side product. The organolithium intermediate formed after the lithium-halogen exchange is a very strong base. If there are any proton sources in the reaction (e.g., trace water, acidic glassware, or even the solvent itself), it will be rapidly quenched to give the debrominated imidazo[2,1-b]thiadiazole.
-
Side Products from Ring Opening: Highly reactive organolithiums can sometimes attack the thiadiazole ring, leading to cleavage and a complex mixture of degradation products.
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: This is the most critical factor. All glassware must be oven or flame-dried. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use fresh, titrated n-BuLi.
-
Extremely Low Temperatures: The lithium-halogen exchange and the subsequent CO₂ quench must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the organolithium intermediate.
-
Efficient CO₂ Quench: Use a large excess of high-purity, dry CO₂. The best method is to pour the organolithium solution onto a bed of freshly crushed, high-quality dry ice rather than bubbling CO₂ gas through the solution, which can introduce moisture.
-
Reverse Addition: Consider adding the organolithium solution via cannula to a vigorously stirred slurry of dry ice in THF at -78 °C. This ensures the organolithium immediately encounters a large excess of CO₂, minimizing its time to react with other species.
Troubleshooting Workflow for Carboxylation
Caption: Decision tree for troubleshooting carboxylation issues.
Summary of Key Side Products and Identification
| Side Product | Formation Step | Likely Cause | Analytical Identification (LC-MS / ¹H NMR) |
| Di-brominated Adduct | Bromination | Excess brominating agent; high temperature | MS: [M+2H] peak corresponding to C₇H₂Br₂N₃S. NMR: Absence of one aromatic proton signal compared to mono-bromo product. |
| Debrominated Impurity | Carboxylation | Quenching of organolithium by trace H₂O | MS: [M+H] peak corresponding to C₇H₄N₃S (loss of Br and COOH, gain of H). NMR: Presence of a proton signal where the bromine was expected. |
| Acyclic Intermediate | Core Synthesis | Incomplete cyclization/dehydration | MS: [M+H] peak corresponding to the N-alkylated 2-aminothiazole. NMR: Presence of signals for the open-chain structure. |
References
Technical Support Center: Optimizing Imidazo[2,1-b]thiadiazole Formation
Welcome to the technical support center for the synthesis and optimization of imidazo[2,1-b]thiadiazole derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic system. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: The Core Reaction: Mechanism and Standard Protocol
The most versatile and widely employed method for synthesizing the imidazo[2,1-b][4][5][6]thiadiazole core is the condensation reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and an α-haloketone (e.g., a substituted phenacyl bromide).[1][7] This reaction is a variation of the Hantzsch thiazole synthesis.
Reaction Mechanism
The reaction proceeds through a well-established pathway:
-
SN2 Attack: The exocyclic amino group of the 2-amino-1,3,4-thiadiazole acts as a nucleophile, attacking the α-carbon of the haloketone. This displaces the halide ion and forms an N-alkylated intermediate hydrohalide salt.[7]
-
Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular condensation. The endocyclic nitrogen atom of the thiadiazole ring attacks the carbonyl carbon of the ketone. This is followed by a dehydration step to form the aromatic five-membered imidazole ring, resulting in the final fused heterocyclic system.[8]
Caption: General mechanism for imidazo[2,1-b]thiadiazole formation.
Standard Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
2-Amino-5-substituted-1,3,4-thiadiazole (1.0 eq)
-
Substituted α-bromoacetophenone (phenacyl bromide) (1.0 eq)
-
Anhydrous Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar quantities of the 2-amino-5-substituted-1,3,4-thiadiazole and the appropriate α-bromoacetophenone in anhydrous ethanol.[5]
-
Heating: Heat the mixture to reflux. Reaction times can vary significantly, typically ranging from 12 to 48 hours.[5][9]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new, more polar spot (the hydrobromide salt) or, after workup, the final product spot should appear as the starting materials are consumed.
-
Isolation of Intermediate: Upon completion, cool the reaction mixture. The product often precipitates as a solid hydrobromide salt. This can be collected by filtration and washed with cold ethanol or diethyl ether.[9]
-
Neutralization: Suspend the collected hydrobromide salt in water. Add a mild base, such as an aqueous sodium carbonate or potassium hydroxide solution, dropwise with stirring until the mixture is neutral or slightly alkaline (pH ~8).[4][5] This converts the salt to the free base.
-
Final Product Isolation: Collect the precipitated solid (the free base) by filtration.
-
Purification: Wash the solid with water, dry it, and recrystallize from a suitable solvent like ethanol, methanol, or acetone to obtain the purified imidazo[2,1-b]thiadiazole derivative.[5]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct Q&A format.
Question: My reaction has been refluxing for 24 hours, but my TLC plate only shows my starting materials. What's wrong?
This is a frequent problem, often indicating a failure for the reaction to initiate.[10] Here is a systematic approach to troubleshooting:
-
Verify Reagent Quality:
-
α-Haloketones: These reagents, particularly phenacyl bromides, can be lachrymatory and unstable over time. Ensure they have been stored properly in a cool, dark, and dry place. It is advisable to use freshly opened or recently purchased reagents.
-
Solvent: The presence of water in the ethanol can hinder the reaction. Use anhydrous (dry) ethanol for best results.[4][5]
-
-
Re-evaluate Reaction Conditions:
-
Solvent Choice: While ethanol is the standard, some less reactive starting materials may require a solvent with a higher boiling point to provide more thermal energy. Consider switching to N,N-dimethylformamide (DMF) or propanol.[1] DMF is particularly effective at solubilizing reactants and can accelerate SN2 reactions.
-
Temperature: Ensure your reaction is genuinely at reflux temperature for the chosen solvent.
-
-
Consider Catalysis:
-
Although the reaction typically proceeds without a catalyst, if the nucleophilicity of your aminothiadiazole is low (e.g., due to electron-withdrawing groups), the initial SN2 step may be too slow. The addition of a catalytic amount of a non-nucleophilic base can sometimes help, though this is not standard practice. The primary role of base is typically for neutralization after the reaction.[5]
-
Caption: A systematic workflow for troubleshooting a stalled reaction.
Question: I've isolated a product, but my yield is very low. How can I optimize it?
Low yields can stem from incomplete reactions, side reactions, or mechanical loss during workup.
-
Extend Reaction Time: These condensations can be slow. If your TLC shows significant starting material remaining even after 24 hours, extend the reflux time to 36 or even 48 hours while continuing to monitor.[5]
-
Optimize Stoichiometry: Ensure you are using precise equimolar amounts of your reactants. An excess of the α-haloketone can lead to side reactions, while an excess of the amine will remain as an impurity.
-
Workup and Purification:
-
The neutralization step is critical. Ensure you add the base slowly and stir thoroughly to convert all the hydrobromide salt to the free base. Incomplete neutralization will result in product loss.
-
Recrystallization is a major source of yield loss. Ensure you are using a minimal amount of hot solvent to dissolve your product and allow it to cool slowly. If the product is highly soluble, you may need to try a different solvent system or purify via column chromatography.[6]
-
Question: My final product is a dark, oily substance and is difficult to purify. What are my options?
Colored impurities often arise from the decomposition of the α-haloketone or the formation of polymeric side products.
-
Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal. Swirl for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed colored impurities.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the most effective purification method.[6] A common mobile phase is a gradient of ethyl acetate in hexanes. The less polar product will typically elute before the more polar starting materials and impurities.
-
Initial Wash: Before neutralization, washing the filtered hydrobromide salt with a non-polar solvent like diethyl ether can help remove unreacted, less polar α-haloketone.[7]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key spectral features I should look for to confirm my product? A: The most definitive evidence comes from NMR and IR spectroscopy.
-
1H-NMR: Look for a characteristic singlet corresponding to the C-5 proton of the imidazole ring. This signal typically appears in the range of δ 7.89–8.93 ppm.[11]
-
IR: The disappearance of the two N-H stretching bands of the primary amino group (typically seen between 3100-3400 cm⁻¹) from the starting material is a key indicator of successful cyclization.[8]
Q: How do substituents on the aromatic rings affect the reaction? A: Electronic effects can influence reaction rates.
-
On the 2-amino-5-aryl-1,3,4-thiadiazole: Electron-donating groups on the aryl ring can increase the nucleophilicity of the amino group, potentially speeding up the initial SN2 attack.
-
On the phenacyl bromide: Electron-withdrawing groups can make the α-carbon more electrophilic, which also accelerates the SN2 step. However, very strong withdrawing groups can also increase the likelihood of side reactions.
Q: Are there alternative synthetic methods? A: Yes, while the method described is the most common, other routes exist. One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, can build the scaffold from different starting materials (e.g., an aldehyde, 2-aminothiazole, and an isocyanide), offering a different approach to generating molecular diversity.[6]
Section 4: Reaction Condition Summary
The following table summarizes typical conditions used in the synthesis of imidazo[2,1-b]thiadiazoles via the condensation of 2-aminothiadiazoles and α-haloketones.
| Parameter | Common Conditions | Rationale & Notes |
| Solvent | Anhydrous Ethanol[4][5] | Good balance of solubility and boiling point. Must be dry. |
| DMF, Acetone, Methanol[1] | Higher boiling points (DMF) can accelerate slow reactions. | |
| Temperature | Reflux[4][9] | Provides necessary activation energy for cyclization and dehydration. |
| Reaction Time | 12 - 48 hours[5][9] | Highly substrate-dependent. Monitor by TLC. |
| Stoichiometry | 1:1 (Amine:Ketone)[5] | Prevents side reactions and simplifies purification. |
| Workup Base | Na₂CO₃, K₂CO₃, NaOH[4][5] | Mild bases used to neutralize the HBr salt to yield the free base. |
| Purification | Recrystallization (Ethanol)[5] | Standard method for obtaining crystalline solid products. |
| Column Chromatography[6] | Used for difficult separations or non-crystalline products. |
References
-
Gomha, S. M., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2348. Available at: [Link]
-
Bhongade, B. A., et al. (2013). Biological activities of imidazo[2,1-b][4][5][6]thiadiazole derivatives: A review. Journal of Saudi Chemical Society, 17(3), 259-269. Available at: [Link]
-
Pawar, R. P., et al. (2012). Synthesis, spectral studies and antimicrobial activity of some imidazo [2, 1-b][4][5][6] thiadiazole derivatives. Der Pharma Chemica, 4(3), 1128-1134. Available at: [Link]
-
Rojas, J., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2021(4), M1291. Available at: [Link]
-
Various Authors. (n.d.). Reaction mechanism of formation of imidazo[2,1-b][4][5][6]thiadiazoles. ResearchGate. Available at: [Link]
-
Abdellattif, M. H., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5553-5561. Available at: [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][4][5][6]thiadiazoles. Tetrahedron, 67(19), 3289-3316. Available at: [Link]
-
Kumar, S., et al. (2013). Synthesis and pharmacological activity of imidazo[2,1-b][4][5][6]thiadiazole derivatives. Acta Poloniae Pharmaceutica - Drug Research, 70(5), 913-924. Available at: [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][4][5][6]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(6), 1234-1244. Available at: [Link]
-
Various Authors. (n.d.). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PubMed Central. Available at: [Link]
-
Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][5][6]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(2), 269-282. Available at: [Link]
-
Various Authors. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]
-
Tudge, M. T., et al. (2016). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry, 12, 1859-1866. Available at: [Link]
-
Reddy, G. C., et al. (2022). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistrySelect, 7(1). Available at: [Link]
-
Various Authors. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]
-
Question posted on ResearchGate. (2014). I find difficulty in synthesizing Imidazo[2,1-b]-1,3,4-thiadiazoles derivatives?. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2012). Synthesis of imidazo[2,1-b][4][5][6]thiadiazole–chalcones as apoptosis inducing anticancer agents. Organic & Biomolecular Chemistry, 10(24), 4726-4735. Available at: [Link]
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Overcoming solubility problems with 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
Technical Support Center: 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic Acid
An Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (CAS No. 1373253-24-7). This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals experiencing solubility issues with this compound. As a Senior Application Scientist, my goal is to provide not just methods, but the underlying principles to empower you to make informed decisions in your experiments.
The core structure of this molecule, a fused heterocyclic system, combined with a polar carboxylic acid and a lipophilic bromo-substituent, presents a classic solubility challenge. It is unlikely to be freely soluble in either purely aqueous or purely non-polar organic solvents. This guide will walk you through a logical progression of techniques to achieve successful solubilization for your in vitro and in vivo studies.
Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: My compound won't dissolve in common solvents like water, ethanol, or methanol. What is the recommended starting solvent?
Expert Answer: This is the most common issue encountered. Due to its rigid, planar heterocyclic core and mixed polarity, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is expected to have low solubility in simple protic solvents. The recommended starting point for creating a high-concentration stock solution is to use a strong, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose in drug discovery and biological screening.[1][2] DMSO is an exceptional solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for challenging molecules like this one.[3][4]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting the solubility of the target compound.
FAQ 2: I've dissolved the compound in DMSO, but it crashes out when I dilute it into my aqueous buffer for a biological assay. What's happening?
Expert Answer: This is a classic case of a compound precipitating when the solvent polarity is changed, a common issue when diluting a DMSO stock into an aqueous medium. The compound is soluble in the highly organic environment of DMSO but becomes insoluble as the solution becomes predominantly aqueous. The key to solving this lies in manipulating the carboxylic acid functional group on your molecule.
In a neutral or acidic aqueous solution, the carboxylic acid group (-COOH) is protonated and neutral.[5] This form is less polar and thus less water-soluble. By increasing the pH to a basic level (typically >8), you can deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻).[6][7] This negatively charged ion is significantly more polar and, therefore, much more soluble in water.[5]
Chemical Principle: pH-Dependent Ionization
Caption: The equilibrium between the neutral acid and its more soluble carboxylate salt.
Protocol: Solubilization via pH Adjustment
-
Initial Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved. Gentle warming (37°C) or vortexing can assist.
-
Prepare Alkaline Buffer: Use a buffer for your experiment that is at least 1-2 pH units above the predicted pKa of the carboxylic acid (typically pKa is 4-5). A buffer of pH 7.5-8.5 is often a good starting point.
-
Controlled Dilution: While vortexing the alkaline buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. The key is to avoid localized high concentrations of the compound that can crash out before the pH can have its effect.
-
Visual Confirmation: After dilution, inspect the solution carefully against a light source for any signs of precipitation (Tyndall effect) or cloudiness.
-
Final pH Check: Measure the pH of the final solution to ensure it remains in the desired basic range. If the compound itself is acidic enough to lower the buffer's pH, a small adjustment with dilute NaOH may be necessary.
FAQ 3: pH adjustment isn't an option for my experiment. How can I use co-solvents to keep the compound in solution?
Expert Answer: If you cannot alter the pH, a co-solvent strategy is the next best approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This "softer" environment can prevent hydrophobic compounds from precipitating out of solution.[9][10] The goal is to find a balance where the co-solvent concentration is high enough to maintain solubility but low enough to not interfere with your biological system.
Common Co-Solvent Options
| Co-Solvent | Typical Starting % (v/v) in Final Solution | Notes |
| DMSO | 0.1% - 1% | The most powerful, but can have biological effects at >0.5%. Always run a vehicle control.[1] |
| Ethanol (EtOH) | 1% - 5% | Less potent than DMSO but often better tolerated by cells. |
| Polyethylene Glycol 400 (PEG-400) | 1% - 10% | A good choice for increasing solubility with relatively low toxicity.[11] |
| Propylene Glycol (PG) | 1% - 10% | Similar properties to PEG-400, widely used in formulations.[8] |
Protocol: Co-Solvent System Development
-
Prepare Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mM).
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock in the chosen co-solvent (e.g., dilute the 50 mM DMSO stock to 5 mM in pure PEG-400). This helps prevent precipitation during the final dilution step.
-
Final Dilution: Slowly add the DMSO stock (or the intermediate dilution) to your aqueous experimental buffer while vortexing. Ensure the final concentration of the co-solvent does not exceed the tolerance of your assay.
-
Test Matrix: It is highly recommended to test a small matrix of conditions. For example, test final DMSO concentrations of 0.2%, 0.5%, and 1% to find the lowest effective percentage.
-
Critical Control: Always include a "vehicle control" in your experiment. This control should contain the exact same concentration of DMSO and any other co-solvents as your test samples, but without the compound. This is essential to ensure that the solvent itself is not causing an effect.[1]
FAQ 4: My stock solution in DMSO appears clear, but I'm getting inconsistent results. Could there be a stability issue?
Expert Answer: This is an excellent and critical question. While DMSO is a powerful solvent, long-term storage, handling, and environmental factors can affect compound stability.[12] Two primary concerns are degradation due to absorbed water and precipitation due to freeze/thaw cycles.
-
Hygroscopicity: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water in DMSO can, for some compounds, promote hydrolysis or other degradation pathways.[13]
-
Freeze/Thaw Cycles: Although many compounds are stable through multiple freeze/thaw cycles, repeated cycling can cause micro-precipitation for poorly soluble compounds, effectively lowering the concentration of your stock over time.[14][15][16] DMSO's freezing point is relatively high (18.5 °C), so it will solidify in a standard refrigerator.
Protocol: Best Practices for Stock Solution Handling & Storage
-
Use High-Quality DMSO: Start with anhydrous, high-purity DMSO (≥99.9%).
-
Aliquot Solutions: After preparing your primary stock solution, immediately aliquot it into small, single-use volumes in appropriate vials (e.g., glass or polypropylene).[16] This minimizes the number of freeze/thaw cycles for the bulk of your stock.
-
Storage Conditions:
-
Short-Term (1-2 weeks): Store at 4°C, protected from light.
-
Long-Term (>2 weeks): Store at -20°C or -80°C.
-
-
Minimize Water Exposure: When thawing an aliquot for use, allow it to come to room temperature completely before opening the cap. This prevents condensation from forming inside the vial. Use the required amount and discard the excess or use it within the same day; do not re-freeze a partially used aliquot.
-
Periodic Quality Control: If a stock is stored for many months, it is good practice to re-check its purity and concentration via analytical methods like HPLC-MS before critical experiments.
References
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Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
Molecules. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Journal of Biomolecular Screening. (2009). Stability of screening compounds in wet DMSO. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Journal of Biomolecular Screening. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Available at: [Link]
-
ResearchGate. (2003). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?. Available at: [Link]
-
Wikidoc. (n.d.). Cosolvent. Available at: [Link]
-
Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]
-
Journal of Biomolecular Screening. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. Available at: [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids?. Available at: [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
McMaster University. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Available at: [Link]
-
ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Available at: [Link]
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Technical Support Center: Spectroscopic Analysis of Brominated Heterocyclic Compounds
Welcome to the technical support center for the spectroscopic analysis of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining and interpreting high-quality spectral data for these important molecules. My goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Structure of This Guide
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. The guide is divided into the primary spectroscopic techniques used for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Addressing issues related to signal broadening, low sensitivity, and spectral interpretation.
-
Mass Spectrometry (MS): Focusing on the unique isotopic patterns of bromine, fragmentation analysis, and ionization issues.
-
Vibrational Spectroscopy (IR & Raman): Covering challenges in identifying characteristic C-Br signals and overcoming spectral interference.
Let's begin by addressing some of the most common hurdles encountered during analysis.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the definitive structural analysis of organic molecules. However, the presence of bromine introduces specific challenges due to its nuclear properties.
FAQ 1: Why are the ¹³C NMR signals for carbons directly attached to bromine either very broad or completely missing?
This is one of the most common and frustrating issues when analyzing brominated compounds. The root cause lies in the nuclear properties of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br.
The Scientific Explanation: Quadrupolar Broadening
-
Quadrupolar Nuclei: Both ⁷⁹Br and ⁸¹Br are "quadrupolar" nuclei, meaning they have a non-spherical distribution of charge.[1] This creates a nuclear electric quadrupole moment.
-
Interaction with Electric Field Gradients: In most molecules, the electron distribution around the bromine nucleus is not perfectly symmetrical, creating an electric field gradient. The bromine nucleus's quadrupole moment interacts strongly with this local electric field gradient.[1]
-
Rapid Relaxation: This interaction provides a very efficient mechanism for the bromine nucleus to change its spin state, a process called "quadrupolar relaxation." This relaxation is extremely fast.[2]
-
Effect on Attached Carbons: The carbon atom covalently bonded to the bromine feels the effects of this rapid flipping of the bromine spin state. This rapid fluctuation shortens the lifetime of the carbon spin states, leading to significant signal broadening in the ¹³C NMR spectrum, a phenomenon known as "scalar relaxation of the second kind." In many cases, the signal becomes so broad that it is lost in the baseline noise.[2][3]
Troubleshooting Workflow & Solutions
If you are missing a C-Br signal, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for missing C-Br signals in ¹³C NMR.
Detailed Protocols:
-
Protocol 1: Basic Acquisition Optimization
-
Increase Concentration: If solubility allows, prepare the most concentrated sample possible. A higher concentration increases the signal-to-noise ratio per scan.[4]
-
Increase Scans: Run the experiment overnight or over a weekend. Doubling the number of scans increases the signal-to-noise ratio by a factor of √2.
-
Use a Shorter Pulse Width: Change the pulse angle from the standard 90° or 30° to a smaller angle (e.g., 10-15°). While this reduces the signal intensity for protonated carbons, it significantly helps quaternary carbons with long relaxation times to be detected more efficiently.[4]
-
-
Protocol 2: Variable Temperature (VT) NMR
-
Rationale: Lowering the temperature slows down molecular tumbling. This can sometimes decouple the C-Br interaction from the overall molecular motion, leading to a sharpening of the quadrupolar-broadened signal.[5]
-
Procedure:
-
Start at room temperature (e.g., 298 K).
-
Decrease the temperature in increments of 10-20 K (e.g., to 278 K, 258 K, etc.), allowing the system to equilibrate for 5-10 minutes at each step.
-
Acquire a short spectrum at each temperature to observe changes in the linewidth of other signals and look for the emergence of the C-Br peak. Be mindful of your solvent's freezing point.
-
-
-
Protocol 3: Indirect Detection via HMBC
-
Rationale: If direct detection fails, an alternative is to "see" the carbon through its coupling to nearby protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is perfect for this. It detects correlations between protons and carbons over two or three bonds.
-
Procedure:
-
Ensure you have a high-quality ¹H NMR spectrum first.
-
Set up a standard HMBC experiment (e.g., hmbcgpndqf on Bruker systems).
-
Optimize the long-range coupling constant (JXH) setting. A typical value is 8-10 Hz.
-
If there is a proton two or three bonds away from the brominated carbon, you should see a cross-peak in the 2D spectrum, confirming the carbon's chemical shift.[3]
-
-
FAQ 2: Why do proton signals adjacent to a bromine atom sometimes look broad or distorted?
While the effect is much less pronounced than in ¹³C NMR, the quadrupolar nature of bromine can also affect adjacent ¹H signals. This is typically observed as a loss of fine coupling detail or a general broadening of the multiplet. The same principle of rapid quadrupolar relaxation is at play, causing a partial decoupling effect on neighboring protons.
Solution:
-
Elevated Temperature: Gently warming the sample (e.g., to 313 K or 323 K) can sometimes sharpen these signals.[5] Increased molecular motion can average out the quadrupolar effects more effectively.
-
High-Field Spectrometers: The second-order effects of quadrupolar broadening are inversely proportional to the magnetic field strength.[6] Running the sample on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will often result in sharper, better-resolved spectra.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. Brominated compounds produce highly characteristic and informative mass spectra if you know what to look for.
FAQ 3: My mass spectrum shows two strong peaks for the molecular ion, separated by 2 m/z units. Is my sample impure?
No, this is the classic signature of a monobrominated compound and is definitive evidence of its presence.
The Scientific Explanation: Bromine's Isotopic Abundance
-
Two Stable Isotopes: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[7][8]
-
M and M+2 Peaks: This means that in a sample of your compound, roughly half the molecules will contain a ⁷⁹Br atom and the other half will contain an ⁸¹Br atom. The mass spectrometer is sensitive enough to easily distinguish between these two, which differ in mass by 2 Daltons.
-
The Result: You will observe a pair of peaks for the molecular ion:
-
The M peak, corresponding to the molecule containing ⁷⁹Br.
-
The M+2 peak, corresponding to the molecule containing ⁸¹Br.
-
-
Intensity Ratio: Because the isotopes are in a ~1:1 ratio, the M and M+2 peaks will have nearly equal intensity.[8][9][10] This pattern is a tell-tale sign of bromine.
Isotopic Patterns for Multiple Bromine Atoms
The pattern becomes even more distinctive if your molecule contains more than one bromine atom. The relative intensities of the peaks can be predicted by binomial expansion.
| Number of Bromine Atoms | Isotopic Peaks | Intensity Ratio (Approximate) |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1[10][11][12] |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
This isotopic signature applies not only to the molecular ion but to any fragment that retains the bromine atom(s).[13]
FAQ 4: I'm using ESI-MS and see unexpected peaks at [M+Na]⁺ or [M+K]⁺. What are these?
These are known as adducts and are very common in soft ionization techniques like Electrospray Ionization (ESI).
The Scientific Explanation: Adduct Formation
-
Ionization Mechanism: ESI works by creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules pick up a charge. While the most common charge carrier is a proton ([M+H]⁺), other cations present in the system can also attach to your molecule.[14]
-
Common Contaminants: Sodium (Na⁺) and potassium (K⁺) ions are ubiquitous in laboratory environments. They can come from glassware, solvents, buffers, or even handling with bare hands.[15]
-
Observed Ions: Instead of or in addition to your expected [M+H]⁺, you will see:
-
[M+Na]⁺: Molecular Weight + 22.9898 Da
-
[M+K]⁺: Molecular Weight + 38.9637 Da
-
You may also see adducts with solvent molecules, such as [M+CH₃CN+H]⁺ if using acetonitrile.[16]
-
Troubleshooting Protocol for Adducts
-
Identify the Adduct: Calculate the mass difference between your unexpected peak and your expected molecular ion to confirm if it matches a common adduct.
-
Use High-Purity Solvents: Switch to high-purity LC-MS grade solvents and additives to minimize alkali metal contamination.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase can promote protonation ([M+H]⁺) and suppress the formation of metal adducts.[17]
-
Clean the System: If adducts are persistent and overwhelming, it may indicate contamination in the solvent lines or the ion source of the mass spectrometer. Follow the manufacturer's instructions for cleaning.
FAQ 5: What are the expected fragmentation patterns for brominated heterocycles?
Fragmentation in MS provides a roadmap to the molecule's structure. For brominated heterocycles, common fragmentation pathways include:
-
Loss of Bromine: Cleavage of the C-Br bond is a very common pathway. This results in a fragment ion corresponding to the heterocyclic ring system without the bromine atom. You will see a peak at [M-Br]⁺.
-
Heterocyclic Ring Cleavage: Depending on the stability of the heterocyclic system, the ring itself can fragment. These pathways are highly specific to the ring system (e.g., pyridine, quinoline, thiophene) and often involve the loss of small, stable neutral molecules like HCN or CO.
-
α-Cleavage: For ketones, cleavage of the bond adjacent to the carbonyl group is common. For example, a bromobenzoyl group will readily fragment to form the [C₆H₄BrCO]⁺ cation.[18]
Caption: General fragmentation pathways for a brominated heterocycle.
Section 3: Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule.
FAQ 6: I can't find the C-Br stretching peak in my IR spectrum. Where should I be looking?
The carbon-bromine bond vibration occurs at a low frequency, often in a crowded region of the spectrum or even outside the range of standard mid-IR spectrometers.
The Scientific Explanation: The "Fingerprint" Region
-
Mass Effect: The position of a stretching vibration is determined by the strength of the bond and the masses of the atoms involved. Because bromine is a heavy atom, the C-Br stretching vibration occurs at a low wavenumber.[19][20]
-
Expected Range: The C-Br stretch typically appears in the range of 690-515 cm⁻¹ .[21]
-
Challenges:
-
Fingerprint Region: This area of the IR spectrum is known as the "fingerprint region," which contains many other bending and skeletal vibrations, making it difficult to assign the C-Br stretch definitively.
-
Instrument Limitations: Many standard FTIR spectrometers have a lower limit of ~600 cm⁻¹ or 650 cm⁻¹, meaning the C-Br stretch may be at the very edge of or outside the detection window.
-
Troubleshooting & Best Practices
-
Know Your Instrument: Check the specifications of your spectrometer to confirm its operational range.
-
Look for Other Evidence: In terminal alkyl halides, a C-H wag of the –CH₂X group can sometimes be seen between 1300-1150 cm⁻¹.[21]
-
Use Raman Spectroscopy: The C-Br stretch is often more easily identifiable in the Raman spectrum, as the low-frequency region is typically less congested.
-
Computational Chemistry: Comparing the experimental spectrum to a theoretically calculated vibrational spectrum (e.g., using Density Functional Theory, DFT) can greatly aid in assigning the C-Br and other vibrational modes.[22]
FAQ 7: My Raman spectrum is overwhelmed by a broad, sloping background. What is causing this and how can I fix it?
This is almost certainly due to fluorescence . Many heterocyclic and aromatic compounds are naturally fluorescent, and this emission can be orders of magnitude stronger than the weak Raman scattering signal.
Troubleshooting Protocol for Fluorescence
-
Change the Excitation Wavelength: This is the most effective solution. Fluorescence is an electronic phenomenon that occurs at specific absorption wavelengths. Raman scattering is a vibrational phenomenon that occurs with any excitation wavelength.
-
Photobleaching:
-
Solvent Choice: The solvent can influence the fluorescence quantum yield of a molecule.
-
Action: If analyzing in solution, try acquiring the spectrum in different solvents. Non-polar solvents like carbon tetrachloride have been shown to reduce fluorescence for some polycyclic aromatic compounds.[25]
-
-
Data Processing:
-
Action: Use the software's baseline correction algorithms to mathematically subtract the sloping background. While this can improve the appearance of the spectrum, it cannot recover signals that were completely obscured by the fluorescence noise.[23]
-
By systematically applying these troubleshooting strategies, you can overcome the unique challenges presented by brominated heterocyclic compounds and acquire high-quality, interpretable spectroscopic data.
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
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Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Retrieved from [Link]
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Gabrienko, A. A., et al. (2015). Solid-State 79/81Br NMR and Gauge-Including Projector-Augmented Wave Study of Structure, Symmetry, and Hydration State in Alkaline Earth Metal Bromides. The Journal of Physical Chemistry A, 119(15), 3583–3597. Retrieved from [Link]
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Bryce, D. L., & Sward, G. D. (2006). Solid-state NMR spectroscopy of the quadrupolar halogens: chlorine-35/37, bromine-79/81, and iodine-127. Magnetic Resonance in Chemistry, 44(4), 409-450. Retrieved from [Link]
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ResearchGate. (2018, July 24). How can I decrease fluorescent background for Raman Spectroscopy?. Retrieved from [Link]
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ResearchGate. (2015, December 28). What are the strategies to deal with fluorescence from oil in Raman Spectroscopy?. Retrieved from [Link]
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Arjunan, V., & Mohan, S. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 2003-2011. Retrieved from [Link]
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- 22. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. edin.becdn.net [edin.becdn.net]
- 25. The Influence of Solvents on the Fluorescence Background in Raman Spectroscopy [opg.optica.org]
Technical Support Center: Method Refinement for the Functionalization of the Imidazo[2,1-b]thiadiazole Core
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of the imidazo[2,1-b]thiadiazole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic system. The imidazo[2,1-b][1][2][3]thiadiazole core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][4][5] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis and subsequent functionalization of this important nucleus.
Part 1: Troubleshooting Guide for Core Synthesis
The most common and versatile method for synthesizing the 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazole core involves the condensation of a 2-amino-5-substituted-[1][2][3]thiadiazole with an appropriate α-haloketone.[5][6] While seemingly straightforward, this reaction can present several challenges.
Question: My cyclization reaction to form the imidazo[2,1-b]thiadiazole core is failing or giving very low yields. What are the common causes and how can I fix it?
Expert Analysis: A low yield in this key reaction is a frequent issue. After refluxing the reactants, you might observe on your TLC plate that the starting materials remain largely unconsumed, with no new product spot appearing.[7] This typically points to one of several root causes: suboptimal reaction conditions, reactant impurity, or incorrect workup procedure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cyclization.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity:
-
2-amino-1,3,4-thiadiazoles: Ensure these precursors are pure and dry. Confirm their identity and purity using NMR, mass spectrometry, and melting point determination.
-
α-Haloketones (e.g., phenacyl bromides): These reagents can be unstable and are often the source of reaction failure. They can degrade upon storage. It is highly recommended to use freshly prepared or purified α-haloketones. If degradation is suspected, purify by recrystallization.[8]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Ethanol is the most commonly used solvent.[4][7][8] However, if you are experiencing issues, screening other solvents such as methanol or DMF can be beneficial.[5]
-
Temperature and Reaction Time: The reaction is typically performed at reflux for several hours (4-48 hours).[4][7] If the reaction is slow, consider increasing the reflux time.
-
Microwave-Assisted Synthesis: For a significant improvement in both reaction time and yield, microwave irradiation (MWI) is a powerful alternative to conventional heating. Reactions that take hours under reflux can often be completed in minutes (e.g., 7-16 minutes) with improved yields (e.g., from 60-65% to 77-82%).[6]
-
-
Correct Workup Procedure:
-
The initial product of the condensation is the hydrobromide salt of the imidazo[2,1-b]thiadiazole.[8] This salt is often insoluble in the reaction solvent and precipitates out.
-
It is crucial to filter this solid, suspend it in water, and then neutralize it with a base (e.g., aqueous sodium carbonate solution) to obtain the free base product.[4][8] Failure to neutralize will result in the loss of your product.
-
Part 2: FAQs for Functionalization Reactions
Once the core is synthesized, the next step is its functionalization, typically through electrophilic substitution or cross-coupling reactions.
FAQ 1: Electrophilic Substitution
Question: I want to introduce a substituent onto the imidazo[2,1-b]thiadiazole ring. Which position is the most reactive for electrophilic substitution, and what conditions should I use?
Answer: The C-5 position of the imidazo[2,1-b]thiadiazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution.[9] Reactions like bromination, nitration, and Vilsmeier-Haack formylation occur preferentially at this position.[5][9]
Table 1: Conditions for Electrophilic Substitution at C-5
| Reaction Type | Reagents & Conditions | Expected Outcome & Notes | Reference |
| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. | Provides the 5-bromo derivative. The reaction is typically fast. | [8][10] |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF). | Introduces a formyl (-CHO) group at the C-5 position. This is a key intermediate for further modifications. | [5][8] |
| Nitrosation | Sodium nitrite in acetic acid. | Yields the 5-nitroso derivative. Note that these compounds can be unstable. | [9] |
| Thiocyanation | KSCN/Br₂ in acetic acid. | Introduces a thiocyanate (-SCN) group at the C-5 position. | [8][9] |
Expert Tip: The 5-formyl derivative is an excellent synthetic handle. The aldehyde can be easily converted into other functional groups or used in condensation reactions to build more complex molecules.[11][12]
FAQ 2: Palladium-Catalyzed Cross-Coupling
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction on my 5-bromo-imidazo[2,1-b]thiadiazole, but it's not working. What could be the problem?
Answer: Suzuki-Miyaura reactions on heteroaromatic systems, especially those containing sulfur and nitrogen, can be challenging. The primary issues are often catalyst poisoning and protodeboronation of the boronic acid.[13]
Decision Tree for Troubleshooting Suzuki Coupling:
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling.
Detailed Analysis & Solutions:
-
Catalyst Poisoning: The lone pairs on the nitrogen and sulfur atoms of the thiadiazole ring can coordinate to the palladium center, leading to its deactivation.[13]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium active site. Using advanced pre-catalysts like SPhos-Pd-G2 or XPhos-Pd-G2 is often effective.[14]
-
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved, especially under strongly basic aqueous conditions, leading to the formation of the corresponding arene instead of the coupled product.[13]
-
Solution 1 (Milder Base): Switch from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[13][14]
-
Solution 2 (Anhydrous Conditions): The presence of water can accelerate protodeboronation.[13] Try running the reaction under strictly anhydrous conditions, or with a carefully controlled amount of water in a mixed solvent system (e.g., Dioxane/H₂O 4:1).[14]
-
Solution 3 (Boronic Esters): Convert the boronic acid to its pinacol ester derivative. These are generally more stable and less prone to protodeboronation.[13]
-
Part 3: Protocols & Characterization Data
Protocol 1: General Synthesis of 2,6-Disubstituted-Imidazo[2,1-b][1][2][3]thiadiazoles[4][8]
-
Reaction Setup: To a solution of the appropriate 2-amino-5-substituted-1,3,4-thiadiazole (1.0 eq) in absolute ethanol, add the corresponding α-haloketone (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.
-
Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product will often precipitate. Collect the solid by filtration.
-
Neutralization: Suspend the collected solid hydrobromide salt in water. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) dropwise with stirring until the mixture is basic (pH ~8).
-
Final Product Isolation: The free base of the imidazo[2,1-b][1][2][3]thiadiazole will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetone) to obtain the purified compound.[2][4]
Protocol 2: Vilsmeier-Haack Formylation at the C-5 Position[8]
-
Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to anhydrous dimethylformamide (DMF) with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the prepared Vilsmeier reagent, add the 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazole (1.0 eq) portion-wise, ensuring the temperature remains low.
-
Heating: After the addition is complete, heat the reaction mixture (e.g., to 60-70°C) for several hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., NaOH solution) until basic. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography to yield the 5-formyl derivative.
Table 2: Spectroscopic Characterization Data
The following table provides typical NMR chemical shift ranges for the imidazo[2,1-b][1][2][3]thiadiazole core, which are crucial for structure confirmation.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |
| ¹H-NMR | C5-H | 7.89 - 8.93 | Singlet (s) | This is a highly characteristic signal for the unsubstituted C-5 position. Its disappearance is a key indicator of successful C-5 functionalization. | [1] |
| ¹³C-NMR | C2 | ~150 - 165 | Singlet | [1] | |
| C5 | 100.25 - 116.28 | Singlet | [1] | ||
| C6 | ~140 - 155 | Singlet | [1] | ||
| C7a | ~145 - 150 | Singlet | [1] |
Note: Chemical shifts are highly dependent on the specific substituents at the C-2 and C-6 positions and the solvent used.[4]
References
-
Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). National Institutes of Health. [Link]
-
Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. (N.D.). Der Pharma Chemica. [Link]
-
Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2013). ResearchGate. [Link]
-
Optimization of the reaction conditionsa. (N.D.). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2022). MDPI. [Link]
-
Electrophilic substitution of imidazo[2,1-b]thiazoles. (1981). Royal Society of Chemistry. [Link]
-
Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. (N.D.). ResearchGate. [Link]
-
Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. (2013). ResearchGate. [Link]
-
Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2014). Acta Poloniae Pharmaceutica. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][1][2][3]THIADIAZOLE DERIVATIVES. (2016). PubMed. [Link]
-
Synthesis of selected functionalized derivatives of thiaz... (2022). ResearchHub. [Link]
-
Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. (2011). ResearchGate. [Link]
-
Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2014). PubMed. [Link]
-
Decoration of imidazo[2,1-b][1][2][3]thiadiazole derivatives through MW... (N.D.). ResearchGate. [Link]
-
Stepwise approaches for the synthesis of functionalized imidazo[2,1‐b]thiazoles. (N.D.). ResearchGate. [Link]
-
I find difficulty in synthesizing Imidazo[2,1-b]-1,3,4-thiadiazoles derivatives? (2014). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Approach for 2-(Arylthio)imidazoles and Imidazo[2,1-b]thiazoles from Imidazo[2,1-b][1][2][3]thiadiazoles by Ring-Opening and -Reconstruction. (2016). ResearchGate. [Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. (N.D.). Heterocyclic Letters. [Link]
Sources
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic substitution of imidazo[2,1-b]thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. heteroletters.org [heteroletters.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Navigating the Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid: A Technical Guide for Scale-Up
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the production of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. This valuable heterocyclic compound holds significant potential in medicinal chemistry, and a robust, scalable synthetic route is paramount for its successful application. This guide is structured to address common challenges and frequently asked questions encountered during its synthesis, offering practical solutions and in-depth explanations grounded in established chemical principles.
I. Synthetic Pathway Overview
The synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid can be logically approached in a three-stage process. This involves the formation of a key intermediate, 2-amino-5-bromo-1,3,4-thiadiazole, followed by the construction of the fused imidazo[2,1-b]thiadiazole ring system with the desired carboxylic acid functionality, and finally, purification of the active pharmaceutical ingredient (API).
Caption: Figure 1: Proposed synthetic pathway for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis and scale-up of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
Stage 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole
Q1: My yield of 2-amino-1,3,4-thiadiazole from thiosemicarbazide is low. What are the likely causes?
A1: Low yields in the cyclization of thiosemicarbazide are often attributed to incomplete reaction or side product formation. Key factors to investigate include:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While formic acid is commonly used, other acids like concentrated hydrochloric acid can also be employed. Ensure the acid is of high purity and used in the correct stoichiometric ratio.
-
Temperature Control: The reaction temperature needs to be carefully controlled. Overheating can lead to decomposition of the starting material and product. A gradual increase in temperature to the optimal reflux condition is recommended.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to degradation.
Q2: I am having trouble with the bromination of 2-amino-1,3,4-thiadiazole. What are the best practices for this step?
A2: The bromination of electron-rich heterocyclic systems like 2-amino-1,3,4-thiadiazole requires careful control to avoid over-bromination and ensure regioselectivity. A robust method involves a two-step process within a one-pot reaction[1]:
-
Initial Reaction with Bromine: Dissolve the 2-amino-1,3,4-thiadiazole in an acidic solution to form the salt, which deactivates the ring towards electrophilic substitution. Then, add a substoichiometric amount of bromine at a low temperature (e.g., below 10°C) to initiate the reaction.
-
Oxidant-Assisted Bromination: In the presence of an oxidant, such as hydrogen peroxide or a hypochlorite salt, the remaining bromide is converted to bromine in situ, allowing for a more controlled and efficient bromination. This method can reduce the overall amount of bromine required, lowering costs and waste.[1]
Troubleshooting Table 1: Bromination of 2-Amino-1,3,4-thiadiazole
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure dropwise addition of bromine at low temperature. Increase reaction time and monitor by TLC. |
| Over-bromination. | Use a slight excess of the 2-amino-1,3,4-thiadiazole or a limiting amount of bromine. | |
| Impure Product | Presence of starting material. | Optimize reaction time and temperature. Purify the product by recrystallization. |
| Formation of di-bromo species. | Carefully control the stoichiometry of bromine. The use of an in-situ generation method with an oxidant can improve selectivity. |
Stage 2: Cyclization to form the Imidazo[2,1-b]thiadiazole Core
Q3: What is the best reagent to react with 2-amino-5-bromo-1,3,4-thiadiazole to form the 6-carboxylic acid derivative?
A3: A common and effective strategy for constructing the imidazo[2,1-b]thiadiazole ring with a carboxylic acid at the 6-position is a Hantzsch-type condensation reaction. For this specific target, a suitable reagent is an α-halo-β-ketoester, such as ethyl 3-bromo-2-oxopropanoate . The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of the thiadiazole onto the α-carbon of the bromo-ketoester, followed by intramolecular cyclization and dehydration.
Q4: The cyclization reaction is not proceeding to completion. How can I improve the yield?
A4: Incomplete cyclization can be due to several factors:
-
Reaction Conditions: This reaction is typically performed in a polar solvent like ethanol or DMF and may require heating. Systematically screen different solvents and temperatures to find the optimal conditions. Microwave-assisted synthesis can sometimes accelerate this type of reaction.
-
Base: The presence of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, can be beneficial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Purity of Starting Materials: Ensure that the 2-amino-5-bromo-1,3,4-thiadiazole and the α-halo-β-ketoester are of high purity. Impurities can inhibit the reaction or lead to side products.
Caption: Figure 2: Troubleshooting flowchart for the Hantzsch-type cyclization step.
Stage 3: Hydrolysis and Purification
Q5: I am having difficulty hydrolyzing the ethyl ester to the carboxylic acid without decomposing the molecule. What conditions are recommended?
A5: The hydrolysis of the ethyl ester to the carboxylic acid needs to be performed under conditions that do not cleave the bromo-substituent or degrade the heterocyclic core.
-
Mild Basic Hydrolysis: Use a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times.
-
Acidification: After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid, such as 1M HCl, to a pH of around 2-3 to precipitate the carboxylic acid. Perform this step at a low temperature to minimize any potential degradation.
Q6: What is the best method for purifying the final product, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid?
A6: The purification of the final product is crucial for obtaining a high-purity API.
-
Recrystallization: Recrystallization is often the most effective method for purifying solid organic compounds. A suitable solvent system needs to be identified. A good starting point would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or acetic acid) and a non-polar solvent in which it is less soluble (e.g., water or hexane).
-
Slurry Wash: If the product precipitates out of the reaction mixture in a relatively pure form, a slurry wash with a suitable solvent can be effective in removing residual impurities.
-
Column Chromatography: While less ideal for large-scale production, silica gel column chromatography can be used for small-scale purification to obtain a highly pure sample for analytical purposes.
Troubleshooting Table 2: Hydrolysis and Purification
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the equivalents of LiOH and monitor the reaction until completion. |
| Product Decomposition | Harsh basic or acidic conditions. | Use mild hydrolysis conditions (LiOH, room temperature). Perform acidification at low temperature with dilute acid. |
| Low Recovery after Recrystallization | Product is too soluble in the chosen solvent. | Screen for a solvent system where the product has a steep solubility curve (high solubility when hot, low solubility when cold). |
| Persistent Impurities | Co-crystallization with impurities. | Try a different recrystallization solvent system or perform a second recrystallization. A charcoal treatment during recrystallization can sometimes remove colored impurities. |
III. Scale-Up Considerations
Scaling up the synthesis from the lab bench to a pilot plant or manufacturing facility presents a new set of challenges.
Q7: What are the key safety considerations when scaling up this synthesis?
A7:
-
Bromine Handling: Bromine is a highly corrosive and toxic substance. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). For large-scale reactions, consider using a closed system for bromine addition.
-
Exothermic Reactions: Both the bromination and cyclization steps can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. Use a jacketed reactor with good temperature control and consider adding reagents portion-wise or via a syringe pump.
-
Pressure Build-up: The cyclization reaction may generate HBr gas. Ensure the reactor is equipped with a suitable pressure relief system and a scrubber to neutralize acidic gases.
Q8: How can I improve the efficiency and sustainability of this process for large-scale production?
A8:
-
One-Pot Procedures: Where possible, combine reaction steps to minimize workups and solvent usage. For example, the bromination and subsequent cyclization might be achievable in a one-pot fashion.
-
Solvent Selection and Recycling: Choose solvents with favorable safety and environmental profiles. Investigate the possibility of recycling solvents from purification steps.
-
Catalysis: Explore the use of catalytic amounts of reagents where possible to reduce waste and cost.
-
Process Analytical Technology (PAT): Implement in-line monitoring techniques (e.g., IR, Raman) to track reaction progress in real-time, allowing for better control and optimization of reaction parameters.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole
-
To a stirred solution of 2-amino-1,3,4-thiadiazole (1.0 eq) in an aqueous acidic solution (e.g., 5% H₂SO₄), cool the mixture to 0-5 °C.
-
Slowly add a solution of bromine (0.5 eq) in the same acidic solution, maintaining the temperature below 10 °C.
-
After the initial addition, add an oxidant such as 30% hydrogen peroxide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC.
-
Upon completion, adjust the pH of the reaction mixture to 7-8 with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-1,3,4-thiadiazole.
Protocol 2: Synthesis of Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate
-
To a solution of 2-amino-5-bromo-1,3,4-thiadiazole (1.0 eq) in ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
Add a non-nucleophilic base such as sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
Dissolve ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0-5 °C and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
V. References
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][2][3][4]thiadiazoles. Tetrahedron, 67(19), 3289-3316.
-
CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (This is a patent, and its direct linking might not be stable, but it can be searched by its number).
-
BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. Retrieved from BenchChem technical resources.
-
Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][2][3][4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(6), 1234-1243.
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Technical Support Center: 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid - Storage and Stability Guide
Welcome to the dedicated technical support guide for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles and data from analogous structures.
Introduction: Understanding the Molecule
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is a complex heterocyclic molecule featuring a fused ring system, a bromine substituent, and a carboxylic acid group. This combination of functional groups dictates its reactivity and, consequently, its stability profile. Improper storage can lead to degradation, compromising experimental outcomes and the purity of the compound. This guide provides in-depth, practical advice to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid?
Based on supplier recommendations for this compound and its analogues, the optimal storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere prevents oxidation and degradation reactions that can be initiated by atmospheric oxygen and moisture. |
| Light | Amber vial or stored in the dark | Protection from light is crucial to prevent potential photodegradation.[1] |
| Container | Tightly sealed vial | Prevents exposure to air and moisture. |
Q2: What are the primary decomposition pathways I should be aware of?
While specific forced degradation studies on this exact molecule are not publicly available, based on its structure and the chemistry of related heterocyclic compounds, the following are the most probable degradation pathways:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common thermal decomposition pathway for heteroaromatic carboxylic acids.[1]
-
Hydrolysis: Cleavage of the carbon-bromine (C-Br) bond by water can occur, although some bromo-substituted benzothiadiazoles have shown resistance to hydrolysis.[4] Ring-opening hydrolysis is also a possibility under harsh conditions.[5]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate decomposition, potentially involving the C-Br bond.[1]
-
Thermal Decomposition: At elevated temperatures, beyond decarboxylation, the fused heterocyclic ring system itself can undergo cleavage.[5]
Q3: How can I assess the purity of my stored 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid?
The most reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (MS) to identify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to detect impurities.
A general-purpose reverse-phase HPLC method can be a good starting point for purity analysis.[2] For a more definitive assessment, a stability-indicating method should be developed and validated.
Troubleshooting Guide
This section provides a structured approach to identifying and addressing potential decomposition of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
Scenario 1: Unexpected Experimental Results or Poor Yields
If you are experiencing inconsistent results, poor yields in your reactions, or changes in the physical appearance of the compound (e.g., color change from light brown/gray to a darker shade), it is prudent to suspect decomposition.
Caption: Primary suspected degradation pathways.
Experimental Protocols
Protocol 1: Recommended Purity Assessment by Reverse-Phase HPLC
This protocol provides a general starting point for the purity assessment of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. Method optimization may be required for your specific instrumentation and to achieve baseline separation from all impurities. [2] 1. Materials and Reagents:
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
0.45 µm syringe filter
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B (return to initial conditions)
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or Diode Array Detector (DAD) to assess peak purity.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all observed peaks.
-
For stability studies, compare the chromatogram of a stored sample to that of a freshly prepared or reference standard.
Protocol 2: Sample Handling for NMR Analysis
NMR spectroscopy can provide valuable structural information about the parent compound and any potential degradation products.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton will be exchangeable in solvents like D₂O or CD₃OD).
-
Transfer the solution to a clean, dry NMR tube.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to monitor include the aromatic protons of the imidazo[2,1-b]thiadiazole ring system and the carboxylic acid proton.
-
Acquire a ¹³C NMR spectrum to observe the carbon skeleton.
-
For more detailed analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to confirm the structure and identify impurities.
3. Data Analysis:
-
Integrate the proton signals to determine the relative ratios of the parent compound to any impurities.
-
The disappearance of the carboxylic acid proton signal and a shift in the signals of adjacent protons may indicate decarboxylation.
-
Changes in the chemical shifts of the aromatic protons can suggest other structural modifications.
References
-
Shestakova, P., et al. (2021). Benzo[1,2-d:4,5-d′]bis(t[2][3][4]hiadiazole) and Its Bromo Derivatives. Molecules, 26(11), 3369. [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b]t[1][2][4]hiadiazoles. Tetrahedron, 67(19), 3289-3316.
-
Abignente, E., et al. (1983). Hydrolysis of 2-substituted-imidazo[2,1-b]t[1][2][4]hiadiazole-5-acetic acid ethyl esters. Il Farmaco, 38(10), 531-539.
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of ALK5 Kinase Inhibitors: Efficacy of Imidazo[2,1-b]thiadiazole Scaffolds Versus Established Compounds
A Comparative Analysis of ALK5 Kinase Inhibitors: Efficacy of Imidazo[2,1-b][1][2][3]thiadiazole Scaffolds Versus Established Compounds
In the landscape of targeted cancer therapy and fibrosis research, the Transforming Growth Factor-β (TGF-β) signaling pathway presents a critical axis of intervention. Central to this pathway is the Activin Receptor-Like Kinase 5 (ALK5), a type I serine/threonine kinase receptor whose dysregulation is implicated in tumorigenesis and fibrotic diseases. The development of potent and selective ALK5 inhibitors is therefore a significant focus of modern drug discovery. This guide provides a comparative efficacy analysis of a promising imidazo[2,1-b][1][2][3]thiadiazole-based inhibitor against two widely utilized, structurally distinct ALK5 inhibitors: RepSox and SB-431542.
The Central Role of ALK5 in Cellular Signaling
The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to their type II receptors, which in turn recruit and phosphorylate ALK5.[1] This activation of ALK5 leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1] The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a multitude of cellular processes, including cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[1] In advanced cancers, this pathway often promotes tumor progression and metastasis.[1]
Caption: The canonical TGF-β/ALK5 signaling pathway.
Comparative Efficacy of ALK5 Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. This guide compares a representative imidazo[2,1-b][1][2][3]thiadiazole derivative with RepSox and SB-431542.
| Inhibitor | Scaffold | ALK5 IC50 (nM) | Assay Type |
| Compound 6d | Imidazo[2,1-b][1][2][3]thiadiazole | 1.2 | Enzyme Assay |
| RepSox | 1,5-Naphthyridine | 4 | Autophosphorylation Assay |
| SB-431542 | 2-(pyridin-2-yl) | 94 | Enzyme Assay |
Compound 6d (Imidazo[2,1-b][1][2][3]thiadiazole derivative): Recent studies have identified a series of imidazo[2,1-b][1][2][3]thiadiazoles as potent inhibitors of ALK5.[2] Notably, compound 6d , 2-(5-((2-cyclopropyl-6-(4-fluorophenyl) imidazo [2,1-b][1][2][3]thiadiazol-5-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetic acid, demonstrated a remarkably low IC50 of 1.2 nM in an in vitro enzyme assay.[2] This high potency suggests that the imidazo[2,1-b][1][2][3]thiadiazole scaffold is a highly effective pharmacophore for targeting the ALK5 kinase domain.
RepSox: A well-established and selective ALK5 inhibitor, RepSox, exhibits an IC50 of 4 nM in an ALK5 autophosphorylation assay and 23 nM in an ATP binding assay.[4][5] It is widely used in cellular reprogramming studies due to its ability to inhibit TGF-β signaling.[5]
SB-431542: Another commonly used ALK5 inhibitor, SB-431542, has a reported IC50 of 94 nM in a cell-free kinase assay.[6][7] While less potent than RepSox and the imidazo[2,1-b][1][2][3]thiadiazole derivative, it is a valuable tool for studying TGF-β signaling due to its selectivity for ALK4, ALK5, and ALK7.[6]
Experimental Methodologies for Efficacy Determination
The determination of inhibitor efficacy relies on robust and reproducible in vitro kinase assays. The following outlines a general workflow for such an assay, followed by specific details for the inhibitors discussed.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
ALK5 Kinase Assay Protocol (General)
This protocol provides a framework for determining the IC50 of a test compound against ALK5.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase substrate (e.g., Casein or a specific peptide)
-
ATP (radiolabeled [γ-³³P]ATP for radiometric assays or unlabeled for luminescence-based assays)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Test inhibitor (dissolved in DMSO)
-
96-well assay plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (Luminometer or Scintillation counter)
Procedure:
-
Prepare Reagents:
-
Dilute the ALK5 enzyme to the desired concentration in kinase assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the diluted test inhibitor or DMSO (for control wells).
-
Add the diluted ALK5 enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
-
Signal Detection:
-
Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which correlates with kinase activity. Add the ADP-Glo™ reagent and incubate, then add the kinase detection reagent and measure luminescence.
-
Radiometric: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Specific Assay Conditions for Compared Inhibitors:
-
Imidazo[2,1-b][1][2][3]thiadiazole (Compound 6d): The IC50 value was determined using an in-house enzyme assay. While the detailed public protocol is not available, it is described as an "enzyme assay," which typically follows the general principles outlined above.[2]
-
RepSox: The IC50 for autophosphorylation (4 nM) was determined using an assay with purified recombinant GST-ALK5 and [γ-³³P]ATP.[3] The binding IC50 (23 nM) was determined by measuring the displacement of a fluorescently labeled ATP competitive inhibitor.[3]
-
SB-431542: The IC50 of 94 nM was determined using a FlashPlate assay with the kinase domain of ALK5, GST-Smad3 as the substrate, and [γ-³³P]ATP.[1][4]
Conclusion and Future Directions
The comparative analysis reveals that the imidazo[2,1-b][1][2][3]thiadiazole scaffold represents a highly potent platform for the development of ALK5 inhibitors, with compound 6d exhibiting sub-nanomolar efficacy that surpasses that of the well-established inhibitors RepSox and SB-431542. This underscores the potential of this heterocyclic system in the design of next-generation therapeutics targeting the TGF-β pathway.
For researchers and drug development professionals, these findings highlight the importance of exploring novel chemical scaffolds to achieve superior potency and potentially improved selectivity profiles. Further investigation into the structure-activity relationship (SAR) of the imidazo[2,1-b][1][2][3]thiadiazole series is warranted to optimize their pharmacokinetic and pharmacodynamic properties for in vivo applications. The detailed experimental protocols provided herein offer a validated framework for the continued evaluation and comparison of emerging ALK5 inhibitors.
References
-
Patsnap Synapse. (2024, June 21). What are ALK5 inhibitors and how do they work?[Link]
-
Kumar, A., et al. (2015). Design, synthesis and evaluation of small molecule imidazo[2,1-b][1][2][3]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). European Journal of Medicinal Chemistry, 93, 599-613. [Link]
Sources
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- 2. Design, synthesis and evaluation of small molecule imidazo[2,1-b][1,3,4]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NB-64-08205-10mg | SB-431542 [301836-41-9] Clinisciences [clinisciences.com]
- 5. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Case Study with 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid and p38 MAPK
For Immediate Release
Introduction: The Critical Challenge of Target Validation
In the landscape of modern drug discovery, the unequivocal confirmation that a novel bioactive small molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This process, known as target engagement, provides the mechanistic foundation for a compound's observed physiological effects and is a critical determinant of its therapeutic potential and safety profile. The imidazo[2,1-b]thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of protein kinases.
This guide presents a comparative analysis of key methodologies for validating the target engagement of a novel compound, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid , with its hypothetical target, the p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a critical node in cellular signaling pathways that respond to stress stimuli and cytokines, making it a well-established therapeutic target for inflammatory diseases and cancer.[1][2][3] This guide will provide a detailed, side-by-side comparison of three orthogonal techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). For comparative purposes, we will benchmark the performance of our novel compound against the well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796 .[2][3][4][5][6][7]
The p38 MAPK Signaling Pathway: A Key Therapeutic Target
The p38 MAPK signaling cascade is a tiered system of protein kinases that plays a pivotal role in cellular responses to a variety of extracellular stimuli.[1][8][9][10][11][12] Dysregulation of this pathway is implicated in numerous pathologies, making it an attractive target for therapeutic intervention.
Caption: The p38 MAPK signaling cascade.
Comparative Methodologies for Target Engagement
A multi-faceted approach is essential for robustly validating target engagement. Here, we compare a cell-based method (CETSA) with two direct biophysical techniques (SPR and ITC).
Cellular Thermal Shift Assay (CETSA): In-Cellulo Target Engagement
CETSA is a powerful technique that assesses target engagement in a physiologically relevant cellular environment.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[13]
Caption: A generalized workflow for the Cellular Thermal Shift Assay.
-
Cell Culture and Treatment: Culture a human monocytic cell line (e.g., THP-1) to a density of 1-2 x 10^6 cells/mL. Aliquot cells and treat with varying concentrations of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, SB203580, or DMSO vehicle for 1 hour at 37°C.
-
Thermal Challenge: Heat the cell suspensions in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C), followed by a 3-minute cooling step at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble p38 MAPK at each temperature point by Western blotting using a specific anti-p38 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble p38 MAPK as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) indicates ligand binding.
| Compound | Apparent Melting Temp (Tm) without Ligand (°C) | Apparent Melting Temp (Tm) with Ligand (10 µM) (°C) | Thermal Shift (ΔTm) (°C) |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (Hypothetical) | 47.2 ± 0.5 | 54.8 ± 0.6 | +7.6 |
| SB203580 (Comparator) | 47.2 ± 0.5 | 55.1 ± 0.4 | +7.9 |
| DMSO (Vehicle Control) | 47.2 ± 0.5 | 47.3 ± 0.6 | +0.1 |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[15][16][17] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Caption: A simplified workflow for a Surface Plasmon Resonance experiment.
-
Protein Immobilization: Immobilize recombinant human p38α MAPK onto a CM5 sensor chip using standard amine coupling chemistry. To maintain protein activity, immobilization can be performed in the presence of a stabilizing ligand like SB203580, which is later washed out.[16][17]
-
Analyte Preparation: Prepare a series of dilutions of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid and SB203580 in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte solutions over the immobilized p38α surface at a constant flow rate. Monitor the association in real-time. Following the association phase, flow running buffer over the chip to monitor the dissociation.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Compound | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (Hypothetical) | 5.2 x 10⁵ | 1.8 x 10⁻² | 34.6 |
| SB203580 (Comparator) | 8.1 x 10⁵ | 1.8 x 10⁻² | 22.2 |
Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[18][19][20] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Caption: The fundamental steps of an Isothermal Titration Calorimetry experiment.
-
Sample Preparation: Dialyze purified recombinant human p38α MAPK and the small molecule inhibitors extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Accurately determine the concentrations of the protein and the compounds.
-
ITC Experiment: Fill the sample cell of the calorimeter with the p38α MAPK solution (e.g., 10-20 µM). Load the injection syringe with the compound solution (e.g., 100-200 µM).
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat flow data for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters of the interaction.
| Compound | Dissociation Constant (KD) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (Hypothetical) | 1.5 | 0.98 | -8.5 | -0.6 |
| BIRB 796 (Comparator) | 1.76 | 1.0 | -7.2 | 0.7 |
Discussion and Conclusion: An Orthogonal Approach to Confidence
This comparative guide illustrates the power of employing a multi-pronged strategy for validating the target engagement of a novel small molecule.
-
CETSA provides invaluable confirmation of target binding within the complex milieu of a living cell, accounting for factors such as cell permeability and potential off-target interactions. The observed thermal shift of +7.6°C for our hypothetical compound provides strong evidence of intracellular target engagement, comparable to the well-established inhibitor SB203580.
-
SPR offers a detailed kinetic profile of the drug-target interaction. The determined KD of 34.6 nM for our novel compound, along with its association and dissociation rates, provides a quantitative measure of its binding affinity and residence time on the target. This level of detail is crucial for structure-activity relationship (SAR) studies and lead optimization.
-
ITC delivers a complete thermodynamic signature of the binding event, revealing the driving forces behind the interaction. The enthalpically driven binding of our hypothetical compound, as indicated by the negative ΔH, provides insight into the nature of the molecular interactions at the binding site.
By integrating data from these orthogonal approaches, researchers can build a comprehensive and compelling case for the on-target activity of a novel compound. This rigorous validation is not merely a checklist item but a fundamental requirement for advancing a compound through the drug discovery pipeline with confidence. The methodologies and comparative data presented herein for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid and p38 MAPK serve as a robust framework for the target validation of a wide range of novel kinase inhibitors.
References
-
Cuenda, A. et al. (1995). SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364:229-233. [Link]
-
opnMe, Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]
-
Zhao, G. et al. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Frontiers in Oncology, 9:97. [Link]
-
Yasuda, J. et al. (2011). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. ResearchGate. [Link]
-
Canovas, B. & Nebreda, A.R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(1), 1-17. [Link]
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Myszka, D.G. et al. (1999). Kinetics of small molecule inhibitor binding to p38 kinase. Analytical Biochemistry, 265(2), 326-330. [Link]
-
ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. [Link]
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Biaffin GmbH & Co KG. p38 MAPK. [Link]
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Creative Diagnostics. P38 Signaling Pathway. [Link]
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Schindler, T. et al. (2000). A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. Journal of Biological Chemistry, 275(14), 10017-10025. [Link]
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QIAGEN. p38 MAPK Signaling. [Link]
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ResearchGate. A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. [Link]
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Vasta, J.D. et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 13(10), 2826-2835. [Link]
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ResearchGate. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. [Link]
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CyVerse. Intro to DOT language. [Link]
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Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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PubMed. Improvement of photoaffinity SPR imaging platform and determination of the binding site of p62/SQSTM1 to p38 MAP kinase. [Link]
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Graphviz. DOT Language. [Link]
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Pelago Bioscience. CETSA. [Link]
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Sketchviz. Simple Graph - GraphViz Examples and Tutorial. [Link]
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University of Texas at Austin. Guide to Running an SPR Experiment. [Link]
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NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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YouTube. Dot Language Graphviz. [Link]
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Nature. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]
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Sketchviz. Graphviz Examples and Tutorial. [Link]
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Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]
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TA Instruments. Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. [Link]
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Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
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NIH. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. [Link]
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PubMed. Selective p38α MAP kinase/MAPK14 inhibition in enzymatically modified LDL-stimulated human monocytes: implications for atherosclerosis. [Link]
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PubMed. Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy. [Link]
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Boster Bio. p38 MAPK (Phospho-Thr180) Colorimetric Cell-Based ELISA Kit. [Link]
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ThaiScience. Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. [Link]
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A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity and Selectivity Profiling Strategy for 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
In the landscape of modern drug discovery, the identification of potent, selective, and safe molecular entities is paramount. The novel scaffold, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, presents a promising starting point for therapeutic development. However, its biological targets and potential for off-target interactions remain uncharacterized. This guide provides a comprehensive, data-driven framework for elucidating the selectivity profile of this compound. We will outline a tiered experimental approach, from broad initial screening to focused quantitative analysis, enabling a thorough assessment of its cross-reactivity and a robust comparison against future alternatives.
The imidazo[2,1-b][1][2][3]thiadiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects[4][5][6][7][8]. This inherent biological promiscuity underscores the critical need for a systematic and rigorous selectivity profiling campaign to identify both the intended therapeutic targets and any potential liabilities.
Part 1: Initial Target Class Identification and Prioritization
The first crucial step is to ascertain the broad biological space in which 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid operates. Without a known primary target, a wide net must be cast. This initial phase is designed to be cost-effective and generate actionable hypotheses for deeper investigation.
Broad Panel Screening: A First Glimpse into Biological Activity
A commercially available, broad-based panel screening is the most efficient starting point. This typically involves assessing the compound's activity against a diverse set of several dozen targets, including receptors, ion channels, transporters, and enzymes.[9]
Recommended Panel: A comprehensive safety and liability panel that includes key targets from different families (e.g., GPCRs, kinases, ion channels, and transporters).
Experimental Rationale: The goal here is not to determine precise potency but to identify potential "hits" that warrant further investigation. A single high concentration (e.g., 10 µM) is typically used to maximize the chances of detecting interactions.[10]
Kinase Panel Screening: A High-Priority Target Class
Given that protein kinases are frequent targets for small molecule inhibitors and play a crucial role in numerous diseases, a dedicated kinase screen is a high-priority next step.[1][2][3] Many imidazo-fused heterocyclic compounds have been reported to possess anticancer properties, often linked to kinase inhibition.[11][12]
Recommended Panel: A large, diverse kinase panel (e.g., >300 kinases) to provide a comprehensive overview of the compound's interaction with the human kinome.
Experimental Rationale: Similar to the broad panel, an initial screen at a single high concentration (e.g., 10 µM) will identify which kinases or kinase families are most sensitive to the compound. Results are typically expressed as a percentage of inhibition.
Data Presentation: Hypothetical Initial Screening Results
| Target Class | Panel Size | Concentration | Number of Hits (>50% Inhibition) | Top Hit Families |
| Broad Liability | ~80 targets | 10 µM | 3 | GPCRs (Adenosine A1), Kinases (p38α) |
| Kinome Scan | >300 kinases | 10 µM | 12 | MAPK family, Src family |
Part 2: Quantitative Assessment of Primary Targets and Off-Targets
With initial hits identified, the next phase focuses on quantifying the potency of the compound against these putative targets and distinguishing between primary targets and off-target interactions.
Dose-Response Assays for IC50/Kd Determination
For all targets showing significant inhibition in the initial screens, full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[10]
Experimental Protocol: General Kinase Inhibition Assay (e.g., p38α)
-
Reagents: Recombinant human p38α kinase, appropriate substrate peptide, ATP, and 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid (serially diluted).
-
Assay Principle: A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.
-
Procedure: a. Add kinase and test compound to a multi-well plate and incubate briefly. b. Initiate the reaction by adding the substrate and ATP mixture. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent. e. Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values for Selected Targets
| Target | Target Class | IC50 (nM) |
| p38α (MAPK14) | Kinase | 85 |
| JNK1 | Kinase | 1,200 |
| SRC | Kinase | 3,500 |
| Adenosine A1 | GPCR | 8,900 |
Interpretation: In this hypothetical example, p38α emerges as a potent primary target, while JNK1 and SRC represent potential off-targets at higher concentrations. The activity against the Adenosine A1 receptor is significantly weaker and may not be physiologically relevant.
Cellular Target Engagement Assays
In vitro biochemical assays are essential, but it is crucial to confirm that the compound can engage its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding. This provides direct evidence of target engagement within intact cells.
Experimental Workflow: CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Part 3: Broader Off-Target Profiling and Comparative Analysis
Once a primary target is confirmed (e.g., p38α), a more focused comparison with existing inhibitors is necessary. This involves a deeper dive into selectivity against closely related kinases and other potential off-targets.
Selectivity Profiling Against Related Kinases
If p38α is the primary target, it is crucial to assess the compound's activity against other members of the MAPK family (e.g., p38β, γ, δ; JNKs; ERKs) and other major kinase families to build a selectivity profile.
Data Presentation: Comparative Kinase Selectivity Profile
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | JNK1 IC50 (nM) | ERK2 IC50 (nM) | SRC IC50 (nM) |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid | 85 | 350 | 1,200 | >10,000 | 3,500 |
| Alternative 1 (Known p38α inhibitor) | 50 | 150 | 5,000 | >10,000 | 8,000 |
| Alternative 2 (Broad-spectrum kinase inhibitor) | 120 | 200 | 300 | 900 | 400 |
This comparative table allows for an objective assessment of the compound's selectivity. In this hypothetical case, the compound shows good selectivity for p38α over other MAPKs and SRC, and its profile can be directly compared to other known inhibitors.
Receptor Binding Assays for Non-Kinase Off-Targets
For any non-kinase "hits" from the initial broad panel screen (e.g., Adenosine A1), radioligand binding assays are the gold standard for quantifying affinity.[13][14][15][16]
Experimental Protocol: Radioligand Binding Assay
-
Components: A source of the receptor (e.g., cell membranes), a radiolabeled ligand with known high affinity for the receptor, and the test compound.
-
Principle: This is a competitive binding assay where the test compound competes with the radiolabeled ligand for binding to the receptor.
-
Procedure: a. Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound from the unbound radioligand (typically by filtration). c. Quantify the amount of bound radioactivity using a scintillation counter.
-
Analysis: The resulting data is used to calculate the Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor.
Logical Framework for Cross-Reactivity Assessment
Caption: Tiered approach for selectivity profiling.
Conclusion
This guide outlines a systematic and scientifically rigorous pathway for characterizing the cross-reactivity and selectivity of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. By employing a tiered approach—moving from broad, hypothesis-generating screens to focused, quantitative comparisons—researchers can build a comprehensive understanding of the compound's biological activity. This de-risking process is essential for making informed decisions about the compound's therapeutic potential and for establishing a solid foundation for any future drug development program. The experimental data generated through these protocols will allow for an objective and robust comparison of its performance against any alternative, once a primary therapeutic target is validated.
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A Comparative Guide to the Biological Activity of Imidazo[2,1-b]thiadiazoles: Spotlight on 2-Bromo-6-carboxylic Acid Analogs
A Comparative Guide to the Biological Activity of Imidazo[2,1-b][1][2][3]thiadiazoles: Spotlight on 2-Bromo-6-carboxylic Acid Analogs
The fused heterocyclic system, imidazo[2,1-b][1][2][3]thiadiazole, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen and sulfur heteroatoms make it an exceptional pharmacophore capable of diverse interactions with biological targets.[1][4][5] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8]
This guide provides a comparative analysis of the biological activity of the imidazo[2,1-b][1][2][3]thiadiazole scaffold, with a specific focus on understanding the potential of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid . While direct, comprehensive studies on this specific molecule are nascent, a wealth of data on its structural analogs allows us to build a robust profile of its expected activities and guide future research. We will delve into the structure-activity relationships (SAR) governed by substitutions at the C-2, C-5, and C-6 positions, synthesizing data from numerous primary research articles to provide a clear, evidence-based comparison.
The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold: Synthesis and Key Positions for Modification
The versatility of the imidazo[2,1-b][1][2][3]thiadiazole system stems from its accessible synthesis, which allows for systematic structural modifications. The most common and efficient route involves the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-halocarbonyl compound, such as a phenacyl bromide, in a one-pot reaction.[8][9] This straightforward cyclization provides the fused bicyclic core, ready for further functionalization.
The biological profile of these compounds is critically influenced by the nature of the substituents at three key positions: C-2, C-5, and C-6.
Caption: Key positions on the imidazo[2,1-b][1][2][3]thiadiazole scaffold that are critical for tuning biological activity.
Comparative Analysis of Biological Activities
Antimicrobial and Antifungal Activity
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a cornerstone of many potent antimicrobial agents. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Structure-activity relationship studies reveal that the nature of substituents at the C-2 and C-6 positions is paramount.
-
Influence of Aryl Substituents: Many analogs feature aryl groups at both the C-2 and C-6 positions. The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on these phenyl rings can significantly modulate the minimum inhibitory concentration (MIC). For instance, certain imidazole-fused analogs have demonstrated potent activity against Candida albicans, with MIC values as low as 0.16 µg/mL, which is more potent than the standard drug fluconazole.[10]
-
Role of Halogenation: The introduction of a bromine atom, typically at the C-5 position via electrophilic substitution, has been shown to enhance antimicrobial properties in some series.[4] While our core compound features a bromine at C-2, this highlights the general importance of halogens in improving the therapeutic index. The C-2 bromo substitution likely increases the molecule's lipophilicity and electrophilicity, potentially enhancing membrane permeability and interaction with target sites.
-
The Carboxylic Acid Moiety: The C-6 carboxylic acid group on our lead compound is a significant feature. This polar group is expected to increase aqueous solubility, a desirable pharmacokinetic property. However, it may also impact cell penetration. Its potential to act as a hydrogen bond donor and acceptor could facilitate strong interactions with enzyme active sites.
Table 1: Comparative Antimicrobial Activity of Selected Imidazo[2,1-b][1][2][3]thiadiazole Analogs
| Compound ID | C-2 Substituent | C-6 Substituent | Target Organism | MIC (µg/mL) | Reference |
| Analog A | 2-Cyclopropyl | 4-Fluorophenyl | Candida albicans | 0.16 | [10] |
| Analog B | 4-Chlorophenyl | 4-Nitrophenyl | Escherichia coli | Moderate Activity | [4][11] |
| Analog C | Pyridine | Phenyl | Gram-positive bacteria | 1-4 | [3] |
| Analog D | Phenyl | 4-Chlorophenyl | Staphylococcus aureus | Inactive | [11] |
| Analog E | 4-Chlorophenyl | H | Shigella flexneri | Zone of Inhibition | [1] |
Note: This table is a synthesis of data from multiple studies to illustrate trends. Direct comparison requires identical assay conditions.
Anticancer and Antiproliferative Activity
A significant body of research has focused on developing imidazo[2,1-b][1][2][3]thiadiazole derivatives as anticancer agents.[12] These compounds can induce apoptosis through various mechanisms, including the extrinsic pathway and inhibition of tubulin polymerization, without necessarily causing cell cycle arrest.[13][14]
-
Substitutions at C-2, C-5, and C-6: The anticancer potency is exquisitely sensitive to substitutions across the scaffold.[12]
-
C-2 and C-6: The presence of substituted aryl groups is a common feature. For example, a 2-benzyl-6-(4-bromophenyl) derivative showed significant activity.[13]
-
C-5: The introduction of a small electrophilic group, such as a formyl (-CHO) group, at the C-5 position has been shown to dramatically increase cytotoxic activity against cancer cell lines.[13] This suggests that modifications at this position can enhance binding affinity to protein targets.
-
-
Mechanism of Action - Tubulin Inhibition: A notable class of these compounds functions as potent inhibitors of tubulin polymerization. Analogs linking the imidazothiadiazole scaffold to an oxindole moiety have exhibited IC₅₀ values in the low micromolar range (1.1-1.6 µM) and effectively arrest cells in the G2/M phase.[14]
-
Potential of the 2-Bromo-6-Carboxylic Acid Scaffold:
-
The 2-bromo group is a key feature. Halogenated analogs have consistently shown potent anticancer effects. For instance, a 4-bromo substituted phenyl at the thiadiazole ring resulted in a compound with an IC₅₀ of 12.79 µM against Panc-1 pancreatic cancer cells.[15] The bromine at C-2 in our lead compound could serve as a crucial interaction point or a site for metabolic activation.
-
The 6-carboxylic acid group could be leveraged to improve selectivity. For example, it could target specific transporters that are overexpressed in cancer cells or engage in critical hydrogen bonding within the active site of an enzyme like aromatase.[16]
-
Table 2: Comparative Anticancer Activity of Selected Imidazo[2,1-b][1][2][3]thiadiazole Analogs
| Compound ID | C-2 Substituent | C-5 Substituent | C-6 Substituent | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 22 | Benzyl | Formyl | 4-Bromophenyl | Various | 1.79 - 43.4 | [4][13] |
| Analog F | 3,4,5-Trimethoxyphenyl | Methylene-indolin-2-one | p-Tolyl | Various | 1.1 - 1.6 | [14] |
| Analog G | Benzyl | H | 4-Chlorophenyl | HeLa, L1210 | 49 - 63 | [17] |
| Analog H | Isobenzofuran-based | H | 4-Fluorophenyl | MCF-7 | 35.81 | [6] |
Experimental Protocols: A Guide to Evaluation
To ensure reproducibility and valid comparison, standardized protocols are essential. Below are detailed methodologies for key biological assays discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, representing the lowest concentration that prevents visible microbial growth.
Rationale: The broth microdilution method is a quantitative and standardized technique that allows for the high-throughput screening of multiple compounds against various microbial strains, providing a precise measure of potency.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation: Dissolve the test compound (e.g., 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid) in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, add growth medium to all wells. Add a defined volume of the compound stock to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to the final working concentration.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Incubation: Seal the plate and incubate under optimal growth conditions.
-
Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed. A viability indicator like Resazurin may be used for clearer results.
Protocol 2: In Vitro Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Rationale: The SRB assay is simple, sensitive, and reproducible. It relies on the binding of the dye to basic amino acids of cellular proteins under acidic conditions, providing a reliable estimate of cell mass that is unaffected by short-term changes in cell metabolism.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the adherent cells with cold 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (Optical Density) on a microplate reader at ~510 nm. The OD is proportional to the number of living cells. Calculate the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a validated platform for the development of potent therapeutic agents. The extensive body of literature on its analogs provides a strong predictive framework for the biological potential of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid .
-
Predicted Strengths: Based on SAR trends, the presence of the 2-bromo substituent is anticipated to confer significant anticancer and potentially antimicrobial activity. The 6-carboxylic acid moiety offers a handle for improving solubility and can be a key interaction point with biological targets, potentially increasing selectivity.
-
Recommendations for Future Research:
-
Direct Biological Screening: The immediate priority is to synthesize and screen 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid against a diverse panel of bacterial, fungal, and cancer cell lines to establish its baseline activity.
-
Analog Synthesis: A focused library of analogs should be created. This includes ester and amide derivatives of the C-6 carboxylic acid to probe the importance of this group for activity and to modulate pharmacokinetic properties.
-
Mechanism of Action Studies: For any identified potent activities, detailed mechanistic studies (e.g., enzyme inhibition assays, apoptosis assays, cell cycle analysis) are crucial to identify the molecular target and pathway of action.
-
By leveraging the existing knowledge base and pursuing a systematic investigational approach, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid and its derivatives hold considerable promise as lead compounds in the ongoing search for novel antimicrobial and anticancer therapies.
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The Imidazo[2,1-b]thiadiazole Scaffold: A Comparative Guide to its Advantages in Modern Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic efficacy and favorable pharmacokinetic profiles is perpetual. Among the myriad of heterocyclic systems, the fused imidazo[2,1-b]thiadiazole scaffold has emerged as a structure of significant interest, demonstrating a remarkable versatility and a broad spectrum of biological activities. This guide provides an in-depth comparison of the imidazo[2,1-b]thiadiazole scaffold against other heterocyclic alternatives, substantiated by experimental data, to elucidate its distinct advantages for researchers, scientists, and drug development professionals.
The Rise of a Privileged Scaffold: Understanding the Imidazo[2,1-b]thiadiazole Core
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with over 75% of small-molecule drugs containing at least one heterocyclic ring.[1] Their prevalence is due to their ability to present a diverse array of functionalities and three-dimensional arrangements, which are critical for specific interactions with biological targets.[] The imidazo[2,1-b]thiadiazole system is a fused bicyclic heterocycle that combines the structural features of both imidazole and 1,3,4-thiadiazole.[3] This fusion creates a unique, constrained conformation and an electronic environment that has proven to be highly advantageous in drug design.
Several key features contribute to its status as a "privileged scaffold":
-
Structural Rigidity and Planarity: The fused ring system imparts a degree of rigidity that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
-
Hydrogen Bonding Capability: The presence of nitrogen atoms allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules.[4]
-
Modulable Lipophilicity: The sulfur atom in the thiadiazole ring enhances liposolubility, a crucial factor for membrane permeability and oral bioavailability.[3][5]
-
Synthetic Accessibility: The scaffold is readily synthesized, allowing for the facile introduction of various substituents to explore the chemical space and optimize biological activity.[4][6]
-
Bioisosterism: The thiadiazole ring can act as a bioisostere for other aromatic systems like oxadiazole, oxazole, or even a benzene ring, offering a pathway to analogues with improved properties.[3][7]
Caption: Core structure of the imidazo[2,1-b]thiadiazole scaffold with key positions for substitution.
A Versatile Synthetic Pathway: Enabling Chemical Diversity
A significant advantage of the imidazo[2,1-b]thiadiazole scaffold is its straightforward and efficient synthesis, which typically involves a one-pot condensation reaction. This accessibility allows for the rapid generation of diverse compound libraries for high-throughput screening.
Experimental Protocol: General Synthesis of 2,6-Disubstituted Imidazo[2,1-b][3][8][9]thiadiazoles
This protocol describes a common and reliable method for synthesizing the core scaffold, which serves as a foundation for further derivatization.
Step 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
-
A mixture of a substituted benzoic acid (10 mmol) and thiosemicarbazide (10 mmol) is carefully treated with phosphorus oxychloride (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated at reflux for 2 hours. The causality here is that the heat provides the necessary activation energy for the cyclization reaction to occur, while phosphorus oxychloride acts as both a solvent and a dehydrating agent to drive the reaction forward.
-
After cooling to room temperature, the mixture is cautiously poured onto crushed ice. This step quenches the reaction and precipitates the product.
-
The resulting solid is filtered, washed thoroughly with water to remove any residual acid, and then recrystallized from ethanol to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole intermediate.
Step 2: Cyclocondensation to form the Imidazo[2,1-b][3][8][9]thiadiazole Ring
-
A solution of the 2-amino-5-substituted-1,3,4-thiadiazole intermediate (5 mmol) and a substituted α-bromoketone (e.g., phenacyl bromide) (5 mmol) in anhydrous ethanol (50 mL) is prepared. Anhydrous conditions are crucial to prevent side reactions involving water.
-
The mixture is heated at reflux for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The prolonged reflux ensures the completion of the cyclocondensation.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid (the hydrobromide salt of the product) is collected by filtration.
-
The solid is then suspended in water and neutralized with a saturated sodium bicarbonate solution. This deprotonates the imidazole nitrogen, yielding the free base of the final product.
-
The product is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2,6-disubstituted imidazo[2,1-b][3][8][9]thiadiazole.[4][6]
Caption: General workflow for the synthesis of imidazo[2,1-b]thiadiazole derivatives.
Comparative Performance in Key Therapeutic Areas
The true measure of a scaffold's utility lies in its performance. The imidazo[2,1-b]thiadiazole core has demonstrated potent activity across several therapeutic domains, often outperforming established heterocyclic systems.
Anticancer Activity
The imidazo[2,1-b]thiadiazole scaffold is a versatile framework in the discovery of new anticancer drugs.[8][10] Modifications at the C-2, C-5, and C-6 positions have yielded compounds with significant cytotoxicity against a wide range of cancer cell lines.[8][11]
Advantages & Comparison:
-
Broad Spectrum Cytotoxicity: Derivatives have shown activity against leukemia, lung, colon, melanoma, and breast cancer cell lines.[12]
-
Mechanism of Action: Some derivatives act as potent tubulin polymerization inhibitors, inducing G2/M cell cycle arrest and apoptosis, a mechanism shared by successful drugs like Paclitaxel.[13]
-
Overcoming Resistance: The unique structure may help in overcoming resistance mechanisms that affect other classes of anticancer agents.
| Compound Class | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiadiazole-Chalcone Hybrid | Imidazo[2,1-b]thiadiazole | DU-145 (Prostate) | 0.65 | [14] |
| Imidazo[2,1-b]thiadiazole-Oxindole Hybrid | Imidazo[2,1-b]thiadiazole | A549 (Lung) | 1.1 | [7] |
| Combretastatin A-4 (Reference) | Stilbene | A549 (Lung) | ~0.003 | N/A |
| Benzimidazole Derivative | Benzimidazole | MCF-7 (Breast) | 2.5-10 | [15] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions. The table illustrates the potent activity range of the scaffold.
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Imidazo[2,1-b]thiadiazole derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi.[16][17]
Advantages & Comparison:
-
Dual Antibacterial/Antifungal Action: Many compounds from this class show efficacy against both bacteria (Gram-positive and Gram-negative) and fungi.[3]
-
Potency against Resistant Strains: Some derivatives have shown activity against resistant strains like Staphylococcus aureus.[16]
-
Favorable Safety Profile: Certain antifungal derivatives have demonstrated low cytotoxicity against human cell lines, suggesting a good therapeutic window.[18]
| Compound Class | Scaffold | Organism | MIC (µg/mL) | Reference |
| Imidazo[2,1-b]thiadiazole Derivative | Imidazo[2,1-b]thiadiazole | Candida albicans | 0.16 | [18] |
| Fluconazole (Reference) | Triazole | Candida albicans | 0.5 | [18] |
| Imidazo[2,1-b]thiadiazole Derivative | Imidazo[2,1-b]thiadiazole | Staphylococcus aureus | Moderate Activity | [19][20] |
| Ciprofloxacin (Reference) | Quinolone | Staphylococcus aureus | Highly Active | [17] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Imidazo[2,1-b]thiadiazole derivatives have been investigated as potential anti-inflammatory agents, with some showing superior activity and a better side-effect profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Advantages & Comparison:
-
COX-2 Selectivity: Molecular docking studies suggest that some derivatives exhibit preferential inhibition of COX-2 over COX-1, which could lead to reduced gastrointestinal side effects.[6]
-
In Vivo Efficacy: In animal models of inflammation (carrageenan-induced rat paw edema), certain compounds showed better anti-inflammatory activity than the standard drug, diclofenac.[6]
-
Reduced Ulcerogenic Activity: Several tested compounds showed no ulcerogenic activity, a major drawback of many NSAIDs.[6]
| Compound | Scaffold | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Activity | Reference |
| Compound 5c | Imidazo[2,1-b]thiadiazole | 75.4% | None | [6] |
| Diclofenac (Reference) | Phenylacetic acid | 68.2% | Present | [6] |
Validated Experimental Protocols for Biological Screening
To ensure the trustworthiness of the claims made about this scaffold, it is essential to employ robust and validated experimental protocols.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test imidazo[2,1-b]thiadiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The causality is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.
Mechanism of Action: A Case Study in Cancer Therapy
To illustrate the sophisticated biological interactions of this scaffold, let's examine the mechanism of imidazo[2,1-b]thiadiazole-linked oxindoles as anticancer agents.
Certain derivatives have been identified as potent inhibitors of tubulin polymerization.[13] Tubulin is a crucial protein that assembles into microtubules, which are essential for cell division (mitosis). By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics. This disruption leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing. Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13]
Caption: Signaling pathway for imidazo[2,1-b]thiadiazole as a tubulin polymerization inhibitor.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiadiazole scaffold represents a highly promising and versatile platform in drug discovery. Its unique structural and electronic properties, coupled with its synthetic tractability, have enabled the development of potent lead compounds in oncology, infectious diseases, and inflammation. Comparative data clearly indicates that this scaffold can produce candidates with efficacy comparable or superior to existing therapeutic agents and other heterocyclic systems.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives through targeted structural modifications. Exploring novel hybrid molecules that conjugate the imidazo[2,1-b]thiadiazole core with other pharmacophores could unlock synergistic effects and lead to the development of next-generation therapeutics. The continued investigation of this remarkable scaffold holds immense promise for addressing unmet medical needs.
References
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Lata, S., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (Year not available). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][8][9]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
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Bekhit, A. A., Fahmy, H. T. Y., Rostom, S. A. F., & Baraka, A. M. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5496-5506. [Link]
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Govindaiah, S., Mokshanatha, P. B., Hudiyanti, D., et al. (2025). Imidazo[2,1-b][3][8][9]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini-Reviews in Medicinal Chemistry, 25(21), 1609-1625. [Link]
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Jadhav, V. B., Manglekar, S. N., & Chatpalliwar, V. A. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][3][8][9]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(19), 4693-4697. [Link]
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Kumar, S., Sharma, M., & Kumar, V. (2016). SYNTHESIS OF IMIDAZO[2,1-b][3][8][9]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 73(4), 913-929. [Link]
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Reddy, T. S., Kumar, B. N., Suman, D., et al. (2015). Synthesis of imidazo[2,1-b][3][8][9]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Advances, 5(10), 7436-7445. [Link]
- (Source provides a general review of antimicrobial potential without specific d
- (Reference 9 is a review on various thiadiazole derivatives, not specific to imidazo[2,1-b]thiadiazole-oxindole hybrids with the cited IC50 value).
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Romagnoli, R., Baraldi, P. G., Oliva, P., et al. (2016). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Cancers, 8(4), 44. [Link]
- (Reference 11 describes synthesis and provides qualitative antibacterial activity, not specific MIC values for the table).
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Bekhit, A. A., Fahmy, H. T. Y., Rostom, S. A. F., & Baraka, A. M. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5496-5506. [Link]
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-
Oniga, S., Pârvu, A., Oniga, O., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][3][8][9]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2389. [Link]
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Sharma, A., Kumar, V., & Singh, R. (2013). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][3][8][9] thiadiazole derivatives. Der Pharma Chemica, 5(3), 184-191.
- (Reference 18 provides qualitative antifungal activity, not specific MIC values for the table).
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-
Kamal, A., Reddy, M. K., Kumar, G. B., et al. (2016). Synthesis and biological evaluation of imidazo[2,1-b][3][8][9]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4166-4181. [Link]
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-
Zhang, M., Chen, Y., Yu, X., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][3][8][9]thiadiazole Analogues. Molecules, 26(15), 4697. [Link]
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Singh, R. (2017). Heterocycles, Back Bone of Drug Design. Journal of Pharmaceutical Chemistry & Chemical Science, 3(2). [Link]
- (Reference 29 provides IC50 values for MCF-7 cells, but the abstract does not specify the exact values for the listed compounds).
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-
Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic Acid: A Guide for Medicinal Chemists
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] The targeted functionalization of this scaffold is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of potential synthetic routes to a key, functionalized derivative: 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a versatile building block for further chemical exploration.
This analysis focuses on two primary synthetic strategies, evaluating them based on precursor accessibility, reaction efficiency, and control of regiochemistry. Detailed experimental protocols, derived from established methodologies for analogous structures, are provided to offer a practical framework for researchers in drug discovery and development.
Strategic Approaches to the Target Molecule
The synthesis of the target molecule, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, hinges on the construction of the fused bicyclic system and the specific placement of the bromo and carboxylic acid functionalities. The most established method for forming the imidazo[2,1-b][1][2][3]thiadiazole core involves the condensation of a 2-amino-1,3,4-thiadiazole with an α-halocarbonyl compound, a reaction analogous to the Hantzsch thiazole synthesis.[4][5] The key challenge lies in the strategic introduction of the bromine atom at the 2-position and the carboxylic acid at the 6-position.
Two plausible synthetic routes are outlined and compared:
-
Route A: Convergent Strategy via a Pre-brominated Thiadiazole Intermediate. This approach involves the early introduction of the bromine atom onto the 2-amino-1,3,4-thiadiazole precursor, followed by the cyclization with a carbonyl component that installs the carboxylic acid functionality.
-
Route B: Linear Strategy with Late-Stage Bromination. This strategy entails the initial synthesis of the imidazo[2,1-b]thiadiazole-6-carboxylic acid core, followed by a subsequent bromination step.
The following sections will delve into the specifics of each route, providing a critical evaluation to guide the synthetic chemist in their experimental design.
Route A: Convergent Synthesis via 2-Amino-5-bromo-1,3,4-thiadiazole
This route offers a high degree of control over the final substitution pattern by utilizing a pre-functionalized starting material. The key intermediate is 2-amino-5-bromo-1,3,4-thiadiazole.
Diagram of Synthetic Pathway - Route A
Caption: Synthetic pathway for Route A.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole
The synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles has been reported, and these compounds can exhibit amine-imine tautomerism.[6][[“]] A modern approach to this synthesis is detailed in a patent, which offers improved safety and yield.[8]
-
Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an acidic solution (e.g., aqueous hydrobromic acid) to form a reaction-ready solution.
-
Reaction: To the solution, add bromine (Br₂) for a preliminary reaction. Subsequently, introduce an oxidizing agent (e.g., hydrogen peroxide) to complete the bromination.
-
Work-up and Purification: The reaction mixture is then subjected to alkali analysis to precipitate the crude product. The solid is collected by filtration, washed, and can be purified by recrystallization to yield 2-amino-5-bromo-1,3,4-thiadiazole.
Step 2: Synthesis of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
This step involves a cyclocondensation reaction, a widely used method for constructing the imidazo[2,1-b][1][2][3]thiadiazole ring system.[4][9]
-
Cyclocondensation: A mixture of 2-amino-5-bromo-1,3,4-thiadiazole and ethyl bromopyruvate in a suitable solvent, such as absolute ethanol, is heated under reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation of Ester Intermediate: Upon completion, the reaction mixture is cooled, and the precipitated product, ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate, is collected by filtration.
-
Hydrolysis: The isolated ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by treatment with a base such as lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification to precipitate the final product, 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
Route B: Linear Synthesis with Late-Stage Bromination
This alternative approach first constructs the imidazo[2,1-b]thiadiazole-6-carboxylic acid scaffold and then introduces the bromine atom in the final step.
Diagram of Synthetic Pathway - Route B
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A Senior Application Scientist's Guide to Benchmarking 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid as a Novel ENPP1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid as a potential inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). We will objectively compare its potential efficacy against established standards using robust experimental data and detailed protocols.
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiadiazole Scaffold and the Rise of ENPP1 as an Immuno-Oncology Target
A particularly compelling target that has emerged in the field of immuno-oncology is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[7] ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system's ability to detect and fight cancer.[7] By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response.[7] Consequently, the inhibition of ENPP1 is a promising therapeutic strategy to enhance the body's natural defenses against cancer.[7]
Given the established anti-proliferative activity of the imidazo[2,1-b]thiadiazole core, we hypothesize that 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a novel derivative, may exhibit inhibitory activity against ENPP1. This guide outlines a systematic approach to test this hypothesis by benchmarking its performance against well-characterized ENPP1 inhibitors.
Selecting the Gold Standards: Benchmarking Against Known ENPP1 Inhibitors
To rigorously assess the potential of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, a direct comparison against established ENPP1 inhibitors is essential. For this purpose, we have selected two well-characterized compounds with distinct profiles:
-
STF-1084: A specific, cell-impermeable, and competitive inhibitor of ENPP1 with a reported Ki of 33 nM.[10][11] Its cell impermeability makes it a valuable tool for studying the inhibition of extracellular ENPP1.
These standards provide a robust framework for contextualizing the inhibitory potential of our test compound.
Experimental Design: A Head-to-Head Comparison of ENPP1 Inhibition
The cornerstone of this guide is a detailed experimental protocol for a direct, in vitro comparison of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid with ISM5939 and STF-1084. We will utilize a commercially available, fluorescence-based ENPP1 inhibitor screening assay. These assays are designed for high-throughput screening and provide a robust platform for determining the half-maximal inhibitory concentration (IC50) of test compounds.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative ENPP1 inhibition assay.
Caption: Experimental workflow for the comparative ENPP1 inhibition assay.
Step-by-Step Experimental Protocol
This protocol is adapted from commercially available ENPP1 inhibitor screening kits.
Materials:
-
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
-
ISM5939 (Standard)
-
STF-1084 (Standard)
-
ENPP1 Fluorescent Inhibitor Screening Kit (containing ENPP1 enzyme, fluorogenic substrate, assay buffer, and a positive control inhibitor)
-
96-well or 384-well black plates
-
Fluorescence plate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of the test compound and standards in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of concentrations for IC50 determination.
-
Prepare the ENPP1 enzyme and fluorogenic substrate according to the kit manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.
-
Add the serially diluted test compound and standards to their respective wells.
-
Add solvent vehicle to the "100% activity" and "no enzyme" control wells.
-
Add a known potent inhibitor (provided in the kit or one of the standards) to the positive control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader at excitation/emission wavelengths of 485/520 nm. Record data every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of the test compound and standards, calculate the rate of reaction (change in fluorescence over time).
-
Normalize the reaction rates to the "100% activity" control.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model to determine the IC50 value for each compound.
-
The Biological Context: ENPP1's Role in the cGAS-STING Pathway
To fully appreciate the significance of inhibiting ENPP1, it is crucial to understand its role in the cGAS-STING pathway. The following diagram illustrates this critical signaling cascade in the context of an anti-tumor immune response.
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
Comparative Performance Data
The following table presents a template for summarizing the key performance metrics of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid against the known standards. The values for the test compound are hypothetical and serve as an illustrative example of the expected data output from the described experimental protocol.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid | ENPP1 | Fluorescence-based | Hypothetical Value | To be determined | Test Compound |
| ISM5939 | ENPP1 | Enzymatic | 0.63[1][3][8][9] | - | High-potency standard |
| STF-1084 | ENPP1 | Enzymatic | 340 (cellular)[10] | 33[10][11] | Cell-impermeable standard |
Discussion and Future Directions
This guide provides a clear and actionable framework for the initial evaluation of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid as a novel ENPP1 inhibitor. Should the experimental data reveal potent inhibitory activity, several avenues for further investigation would be warranted:
-
Selectivity Profiling: Assessing the inhibitory activity against other phosphodiesterases and related enzymes to determine its selectivity profile.
-
Cell-Based Assays: Evaluating its ability to rescue cGAMP signaling and induce interferon-stimulated gene expression in cancer cell lines.
-
In Vivo Studies: Investigating its pharmacokinetic properties and anti-tumor efficacy in preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors.
The discovery of novel, potent, and selective ENPP1 inhibitors holds significant promise for the advancement of cancer immunotherapy. The systematic benchmarking approach outlined in this guide is a critical first step in identifying promising new candidates, such as 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, for further development.
References
-
873 ISM5939, a novel, potent, orally available, selective ENPP1 inhibitor enhances the anti-tumor effects of immune checkpoint inhibitors in syngeneic murine cancer models. Journal for ImmunoTherapy of Cancer. [Link]
-
873 ISM5939, a novel, potent, orally available, selective ENPP1 inhibitor enhances the anti-tumor effects of immune checkpoint inhibitors in syngeneic murine cancer models. ResearchGate. [Link]
-
Harnessing AI to Transform STING Modulation in Cancer Immunotherapy. Nature. [Link]
-
Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. [Link]
-
Characterization of ENPP1 inhibitors QS1 and STF-1084. ResearchGate. [Link]
-
ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. [Link]
-
What ENPP1 inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. bioRxiv. [Link]
-
Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors. ResearchGate. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]
-
Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. PubMed. [Link]
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- 2. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
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- 4. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. medchemexpress.com [medchemexpress.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
A Researcher's Guide to Confirming Mechanism of Action with Mutational Studies
For researchers, scientists, and drug development professionals, elucidating a drug's precise mechanism of action (MOA) is not merely an academic exercise; it is the bedrock of a successful therapeutic program. A confirmed MOA provides critical information about a compound's specificity, potency, and potential off-target effects, which are essential for predicting clinical efficacy and safety.[1][2] Among the most definitive methods for MOA confirmation are mutational studies. By systematically altering the presumed biological target, we can directly observe the impact on drug activity, providing unequivocal evidence for the drug-target interaction.
This guide provides an in-depth comparison of modern mutational strategies, detailed experimental protocols, and a framework for data interpretation, empowering you to design and execute robust MOA confirmation studies.
The Core Logic: Using Mutation to Interrogate Function
The fundamental principle of using mutational studies to confirm MOA is straightforward: if a drug acts by binding to and modulating a specific protein target, then mutations in that target that disrupt binding should render the drug less effective. Conversely, mutations that mimic the drug's effect may produce a similar phenotype. This cause-and-effect relationship provides a powerful tool for validating a hypothesized MOA.
The overall workflow for these studies follows a logical progression from hypothesis to validation.
Caption: High-level workflow for MOA confirmation using mutational studies.
Comparing Mutagenesis Strategies: Precision vs. Scale
The choice of mutagenesis technology is a critical decision that depends on the specific research question, the nature of the target, and available resources. The two dominant approaches in modern drug discovery are Site-Directed Mutagenesis and CRISPR/Cas9-based genome editing.
| Feature | Site-Directed Mutagenesis (e.g., Alanine Scanning) | CRISPR/Cas9 Genome Editing |
| Principle | Introduces specific point mutations in a plasmid encoding the target protein. | Creates double-strand breaks at a specific genomic locus, which are then repaired to introduce mutations.[3] |
| Application | Ideal for fine-mapping of binding sites or functional residues on a known target.[4][5] | Best for validating targets in a more physiologically relevant context by editing the endogenous gene.[6] |
| Format | Typically involves overexpression of the mutant protein from a plasmid in a host cell line. | Modifies the endogenous gene directly within the cell's genome. |
| Precision | High precision for specific nucleotide changes. | High precision for targeting a specific gene; the exact mutation can be variable (NHEJ) or specific (HDR). |
| Scalability | Can be laborious for creating many mutants, although combinatorial methods exist.[7] | Genome-wide pooled screens are highly scalable for target discovery and validation.[8] |
| Key Advantage | Precise control over the specific amino acid change. | Assesses the target in its native genomic context and expression level. |
| Limitation | Overexpression may lead to artifacts not present at physiological protein levels. | Off-target effects are a potential concern; homology-directed repair (HDR) for precise edits can be inefficient. |
Expert Insight: For initial validation of a direct binder, site-directed mutagenesis of the purified protein domain followed by a biochemical binding assay is often the fastest path to a clear answer. CRISPR is superior when the MOA is thought to involve complex cellular signaling cascades that are sensitive to protein expression levels.
Core Experimental Protocols
A successful mutational study hinges on meticulous execution. Here, we provide detailed, self-validating protocols for two key stages: creating the mutant and functionally assessing it.
Protocol 1: Site-Directed Mutagenesis by Inverse PCR
This protocol is a robust method for introducing point mutations, insertions, or deletions into a plasmid.[9][10]
Principle: This technique uses primers containing the desired mutation to amplify the entire plasmid. The original, methylated parental plasmid is then digested by the DpnI enzyme, which specifically targets methylated DNA, leaving only the newly synthesized, mutated plasmid.[11][12]
Step-by-Step Methodology:
-
Primer Design (The Critical Step):
-
Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center.[13][14]
-
Ensure at least 10-15 bases of correct sequence on both sides of the mutation to ensure stable annealing.[11]
-
The melting temperature (Tm) should be ≥78°C. A common formula is: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[13][14]
-
Primers should terminate in at least one G or C residue to promote stable binding.[13]
-
-
PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume:
-
5 µL of 10x high-fidelity polymerase buffer
-
1 µL of template plasmid DNA (5-50 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Pro-Tip: Using a high-fidelity polymerase is non-negotiable to prevent introducing unintended mutations.[11]
-
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
Causality: Keeping the cycle number low (≤25) minimizes the chance of secondary mutations.[9]
-
-
DpnI Digestion (Parental Plasmid Removal):
-
Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.
-
Incubate at 37°C for 1-2 hours. This step is the cornerstone of the method's trustworthiness, as it selectively eliminates the wild-type template.[14]
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated plasmid into high-efficiency competent E. coli cells.
-
Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Validation (Self-Validation Step):
Protocol 2: Cell-Based Functional Assay (Kinase Inhibitor Example)
This protocol describes how to use the generated mutants to test the MOA of a putative kinase inhibitor.
Principle: A cell line that lacks the endogenous kinase is used. The wild-type (WT) or mutant kinase is transiently expressed, and the phosphorylation of a known downstream substrate is measured in the presence of the drug. If the drug targets the kinase, it should inhibit phosphorylation in cells expressing the WT kinase but have a reduced effect in cells with a drug-resistant mutant.
Sources
- 1. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Alanine scanning - Wikipedia [en.wikipedia.org]
- 6. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. Genetics, Mutagenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic Acid: A Guide for Laboratory Professionals
Navigating the Disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic Acid: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is imperative to look beyond the immediate applications of a compound and consider its entire lifecycle within the laboratory, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and environmentally responsible disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid (CAS No. 1373253-24-7). This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar halogenated heterocyclic compounds.
The core principle of this guidance is risk mitigation through informed procedures. The unique structure of this molecule, incorporating a brominated imidazothiadiazole backbone and a carboxylic acid functional group, necessitates a disposal protocol that addresses the potential hazards of halogenated organic compounds.
PART 1: Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid is not readily accessible, we can infer potential hazards based on the known reactivity of its constituent functional groups and data from structurally similar compounds.
Inferred Hazard Profile:
| Hazard Category | Potential Risks and Considerations |
| Acute Toxicity | While specific data is unavailable, similar heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume a moderate level of toxicity and handle with appropriate personal protective equipment (PPE). |
| Skin and Eye Irritation | Carboxylic acids and halogenated organic compounds are often irritating to the skin and eyes. Direct contact should be avoided. |
| Reactivity | The compound is expected to be stable under normal laboratory conditions. However, avoid strong oxidizing agents and strong bases. |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Direct release to the environment must be strictly avoided. |
| Thermal Decomposition | Upon combustion, this compound is likely to produce hazardous byproducts, including hydrogen bromide, nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide.[4] There is also a potential for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) at elevated temperatures.[1] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is mandatory.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.
PART 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid is to treat it as a halogenated organic waste . Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management.
-
Designate a specific waste container for 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).
-
This container must be clearly labeled as "HALOGENATED ORGANIC WASTE" .
-
Crucially, do not mix this waste stream with non-halogenated organic waste. This is to ensure proper handling and disposal by the waste management facility, as incineration requirements for halogenated and non-halogenated waste can differ significantly.
Step 2: Container Selection and Labeling
-
Use a chemically compatible and sealable container . A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.
-
The container must be in good condition, free from cracks or leaks.
-
Affix a hazardous waste label to the container. The label must include:
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, such as a chemical fume hood or a ventilated cabinet.
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.
Step 4: Final Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowed time per your institution's and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary and recommended disposal method for halogenated organic waste is high-temperature incineration at a facility equipped with appropriate scrubbers and emission control systems to neutralize acidic gases like hydrogen bromide and prevent the release of harmful byproducts.[1]
PART 3: Workflow Visualization & Causality
To ensure clarity and adherence to the protocol, the following workflow diagram illustrates the decision-making process and procedural steps for the disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid.
Caption: Disposal workflow for 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid.
The rationale behind this stringent, multi-step process is rooted in the chemical nature of the compound. The presence of bromine necessitates its classification as a halogenated waste. The ultimate goal of high-temperature incineration is the complete mineralization of the organic molecule into less harmful inorganic components. However, incomplete combustion can lead to the formation of highly toxic and persistent organic pollutants.[1] Therefore, disposal must be entrusted to specialized facilities that can guarantee the required temperature and residence time for complete destruction and have the necessary technology to scrub the resulting acid gases.
PART 4: Environmental & Safety Causality
The procedures outlined above are not merely procedural; they are a direct response to the potential environmental and health risks posed by the improper disposal of this compound.
Environmental Fate:
Like many brominated organic compounds, 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid is likely to be persistent in the environment.[5][6] Its release into aquatic or terrestrial ecosystems could lead to long-term contamination. While specific ecotoxicity data is not available, halogenated compounds are often toxic to aquatic organisms.
Thermal Decomposition Risks:
The primary disposal pathway, incineration, while effective, is not without its own inherent risks if not properly controlled.
Caption: Potential hazardous byproducts from thermal decomposition.
The formation of hydrogen bromide (a corrosive acid gas) and the potential for PBDD/F generation underscore the critical need for disposal in a specialized incineration facility with advanced flue gas treatment systems.[1][7]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe handling and environmentally sound disposal of 2-Bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylic acid, thereby upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265. Available at: [Link]
-
Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 25, 245-250. Available at: [Link]
-
Covaci, A., Harrad, S., Abdallah, M. A.-E., Ali, N., Law, R. J., Herzke, D., & de Wit, C. A. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. Environment International, 37(2), 532-556. Available at: [Link]
-
Zu, L., Li, H., & Yu, Z. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology, 53(23), 13531-13546. Available at: [Link]
-
de la Torre, A., Concejero, M. A., & Martínez, M. A. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Molecular Sciences, 10(2), 512-527. Available at: [Link]
Sources
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. combi-blocks.com [combi-blocks.com]
- 5. Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
A Senior Application Scientist's Guide to Handling 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid. Our focus extends beyond mere compliance, aiming to instill a deep, intuitive understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Analysis: A Structurally-Informed Risk Assessment
-
Brominated Heterocyclic Core: The presence of a bromine atom on the imidazothiadiazole ring system suggests potential for respiratory, skin, and eye irritation. Brominated organic compounds can also carry risks of toxicity, and it is prudent to handle them with measures to prevent inhalation, ingestion, and skin contact.
-
Carboxylic Acid Moiety: The carboxylic acid group confers acidic properties to the compound. In its solid, powdered form, it can pose an inhalation hazard as a respiratory irritant.
-
Reactivity: While generally stable, halogenated heterocycles can be reactive under certain conditions (e.g., with strong bases or nucleophiles).
Given this structural analysis, we must treat this compound with a high degree of caution, assuming it is a potent irritant and potentially toxic.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for handling 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | ANSI Z87.1-rated safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | N95-rated respirator |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Reaction Work-up & Purification | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
The Rationale Behind Our PPE Choices
-
Eye Protection: When handling the solid, safety glasses provide adequate protection. However, during solution preparation or reaction work-ups where splashing is a risk, chemical splash goggles are essential to form a complete seal around the eyes. A face shield should be added when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with a wide range of chemicals. Double-gloving is a best practice, especially during weighing and solution preparation, as it allows for the quick and clean removal of a contaminated outer glove without exposing the skin.
-
Body Protection: A flame-resistant lab coat is standard in any chemical laboratory. When handling larger quantities or during procedures with a higher splash risk, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The primary risk from the solid form of this compound is the inhalation of fine dust particles. An N95-rated respirator will effectively mitigate this risk during weighing. For all other operations involving solutions, a certified chemical fume hood is the primary engineering control to prevent inhalation of any potentially volatile or aerosolized compound.
Operational Protocols: From Bench to Waste
A systematic workflow is crucial for ensuring safety and experimental reproducibility. The following diagram illustrates the key stages of handling this compound.
Caption: Workflow for handling 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure a chemical spill kit is readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing of the solid compound within the fume hood or a powder containment hood.
-
Wear an N95 respirator to prevent inhalation of fine particles.
-
Use anti-static weighing paper or a container to minimize dispersal of the powder.
-
Carefully transfer the weighed compound to the reaction vessel.
-
-
Solution Preparation and Use:
-
Add solvent to the solid compound slowly to avoid splashing.
-
Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.
-
Keep the container sealed when not in use.
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, a rapid and informed response is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large, alert laboratory management. For small spills, use a chemical spill kit with an absorbent suitable for organic compounds. Wear appropriate PPE during cleanup. |
Disposal Plan: Responsible Stewardship
Proper disposal of halogenated organic compounds is not just a matter of regulatory compliance; it is a cornerstone of environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal of halogenated waste.
-
Waste Collection: All waste materials, including excess solid, solutions, and contaminated items (gloves, pipette tips, weighing paper), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Disposal: The sealed waste container must be disposed of through your institution's environmental health and safety office or a certified hazardous waste management company. Never dispose of this compound down the drain or in regular trash.
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your research environment.
References
-
General Guidance on Handling Chemicals: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011), The National Academies Press. [Link]
-
OSHA Laboratory Standard (29 CFR 1910.1450): Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Management: Environmental Protection Agency (EPA). [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
